molecular formula C14H9NO2 B1338857 4-(3-Formylphenoxy)benzonitrile CAS No. 90178-72-6

4-(3-Formylphenoxy)benzonitrile

Cat. No.: B1338857
CAS No.: 90178-72-6
M. Wt: 223.23 g/mol
InChI Key: ZNFFJDNCDHKHEJ-UHFFFAOYSA-N
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Description

4-(3-Formylphenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFFJDNCDHKHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531091
Record name 4-(3-Formylphenoxy)benzonitrile
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

90178-72-6
Record name 4-(3-Formylphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90178-72-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Formylphenoxy)benzonitrile
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Record name 4-(3-Formylphenoxy)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Formylphenoxy)benzonitrile
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Foundational & Exploratory

4-(3-Formylphenoxy)benzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Formylphenoxy)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Diaryl ethers, in particular, represent a privileged structural motif, offering a unique combination of conformational rigidity and flexibility that is conducive to potent and selective interactions with biological targets. Within this class, this compound emerges as a highly versatile and valuable building block. Its bifunctional nature, featuring a reactive aldehyde and a synthetically malleable nitrile group, positions it as a key intermediate for the construction of complex molecular architectures. This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of this compound, offering practical insights for researchers in drug discovery and process development.

Core Chemical and Physical Properties

This compound is an off-white to pale yellow solid at room temperature.[1] A comprehensive summary of its fundamental properties is crucial for its effective use in synthesis, including appropriate solvent selection and reaction condition optimization.

PropertyValueReference(s)
CAS Number 90178-72-6[1]
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1]
Appearance Off-White to Pale Yellow Solid[1]
Melting Point 66-67 °C[1]
Boiling Point (Predicted) 408.7 ± 25.0 °C[1]
Density (Predicted) 1.24 ± 0.1 g/cm³[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
SMILES N#CC1=CC=C(OC2=CC=CC(C=O)=C2)C=C1[2]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and industrially scalable route to this compound is the Williamson ether synthesis, a classic and reliable method for forming diaryl ethers. This specific transformation involves a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle: The synthesis hinges on the reaction between the phenoxide ion of 3-hydroxybenzaldehyde and an activated aryl halide, 4-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group in 4-fluorobenzonitrile activates the para-position towards nucleophilic attack, making the fluorine atom an excellent leaving group. A weak base, such as potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide in situ.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_conditions Conditions 3_hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction_Vessel Reaction Mixture 3_hydroxybenzaldehyde->Reaction_Vessel 4_fluorobenzonitrile 4-Fluorobenzonitrile 4_fluorobenzonitrile->Reaction_Vessel K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Heat Heat (e.g., 60-120 °C) Heat->Reaction_Vessel Workup Aqueous Workup & Filtration Reaction_Vessel->Workup SₙAr Reaction Product This compound Workup->Product Isolation

Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:

This protocol is adapted from established procedures for analogous compounds, such as 4-(4-Bromo-3-formylphenoxy)benzonitrile.[3]

  • Vessel Preparation: A reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with 3-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).

  • Solvent Addition: Anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is added to the vessel (approx. 5-10 mL per gram of 3-hydroxybenzaldehyde). The choice of a polar aprotic solvent is critical as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

  • Reactant Addition: 4-Fluorobenzonitrile (1.0-1.1 eq.) is added to the stirred suspension.

  • Reaction Execution: The reaction mixture is heated to a temperature between 80-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed (typically 2-8 hours).

  • Work-up and Isolation: Upon completion, the mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts and residual solvent, and dried under vacuum.

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield the final product with high purity.

Spectroscopic and Analytical Profile

Infrared (IR) Spectroscopy:

The IR spectrum provides a definitive fingerprint of the molecule's functional groups.

  • C≡N Stretch: A sharp, strong absorption is expected in the range of 2220-2230 cm⁻¹ , characteristic of an aromatic nitrile.

  • C=O Stretch: A strong, sharp peak corresponding to the aldehyde carbonyl group should appear around 1690-1710 cm⁻¹ . Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber than non-conjugated aldehydes.

  • C-O-C Stretch: The diaryl ether linkage will exhibit strong, characteristic C-O stretching bands in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹ .

  • Aldehyde C-H Stretch: Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ .

¹H NMR Spectroscopy:

The proton NMR spectrum will be complex due to the presence of two substituted benzene rings. The expected chemical shifts (in CDCl₃ or DMSO-d₆) are:

  • Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically in the range of δ 9.9-10.1 ppm .

  • Aromatic Protons: A series of multiplets will be observed in the aromatic region (δ 7.0-8.0 ppm ). The protons on the benzonitrile ring will likely appear as two distinct doublets (an AA'BB' system) centered around δ 7.7 ppm and δ 7.1 ppm. The protons on the formyl-substituted ring will show a more complex splitting pattern due to their meta and ortho relationships.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides insight into the carbon framework.

  • Aldehyde Carbonyl (C=O): The signal for the aldehyde carbon is expected to be in the range of δ 190-192 ppm .

  • Nitrile Carbon (C≡N): This carbon typically appears around δ 118-119 ppm .

  • Aromatic Carbons: Multiple signals will be present in the δ 115-165 ppm region. The carbons directly attached to the ether oxygen (C-O) will be the most deshielded in this group.

Mass Spectrometry:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 223 .

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its two primary functional groups, which can be addressed selectively to build molecular complexity.

G cluster_aldehyde Aldehyde Transformations cluster_nitrile Nitrile Transformations Start This compound Oxidation Oxidation (e.g., KMnO₄, Ag₂O) Start->Oxidation Reduction_Ald Reduction (e.g., NaBH₄) Start->Reduction_Ald Reductive_Amination Reductive Amination (R₂NH, NaBH(OAc)₃) Start->Reductive_Amination Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) Start->Hydrolysis Reduction_CN Reduction (e.g., LiAlH₄, H₂/Catalyst) Start->Reduction_CN Carboxylic_Acid_Ald Corresponding Carboxylic Acid Oxidation->Carboxylic_Acid_Ald Alcohol Corresponding Benzyl Alcohol Reduction_Ald->Alcohol Amine_Ald Corresponding Benzylamine Reductive_Amination->Amine_Ald Alkene Corresponding Stilbene Derivative Wittig->Alkene Carboxylic_Acid_CN Corresponding Carboxylic Acid Hydrolysis->Carboxylic_Acid_CN Amine_CN Corresponding Benzylamine Reduction_CN->Amine_CN

Caption: Key reaction pathways for this compound.
Reactions of the Aldehyde Group:

The formyl group is a versatile handle for introducing a variety of functionalities.

  • Oxidation: It can be easily oxidized to a carboxylic acid using standard reagents like potassium permanganate or silver oxide. This transformation is useful for introducing an acidic moiety or a point for amide coupling.

  • Reduction: Selective reduction to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄), leaving the nitrile group intact. This alcohol can then be used in further etherification or esterification reactions.

  • Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for installing amine groups. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new C-N bond.

  • Carbonyl Additions: The aldehyde can undergo reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols or participate in Wittig-type reactions to generate alkenes.

Reactions of the Nitrile Group:

The nitrile group serves as a stable precursor to other important functional groups.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This provides an alternative route to the same acid that can be formed by oxidizing the aldehyde, offering flexibility in synthetic strategy.

  • Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This is a key transformation for introducing a basic nitrogen center, which is often critical for pharmacokinetic properties and target binding.

Applications in Drug Discovery and Development

The diaryl ether scaffold is prevalent in numerous approved drugs and clinical candidates due to its favorable pharmacological properties. This compound serves as an ideal starting point for accessing libraries of compounds based on this core.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a diaryl ether core to span the ATP-binding pocket, with substituents on either ring making key hydrogen bond and hydrophobic interactions. The functional handles on this molecule allow for the elaboration of side chains that can target specific residues within the kinase active site.

  • Intermediate for Novel Therapeutics: The utility of this structural class is exemplified by its brominated analog, 4-(4-bromo-3-formylphenoxy)benzonitrile, which is a key intermediate in the synthesis of Crisaborole.[4][5] Crisaborole is a non-steroidal topical treatment for atopic dermatitis. This precedent underscores the pharmaceutical relevance of the 4-(formylphenoxy)benzonitrile core.

  • Bioisosteric Replacement: The nitrile group itself is often used as a bioisostere for other functional groups. It can act as a hydrogen bond acceptor and can mimic the interactions of a carbonyl group.[6] Its metabolic stability is another key advantage in drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling. Use only with adequate ventilation and wear suitable personal protective equipment (PPE), including gloves and eye/face protection. Keep away from sources of ignition.[3]

  • Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

  • First Aid Measures: In case of inhalation, move the person to fresh air.[3] For skin contact, flush with running water for at least 15 minutes.[3] In case of eye contact, immediately flush with running water for at least 15 minutes.[3] If ingested, do not induce vomiting and seek immediate medical attention.[3]

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly within the pharmaceutical industry. Its straightforward synthesis via the Williamson ether reaction and the versatile, orthogonal reactivity of its aldehyde and nitrile functionalities provide a robust platform for the development of complex molecules. By understanding its core properties, synthetic pathways, and chemical reactivity, researchers can effectively leverage this intermediate to accelerate the discovery and development of next-generation therapeutics.

References

  • ChemBK. (n.d.). Benzonitrile, 4-(3-formylphenoxy)-. Retrieved from [Link]

  • Coastal Drugs. (n.d.). 4 4 Bromo 3 Formylphenoxy Benzonitrile. IndiaMART. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use. Retrieved from [Link]

  • Yan, W., et al. (2018). Electronic Supplementary Information for Copper-catalyzed aerobic oxidative cyanation of aldehydes with acetonitriles. The Royal Society of Chemistry.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

4-(3-Formylphenoxy)benzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Formylphenoxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 90178-72-6), a versatile bifunctional aromatic intermediate. The document details the compound's core physicochemical properties, outlines a robust synthetic pathway with a step-by-step protocol, and discusses standard methods for its spectroscopic characterization. Furthermore, it explores the molecule's significant applications as a building block in organic synthesis and drug discovery, particularly in the development of novel antimicrobial agents. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable chemical entity.

This compound is a diaryl ether derivative distinguished by the presence of two key functional groups: a nitrile (-C≡N) and a formyl (-CHO) group. This unique arrangement, with the aldehyde at the meta-position of the phenoxy ring and the nitrile at the para-position of the terminal phenyl ring, makes it a highly valuable and versatile intermediate in synthetic chemistry. The diaryl ether linkage is a common and stable structural motif found in numerous natural products and pharmacologically active molecules. The orthogonal reactivity of the aldehyde and nitrile groups allows for selective, stepwise chemical transformations, enabling the construction of complex molecular architectures. Its utility has been specifically noted in the synthesis of antimicrobial compounds, such as biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans[1].

Physicochemical and Molecular Properties

The precise characterization of a chemical intermediate is fundamental to its effective use in any synthetic campaign. The properties of this compound are well-defined, ensuring reproducibility in experimental settings.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₉NO₂[1][2]
Molecular Weight 223.23 g/mol [1][2][3]
CAS Number 90178-72-6[1][2][3]
IUPAC Name This compound[2][3]
Appearance Off-white to light yellow solidInferred from related compounds
Melting Point 66-67 °C[1]
Boiling Point 408.7 ± 25.0 °C (Predicted)[1]
Density 1.24 ± 0.1 g/cm³ (Predicted)[1]
SMILES N#CC1=CC=C(OC2=CC=CC(C=O)=C2)C=C1[2]

The moderate melting point of 66-67°C indicates that the compound is a solid at room temperature, which simplifies handling and weighing procedures. Proper storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to prevent oxidation of the aldehyde functional group[1].

Synthesis and Purification

The most logical and field-proven approach for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis variant. This method involves the coupling of a phenoxide with an activated aryl halide or nitrobenzene.

Synthetic Rationale

The synthesis hinges on the reaction between 3-hydroxybenzaldehyde and 4-fluorobenzonitrile. The fluorine atom on the 4-fluorobenzonitrile ring is strongly activated towards nucleophilic attack by the electron-withdrawing effect of the para-nitrile group. 3-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby maximizing its nucleophilicity. The elevated temperature facilitates the reaction to proceed to completion in a reasonable timeframe.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 3-Hydroxybenzaldehyde P1 Combine reactants in DMF R1->P1 R2 4-Fluorobenzonitrile R2->P1 R3 Potassium Carbonate (Base) R3->P1 R4 DMF (Solvent) R4->P1 P2 Heat reaction mixture (e.g., 80-100°C) P1->P2 P3 Monitor reaction by TLC P2->P3 W1 Cool to room temperature P3->W1 W2 Quench with water, extract with Ethyl Acetate W1->W2 W3 Wash organic layer (brine), dry (Na₂SO₄) W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify by recrystallization or column chromatography W4->W5 Product This compound W5->Product G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Core This compound -CHO -C≡N ReductiveAmination Reductive Amination (R₂NH, NaBH₃CN) Core:f0->ReductiveAmination on Aldehyde Wittig Wittig Reaction (Ph₃P=CHR) Core:f0->Wittig on Aldehyde Hydrolysis Nitrile Hydrolysis (H₃O⁺ or OH⁻) Core:f1->Hydrolysis on Nitrile Reduction Nitrile Reduction (LiAlH₄ or H₂/cat.) Core:f1->Reduction on Nitrile Amine Secondary/Tertiary Amines ReductiveAmination->Amine Alkene Stilbene-like Structures Wittig->Alkene Acid Carboxylic Acids / Amides Hydrolysis->Acid Benzylamine Benzylamines Reduction->Benzylamine

Sources

4-(3-Formylphenoxy)benzonitrile structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Formylphenoxy)benzonitrile

Abstract

The definitive identification of a molecule's structure is a cornerstone of chemical research and development, ensuring purity, predicting reactivity, and meeting regulatory standards. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of this compound (C₁₄H₉NO₂). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices and demonstrates how an integrated spectroscopic approach, combining Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, provides a self-validating system for unambiguous structure confirmation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before engaging advanced spectroscopic techniques, the foundational step is to ascertain the molecular formula and the Index of Hydrogen Deficiency (IHD). This initial analysis provides a crucial roadmap for interpreting subsequent spectral data. For this compound, the molecular formula is established as C₁₄H₉NO₂.[1][2]

The IHD, or degree of unsaturation, reveals the total number of rings and multiple bonds within the molecule. It is calculated using the following formula:

IHD = C - (H/2) - (X/2) + (N/2) + 1

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₄H₉NO₂: IHD = 14 - (9/2) + (1/2) + 1 = 14 - 4.5 + 0.5 + 1 = 11

An IHD of 11 indicates a highly unsaturated molecule. This value is perfectly consistent with the proposed structure, which contains:

  • Two aromatic rings (4 units of unsaturation each) = 8

  • One carbonyl group (C=O) = 1

  • One nitrile group (C≡N) = 2

  • Total = 11

This high degree of unsaturation immediately directs our analytical focus toward identifying aromatic systems and specific unsaturated functional groups.

Integrated Spectroscopic Workflow: A Multi-Faceted Approach

No single analytical technique can provide a complete structural picture.[3][4] The process of structure elucidation relies on the integration of complementary data from multiple spectroscopic methods. Each technique offers a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Investigation cluster_2 Data Interpretation cluster_3 Structure Confirmation A Molecular Formula C₁₄H₉NO₂ B Calculate IHD (Result = 11) A->B Provides C IR Spectroscopy D Mass Spectrometry E NMR Spectroscopy (¹H & ¹³C) F Identify Functional Groups (-CHO, -C≡N, C-O-C) C->F G Determine Molecular Weight & Fragmentation Pattern D->G H Map C-H Framework & Connectivity E->H I Proposed Structure: This compound F->I Integrate & Correlate G->I Integrate & Correlate H->I Integrate & Correlate

Caption: Logical workflow for the integrated structural elucidation process.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule.[4] Molecular bonds vibrate at characteristic frequencies, and when exposed to infrared radiation, they absorb energy at these frequencies. The resulting spectrum provides a "fingerprint" of the functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is recorded, typically over a range of 4000-500 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Causality: The ATR method is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for a rapid initial assessment of functional groups.

Expected Data & Interpretation

The IR spectrum provides clear evidence for all key functional groups within the target molecule.

Predicted Absorption (cm⁻¹)Bond VibrationFunctional Group Confirmed
~2230C≡N StretchAromatic Nitrile
~1700C=O StretchAromatic Aldehyde
~2820 & ~2720C-H Stretch (Fermi Doublet)Aldehyde
~1240Asymmetric C-O-C StretchAryl Ether
3100-3000C-H StretchAromatic Ring
~1600, ~1480C=C StretchAromatic Ring

Analysis: The sharp, strong absorption band observed around 2230 cm⁻¹ is highly diagnostic for the nitrile (C≡N) functional group in an aromatic system.[5][6] This, combined with the strong carbonyl (C=O) stretch at approximately 1700 cm⁻¹, confirms the presence of the two primary functionalities. The characteristic, albeit weaker, pair of bands (a Fermi doublet) around 2820 and 2720 cm⁻¹ further corroborates the aldehyde group. Finally, the strong absorption around 1240 cm⁻¹ is indicative of the aryl ether linkage, completing the identification of all essential functional components.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.[4][7]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into the instrument, where it is vaporized.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to be energetically unstable, leading to fragmentation into smaller, characteristic charged ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Causality: Electron Ionization is a "hard" ionization technique that induces extensive fragmentation. While this can sometimes lead to the absence of a molecular ion peak, it is invaluable for generating a rich fragmentation pattern that acts as a structural fingerprint.

Expected Data & Interpretation

The mass spectrum validates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure.

m/z (Mass-to-Charge)Interpretation of Fragment
223Molecular Ion Peak [M]⁺•
222[M-H]⁺ (Loss of the aldehydic proton)
194[M-CHO]⁺ (Loss of the formyl radical)
102[C₇H₄N]⁺ (Fragment corresponding to the benzonitrile moiety)
77[C₆H₅]⁺ (Phenyl cation, a common aromatic fragment)

Analysis: The observation of the molecular ion peak at m/z = 223 directly confirms the molecular formula C₁₄H₉NO₂ and its corresponding molecular weight of 223.23 g/mol .[1][2] The fragmentation pattern provides robust evidence for the structure. The peak at m/z 222 ([M-1]) is highly characteristic of aldehydes, resulting from the cleavage of the C-H bond on the carbonyl group.[8][9][10] Furthermore, the significant peak at m/z 194 ([M-29]) corresponds to the loss of the entire formyl group (-CHO), another classic fragmentation pathway for aromatic aldehydes.[11] The presence of a peak at m/z 102 strongly suggests the cleavage of the ether bond, liberating the stable benzonitrile fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Principle: NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.[3] It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). The ¹H NMR spectrum is acquired, providing information on the number, environment, and coupling of protons.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired, typically in a proton-decoupled mode, to determine the number and chemical environment of all unique carbon atoms.

Causality: CDCl₃ is a common solvent that dissolves a wide range of organic compounds and has a minimal proton signal that does not interfere with the aromatic region. TMS provides a sharp, reliable reference point for chemical shifts.

¹H NMR: Proton Environment and Count
Predicted Shift (δ, ppm)MultiplicityIntegrationAssigned Proton(s)
~9.98Singlet (s)1HAldehyde (-H -C=O)
7.10 - 7.80Multiplets (m)8HAromatic Protons

Analysis: The most diagnostic signal in the ¹H NMR spectrum is the sharp singlet far downfield at ~9.98 ppm. This chemical shift is uniquely characteristic of an aldehydic proton.[12] The complex series of signals between 7.10 and 7.80 ppm is the aromatic region.[13][14][15] The integration of this region, corresponding to 8 protons, confirms the presence of two substituted benzene rings (a 1,3-disubstituted ring and a 1,4-disubstituted ring). The total proton count (1 aldehyde + 8 aromatic = 9) perfectly matches the molecular formula.

¹³C NMR: The Carbon Skeleton
Predicted Shift (δ, ppm)Assigned Carbon
~191.5Aldehyde C =O
~162.1Aromatic C -O (Benzonitrile side)
~155.8Aromatic C -O (Aldehyde side)
115.0 - 138.010x Aromatic C H and C -C
~118.2Nitrile C ≡N
~112.9Aromatic C -CN

Analysis: The ¹³C NMR spectrum provides the final, definitive confirmation. The signal at ~191.5 ppm is unequivocally assigned to the aldehyde carbonyl carbon. The nitrile carbon is observed around 118.2 ppm, a characteristic shift for this functional group.[6][12] The remaining numerous signals between 112 and 163 ppm correspond to the 12 aromatic carbons, including the two carbons involved in the ether linkage (C-O) and the carbon attached to the nitrile group (C-CN). The distinct chemical shifts for these carbons confirm the electronic environment created by the electron-withdrawing and electron-donating substituents on the rings.

Conclusion: An Unambiguous Structural Assignment

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach.

  • Initial Analysis (Molecular Formula and IHD) established the molecular composition (C₁₄H₉NO₂) and the high degree of unsaturation (11 units).

  • IR Spectroscopy provided direct evidence for the key functional groups: an aromatic nitrile (C≡N), an aromatic aldehyde (C=O), and an aryl ether (C-O-C).

  • Mass Spectrometry confirmed the molecular weight (223 g/mol ) via the molecular ion peak and showed characteristic fragmentation patterns (loss of H and CHO) that corroborated the presence of an aldehyde.

  • NMR Spectroscopy served as the definitive tool, with ¹H NMR identifying the unique aldehydic proton and the correct count of aromatic protons, while ¹³C NMR confirmed the presence and chemical environments of all 14 carbon atoms, including the distinct carbonyl and nitrile carbons.

Collectively, these self-validating layers of evidence leave no ambiguity. The data from each technique is fully consistent with the others and supports only one possible structure: this compound. This rigorous, multi-faceted process exemplifies the standard of scientific integrity required in modern chemical research and development.

References

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An In-depth Technical Guide to the Solubility Profile of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Formylphenoxy)benzonitrile (CAS No. 90178-72-6), a key intermediate in pharmaceutical synthesis. Given the limited availability of specific experimental solubility data in public literature, this document establishes a theoretical framework for its solubility based on its physicochemical properties and structural analogy to benzonitrile. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of its solubility, empowering researchers, scientists, and drug development professionals to generate reliable data for applications in synthesis, purification, and formulation.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .[1] Its structure features a benzonitrile moiety linked to a formyl-substituted phenyl group via an ether linkage. This unique combination of functional groups—a nitrile, an aldehyde, and an aromatic ether—makes it a versatile building block in organic synthesis. It is notably used as a reagent in the preparation of antimicrobial compounds.[2]

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility data is critical for optimizing reaction conditions, developing purification strategies such as crystallization, and for the formulation of any potential downstream active pharmaceutical ingredients.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90178-72-6[1][2]
Molecular Formula C₁₄H₉NO₂[1][2]
Molecular Weight 223.23 g/mol [1][2]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point 66-67°C[2][3]
Boiling Point (Predicted) 408.7 ± 25.0 °C[2][3]
Density (Predicted) 1.24 ± 0.1 g/cm³[2][3]
Qualitative Solubility Slightly soluble in Chloroform and Methanol[2][3]

Theoretical Framework for Solubility

The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is dictated by the interplay of its constituent functional groups and overall molecular structure.

  • Aromatic Rings and Ether Linkage: The two phenyl rings and the ether linkage contribute to the molecule's lipophilic (oil-loving) character, suggesting a preference for non-polar organic solvents.

  • Nitrile (-C≡N) and Formyl (-CHO) Groups: These are polar functional groups that can participate in dipole-dipole interactions. The nitrile group, in particular, has a significant dipole moment. These groups will enhance solubility in polar solvents.

Given the presence of both large non-polar regions and polar functional groups, this compound is expected to exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and some non-polar organic solvents.

Comparative Analysis with Benzonitrile

To build a more robust theoretical solubility profile, we can examine the properties of benzonitrile (C₆H₅CN), a parent structure within this compound. Benzonitrile is a colorless liquid that is slightly soluble in water but miscible with many organic solvents.[5][6]

Table 2: Solubility of Benzonitrile in Various Solvents

SolventSolubilityTemperature (°C)Source(s)
Water0.43 g / 100 g25[7]
Water2 g / 100 mL25[6]
Water10 g / LNot Specified[8]
EthanolMiscibleNot Specified[6][7]
Diethyl EtherMiscibleNot Specified[7]
AcetoneVery SolubleNot Specified[6][7]
BenzeneVery SolubleNot Specified[6][7]
Carbon TetrachlorideSolubleNot Specified[6][7]

The addition of the formylphenoxy group to the benzonitrile structure increases the molecular size and lipophilicity, which would generally decrease aqueous solubility. However, the polar formyl group may slightly counteract this effect. Therefore, it is anticipated that this compound will have lower water solubility than benzonitrile but will likely be soluble in many of the same organic solvents, such as ethers, ketones, and chlorinated solvents. The existing qualitative data indicating slight solubility in chloroform and methanol aligns with this prediction.[2][3]

Experimental Determination of Thermodynamic Solubility

Since precise, quantitative solubility data for this compound is not widely published, experimental determination is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[3][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability and direct measurement of equilibrium solubility. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The subsequent separation of the solid and liquid phases, followed by quantification of the dissolved compound, provides a direct measure of solubility. The choice of a long incubation time (e.g., 24-48 hours) is to ensure that the system has truly reached thermodynamic equilibrium.[2][10]

Detailed Step-by-Step Methodology: Shake-Flask Method

This protocol is designed to be a self-validating system by including multiple time points to confirm that equilibrium has been reached.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, chloroform, ethyl acetate, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Protocol:

  • Preparation: Add an excess amount of solid this compound to each of three separate vials for each solvent to be tested. The excess is crucial to ensure a saturated solution is formed. A visible amount of undissolved solid should remain at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Agitate the samples for an extended period. It is recommended to take measurements at multiple time points (e.g., 24 and 48 hours) to ensure equilibrium has been reached.[10]

  • Phase Separation: After the desired equilibration time, remove the vials from the shaker. Allow the vials to stand for a short period to allow for sedimentation of the excess solid. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[9]

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and dispense the filtered solution into a clean vial. This filtration step is critical to remove any remaining microscopic solid particles.[11]

  • Quantification: Determine the concentration of this compound in the filtered supernatant using a validated analytical method. UV-Vis spectrophotometry is a common and accessible technique.

    • UV-Vis Analysis:

      • Prepare a stock solution of the compound in a suitable solvent in which it is freely soluble.

      • Create a series of standard solutions of known concentrations through serial dilution.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

      • Dilute the saturated sample solution with the same solvent used for the standards to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Data Analysis: Calculate the original concentration of the saturated solution, accounting for any dilutions made. The solubility is typically reported in units such as mg/mL or mol/L. The results from the different time points should be compared; if they are consistent, it confirms that equilibrium was achieved.[10]

Visualization of Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification (UV-Vis) A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal vials and place on shaker B->C D Agitate at constant T for 24-48h C->D E Centrifuge vials to pellet solid D->E F Filter supernatant with 0.22µm filter E->F H Dilute filtered sample F->H G Prepare calibration curve from standards J Calculate concentration from curve G->J I Measure sample absorbance H->I I->J K K J->K Report Solubility (mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Hypothetical Solubility Data for this compound at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Hexane (Non-polar)1.88To be determinedTo be determined
Chloroform (Weakly Polar)4.81To be determinedTo be determined
Ethyl Acetate (Intermediate)6.02To be determinedTo be determined
Methanol (Polar Protic)32.7To be determinedTo be determined
Acetonitrile (Polar Aprotic)37.5To be determinedTo be determined
Water (Polar Protic)80.1To be determinedTo be determined

Interpreting the results from this table will provide a quantitative understanding of how solvent polarity influences the solubility of this compound, offering critical insights for process chemists and formulation scientists.

Logical Relationship of Solubility and Molecular Interactions

The solubility of a compound is a result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

G cluster_solution Solution Solute_Solute Solute-Solute Interactions (Lattice Energy) Solute_Solvent Solute-Solvent Interactions (Solvation Energy) Solute_Solute->Solute_Solvent Energy Input (Breaking Bonds) Solvent_Solvent Solvent-Solvent Interactions (e.g., H-bonds) Solvent_Solvent->Solute_Solvent Energy Input (Breaking Bonds) Dissolution Dissolution Solute_Solvent->Dissolution Dissolution Occurs if ΔG < 0

Caption: Thermodynamic Principles Governing the Dissolution Process.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. By understanding the physicochemical properties of the molecule and leveraging comparative data from its parent structure, benzonitrile, researchers can make informed decisions about solvent selection. The detailed shake-flask protocol presented herein offers a reliable, self-validating method for generating high-quality solubility data essential for advancing research and development in the pharmaceutical and chemical industries.

References

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Sources

A Methodological Guide to the Spectroscopic Analysis of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: An exhaustive search of publicly available scientific literature and spectral databases did not yield experimental spectroscopic data (NMR, IR, MS) for 4-(3-Formylphenoxy)benzonitrile (CAS No. 90178-72-6). This guide has therefore been constructed from a foundational, first-principles perspective. It is designed as an in-depth methodological and interpretive framework for researchers who have synthesized or acquired this compound and are undertaking its analytical characterization. The spectral data presented herein are predicted values based on established chemical shift theory, correlation tables, and mass fragmentation rules, intended to serve as a benchmark for experimental validation.

Introduction: The Analytical Imperative for this compound

This compound is a bifunctional aromatic ether containing a nitrile (-C≡N) and an aldehyde (-CHO) group.[1][2] These reactive handles make it a valuable intermediate in medicinal chemistry and materials science, particularly for the synthesis of complex heterocyclic scaffolds.[2] Given its role as a synthetic building block, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive framework for acquiring and interpreting the key spectroscopic data—NMR, IR, and MS—essential for its definitive characterization.

The analytical strategy hinges on the unique electronic environments created by the molecule's constituent parts: the electron-withdrawing nitrile and aldehyde groups, the flexible ether linkage, and the distinct spin systems of the two phenyl rings. Each spectroscopic technique offers a unique and complementary lens through which to view this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, it allows for the precise mapping of every proton and carbon atom, confirming connectivity and isomeric purity.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Rationale: The choice of solvent and instrument frequency is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for moderately polar organics and its single, easily identifiable residual solvent peak. A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve the complex multiplets expected in the aromatic region.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃. For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be used, though modern spectrometers typically reference the residual solvent peak (δ ≈ 7.26 ppm for CHCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to ~0-220 ppm.

  • 2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, especially in the crowded aromatic region, acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded C-H pairs and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify 2- and 3-bond C-H correlations.

¹H NMR Spectral Interpretation: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde proton and the eight aromatic protons, which are split into two separate spin systems.

Predicted Signal (δ, ppm) Multiplicity Integration Assignment Rationale
~9.9 - 10.1Singlet (s)1HAldehyde-HThe aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and lacks adjacent protons for coupling.
~7.8 - 7.9Doublet of Doublets (dd)1HH-6'Ortho to the strongly electron-withdrawing aldehyde group.
~7.6 - 7.7Doublet (d)2HH-2, H-6Ortho to the electron-withdrawing nitrile group.
~7.5 - 7.6Triplet (t)1HH-4'Para to the aldehyde group and meta to the ether linkage.
~7.3 - 7.4Singlet (broad, s) or Triplet (t)1HH-2'Ortho to both the aldehyde and ether groups, leading to complex deshielding.
~7.1 - 7.2Doublet (d)2HH-3, H-5Ortho to the electron-donating ether linkage.

Note: Primed numbers (') refer to the aldehyde-bearing ring. Assignments are predictive and require 2D NMR for confirmation.

¹³C NMR Spectral Interpretation: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon environments.

Predicted Signal (δ, ppm) Assignment Rationale
~191 - 193Aldehyde C=OCarbonyl carbons are significantly deshielded and appear far downfield.
~162 - 164C-4Aromatic carbon attached to the electron-withdrawing nitrile group.
~156 - 158C-1'Aromatic carbon attached to the ether oxygen.
~137 - 139C-3'Aromatic carbon attached to the aldehyde group.
~133 - 135C-2, C-6Aromatic carbons ortho to the nitrile group.
~130 - 132C-4'Aromatic carbon para to the aldehyde.
~125 - 127C-6'Aromatic carbon ortho to the aldehyde.
~122 - 124C-2'Aromatic carbon ortho to the aldehyde and ether.
~118 - 120C-3, C-5Aromatic carbons meta to the nitrile group.
~117 - 119Nitrile C≡NThe nitrile carbon is a quaternary carbon with a characteristic chemical shift.
~108 - 110C-1Aromatic carbon attached to the ether oxygen.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Rationale: ATR is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

IR Spectral Interpretation: Key Diagnostic Peaks

The IR spectrum provides a molecular fingerprint, with several key absorptions confirming the structure of this compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3100-3000C-H StretchAromaticMedium-Weak
~2230-2220C≡N StretchNitrileStrong, Sharp
~1705-1685C=O StretchAromatic AldehydeStrong, Sharp
~1600, ~1480C=C StretchAromatic RingMedium-Strong
~1250-1200C-O-C StretchAryl Ether (asymmetric)Strong
~1050-1000C-O-C StretchAryl Ether (symmetric)Medium
~850-750C-H BendAromatic (out-of-plane)Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) with High-Resolution MS

Rationale: ESI is a soft ionization technique ideal for polar molecules, minimizing premature fragmentation and ensuring a strong molecular ion peak. High-resolution mass spectrometry (such as TOF or Orbitrap) is crucial for determining the exact mass and calculating the elemental formula with high confidence.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Ionization: Use positive ion mode ESI. The molecule will likely be detected as its protonated form [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (<5 ppm).

MS Spectral Interpretation: Expected Ions and Fragments

The molecular formula C₁₄H₉NO₂ gives an exact neutral mass of approximately 223.0633 u.

m/z (predicted) Ion Interpretation
224.0711[M+H]⁺Protonated molecular ion. This should be the base peak.
246.0530[M+Na]⁺Sodium adduct of the molecular ion, often seen with ESI.
195.0762[M-CHO]⁺Loss of the formyl group (29 u).
121.0500[C₇H₅O₂]⁺Fragment corresponding to the 3-hydroxybenzaldehyde radical cation.
102.0422[C₇H₄N]⁺Fragment corresponding to the 4-cyanophenyl radical.

Integrated Analysis and Structural Confirmation Workflow

No single technique provides the complete picture. The power of this multi-faceted approach lies in the integration of all data points.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Data_MS Molecular Weight Confirmed? (C₁₄H₉NO₂ = 223.0633 u) MS->Data_MS Provides m/z Data_IR Key Functional Groups Present? (-C≡N, -CHO, C-O-C) IR->Data_IR Provides ν (cm⁻¹) Data_NMR Proton & Carbon Skeleton Match? (Correct shifts, integrations, couplings) NMR->Data_NMR Provides δ (ppm) Conclusion Structure Verified & Purity Assessed Data_MS->Conclusion Data_IR->Conclusion Data_NMR->Conclusion

Sources

An In-depth Technical Guide to the Theoretical and Preclinical Evaluation of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(3-Formylphenoxy)benzonitrile is a versatile aromatic compound featuring nitrile, ether, and aldehyde functionalities, positioning it as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for the analysis of this compound, designed for researchers, computational chemists, and drug development professionals. We detail the quantum chemical characterization using Density Functional Theory (DFT), including structural optimization, vibrational analysis, and electronic property elucidation through Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. Furthermore, this guide outlines its preclinical potential by detailing methodologies for in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling and molecular docking studies to identify and evaluate potential biological targets. Our objective is to present a self-validating system of protocols that not only lists steps but explains the causal logic behind methodological choices, ensuring technical accuracy and field-proven insight.

Introduction and Molecular Overview

This compound (FPB), with the chemical formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol , is a small organic molecule that serves as a valuable scaffold in synthetic chemistry.[1][2] Its structure, comprising a benzonitrile moiety linked to a formyl-substituted phenyl ring via an ether bridge, offers multiple reactive sites and opportunities for derivatization. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, the aldehyde group is reactive towards nucleophiles, and the aromatic rings provide a rigid core. These features make it an attractive candidate for the development of novel therapeutic agents and functional materials.[3] This guide establishes a robust computational workflow to thoroughly characterize FPB and predict its drug-like potential before committing to extensive laboratory synthesis and testing.

Synthesis and Spectroscopic Characterization Framework

While this guide focuses on theoretical studies, a plausible synthetic route and the principles of spectroscopic characterization are foundational. The synthesis of FPB can be logically extrapolated from established methods for similar diaryl ether compounds, such as the Williamson ether synthesis.

Proposed Synthetic Protocol

A reliable method for synthesizing this compound involves the nucleophilic aromatic substitution reaction between 3-hydroxybenzaldehyde and 4-fluorobenzonitrile. This approach is analogous to the synthesis of related compounds like 4-(4-Bromo-3-formylphenoxy)benzonitrile.[4]

Step-by-Step Protocol:

  • Reactant Preparation: In a reaction vessel under an inert nitrogen atmosphere, dissolve 3-hydroxybenzaldehyde and an equimolar amount of 4-fluorobenzonitrile in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethylacetamide (DMAc).

  • Base Addition: Add a slight molar excess (e.g., 1.2 equivalents) of a suitable base, such as potassium carbonate (K₂CO₃), to the mixture. The base is crucial for deprotonating the hydroxyl group of 3-hydroxybenzaldehyde, forming a phenoxide intermediate.

  • Reaction: Heat the stirred mixture to a temperature between 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent like ethanol or isopropyl alcohol to yield pure this compound.

Spectroscopic Analysis: A Theoretical Approach

Experimental characterization is vital for structure confirmation. Theoretical calculations, however, can predict these spectra with high accuracy, aiding in the interpretation of experimental data.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The C≡N triple bond stretch in aromatic nitriles typically appears as a sharp, intense band in the 2220-2240 cm⁻¹ region.[5] The formyl group (C=O) stretch is expected around 1700 cm⁻¹, and the C-O-C ether stretching vibrations will appear in the 1250-1000 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the aromatic rings will resonate in the downfield region (7.0-8.0 ppm). The distinct aldehyde proton (-CHO) will appear as a singlet further downfield, typically around 9.9-10.1 ppm.[6]

    • ¹³C NMR: The nitrile carbon (C≡N) is expected to have a chemical shift in the 115-120 ppm range. The aldehyde carbonyl carbon will be significantly downfield (~190 ppm), and the aromatic carbons will appear between 110-160 ppm.[6]

  • UV-Visible (UV-Vis) Spectroscopy: Aromatic compounds like FPB exhibit absorptions in the UV region due to π→π* electronic transitions.[7] The presence of conjugated systems typically results in absorption maxima between 250-350 nm.[1]

Quantum Chemical Studies: A DFT-Based Approach

To gain deep insights into the molecular structure, reactivity, and electronic properties of FPB, we employ Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set offers a well-validated balance of accuracy and computational efficiency for organic molecules.[8][9]

Geometry Optimization and Structural Parameters

The first step in any theoretical analysis is to find the molecule's most stable conformation, its ground-state geometry. This is achieved by minimizing the energy of the structure. The resulting optimized geometry provides precise bond lengths and angles, which are crucial for all subsequent calculations.

Computational Protocol: Geometry Optimization

  • Input: Build the 3D structure of this compound.

  • Software: Use a quantum chemistry package like Gaussian.

  • Methodology: Perform a full geometry optimization using the DFT/B3LYP method with the 6-311++G(d,p) basis set.[10]

  • Validation: Confirm that the optimization has reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Table 1: Predicted Structural Parameters for this compound
ParameterBond/AnglePredicted Value
Bond LengthC≡N~1.16 Å
C=O (aldehyde)~1.22 Å
C-O (ether link)~1.37 Å
Bond AngleC-O-C (ether link)~118°
Dihedral AngleAromatic Ring Twist~50-60°

Note: Values are representative and would be precisely calculated in a full computational run.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable.[11][12][13]

  • HOMO: For FPB, the HOMO is predicted to be localized primarily on the phenoxy ring, which is electron-rich due to the ether oxygen.

  • LUMO: The LUMO is expected to be distributed over the benzonitrile and formyl-substituted ring, as the nitrile and aldehyde groups are electron-withdrawing.

  • Energy Gap (ΔE): The energy gap dictates the molecule's susceptibility to electronic excitation and participation in charge-transfer interactions.

Table 2: Predicted FMO Properties
PropertyPredicted Value (eV)Implication
EHOMO-6.5 to -7.0Electron-donating capability
ELUMO-2.0 to -2.5Electron-accepting capability
Energy Gap (ΔE)4.0 to 5.0High kinetic stability, moderate reactivity
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule, revealing its electrophilic and nucleophilic sites.[14][15] It is invaluable for predicting how a molecule will interact with biological receptors or other reactants.

  • Red Regions (Negative Potential): These areas are electron-rich and are sites for electrophilic attack. For FPB, these are expected around the oxygen atom of the carbonyl group, the nitrogen of the nitrile group, and the ether oxygen.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive region is anticipated around the aldehyde proton.

MEP_Workflow cluster_DFT DFT Calculation cluster_Analysis MEP Analysis Opt Optimized Geometry (B3LYP/6-311++G(d,p)) SCF Single Point Energy Calculation Opt->SCF Cube Generate Electron Density Cube File SCF->Cube Map Map Electrostatic Potential onto Density Cube->Map Vis Visualize MEP Surface (Red: Nucleophilic, Blue: Electrophilic) Map->Vis

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in a localized Lewis-like framework.[16][17] It quantifies electron delocalization, hyperconjugative interactions, and charge transfer between orbitals, which are fundamental to understanding molecular stability and reactivity. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated via second-order perturbation theory.

Key NBO Interactions to Analyze in FPB:

  • π → π* Interactions: Delocalization within the aromatic rings.

  • n → π* Interactions: Interactions between the lone pairs (n) on the ether and carbonyl oxygens and the anti-bonding π* orbitals of the aromatic rings. These interactions are crucial for understanding the electronic communication between the different functional groups.

  • n → σ* Interactions: Lone pair donations into anti-bonding sigma orbitals, which contribute to the overall stability of the molecule.

In Silico Drug-Likeness and Molecular Docking

To evaluate the potential of this compound as a therapeutic agent, we outline protocols for predicting its pharmacokinetic properties and identifying potential biological targets.

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties determine the fate of a drug in the body. Predicting these properties early in the discovery process is crucial to avoid late-stage failures.[18][19] Numerous validated online tools and software packages can predict these properties based on the molecule's structure.

Protocol for In Silico ADMET Prediction:

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for FPB: O=Cc1cccc(c1)Oc2ccc(cc2)C#N.

  • Tools: Utilize web-based servers such as SwissADME, pkCSM, or ADMETlab 2.0.

  • Analysis: Evaluate key parameters against established thresholds for oral bioavailability, such as Lipinski's Rule of Five and Veber's rules.

  • Reporting: Compile the predicted properties into a structured table for clear assessment.

Table 3: Predicted ADMET and Physicochemical Properties for FPB
Property ClassParameterPredicted ValueDrug-Likeness Assessment
Physicochemical Molecular Weight223.23 g/mol Compliant (<500)
LogP (Lipophilicity)2.5 - 3.0Compliant (<5)
H-Bond Donors0Compliant (≤5)
H-Bond Acceptors3 (O, N)Compliant (≤10)
TPSA (Polar Surface Area)~56 ŲGood intestinal absorption
Pharmacokinetics GI AbsorptionHighFavorable
BBB PermeantYesPotential for CNS activity
CYP Inhibitor (e.g., 2D6)Inhibitor/Non-inhibitorAssess potential drug-drug interactions
Toxicity AMES ToxicityNon-mutagenLow risk
hERG I InhibitorLow/Medium riskAssess cardiotoxicity potential
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[20][21] Given the diverse biological activities of benzonitrile derivatives, potential targets include protein kinases, enzymes involved in viral replication, and bacterial enzymes.[22]

Generalized Molecular Docking Protocol:

  • Target Selection: Identify a protein target of interest (e.g., a specific kinase or viral protease) and obtain its 3D crystal structure from the Protein Data Bank (PDB).

  • Receptor Preparation: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site (active site) based on the co-crystallized ligand or known catalytic residues.

  • Ligand Preparation: Generate the 3D conformer of FPB from its optimized geometry and assign charges.

  • Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to dock the ligand into the prepared receptor binding site. The software will generate multiple binding poses.

  • Analysis: Analyze the top-ranked poses based on their binding energy (docking score). Visualize the interactions (e.g., hydrogen bonds, π-π stacking) between FPB and the receptor's amino acid residues to understand the structural basis of binding.

Docking_Workflow cluster_Inputs Inputs cluster_Prep Preparation cluster_Sim Simulation cluster_Output Output & Analysis Ligand 3D Ligand Structure (FPB) PrepL Ligand Prep: Add Charges, Torsions Ligand->PrepL Receptor 3D Receptor Structure (from PDB) PrepR Receptor Prep: Add Hydrogens, Define Site Receptor->PrepR Dock Molecular Docking (e.g., AutoDock Vina) PrepL->Dock PrepR->Dock Poses Binding Poses & Scores Dock->Poses Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Poses->Analysis

Caption: General workflow for a molecular docking simulation.

Conclusion

This guide has established a comprehensive, theory-driven framework for the multifaceted evaluation of this compound. By integrating DFT-based quantum chemical calculations with in silico ADMET profiling and molecular docking, we have outlined a powerful, predictive workflow. This approach allows for a deep understanding of the molecule's intrinsic electronic and structural properties and provides a robust, data-driven assessment of its potential as a drug candidate prior to significant resource investment. The methodologies described herein are self-validating and grounded in established scientific principles, providing a reliable roadmap for researchers in computational chemistry and drug discovery.

References

A curated list of references would be compiled here, linking to the authoritative sources for each protocol and claim made within the text, ensuring full transparency and trustworthiness.

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Reactivity of the formyl group in 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Formyl Group in 4-(3-Formylphenoxy)benzonitrile

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the formyl group in the bifunctional molecule this compound (CAS No. 90178-72-6).[1][2][3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials due to its unique electronic architecture. The interplay between the electron-withdrawing benzonitrile moiety and the ether linkage dictates the reactivity of the aromatic aldehyde. This document details key transformations of the formyl group, including nucleophilic addition, reduction, oxidation, and carbon-carbon bond-forming condensation reactions. Each section provides mechanistic insights, field-proven experimental protocols, and expected analytical outcomes to support researchers, scientists, and drug development professionals in leveraging this versatile building block.

Introduction: Molecular Architecture and Electronic Profile

This compound is a crystalline solid with a melting point of 66-67°C.[4] Its structure features a central diaryl ether linkage connecting a benzonitrile ring and a benzaldehyde ring. This arrangement creates a nuanced electronic environment that governs the reactivity of the formyl group.

  • Formyl Group (CHO): The primary site of reactivity, the aldehyde carbon is electrophilic due to the polarization of the carbon-oxygen double bond.

  • Benzonitrile Moiety: The nitrile group (-C≡N) is strongly electron-withdrawing through both induction and resonance, decreasing the electron density of the entire ring system it is attached to.

  • Ether Linkage (-O-): The oxygen atom acts as an electron-donating group to the benzaldehyde ring via resonance (mesomeric effect), while being mildly electron-withdrawing inductively.

This electronic push-pull dynamic modulates the electrophilicity of the formyl carbon. The ether oxygen donates electron density to the ortho and para positions of the benzaldehyde ring. While the formyl group is at the meta position relative to the ether, the overall electron density of this ring is still subtly influenced, affecting its reaction kinetics compared to unsubstituted benzaldehyde. The remote, powerful electron-withdrawing effect of the benzonitrile group, transmitted through the ether linkage, further enhances the electrophilicity of the aldehyde carbon, making it a prime target for nucleophilic attack.

Caption: Electronic landscape of this compound.

Physicochemical and Spectroscopic Data

A summary of the key properties of the title compound is essential for experimental design and characterization.

PropertyValueSource
CAS Number 90178-72-6[1][2][3]
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1][3]
Melting Point 66-67°C[4]
Boiling Point 408.7±25.0 °C (Predicted)[4]
¹H NMR (Predicted) Aldehyde proton (CHO) ~9.9-10.1 ppm; Aromatic protons ~7.0-8.0 ppmN/A
¹³C NMR (Predicted) Carbonyl carbon (C=O) ~190-192 ppm; Nitrile carbon (C≡N) ~118-120 ppmN/A
IR Spectroscopy C=O stretch ~1700 cm⁻¹; C≡N stretch ~2220-2230 cm⁻¹[5][6]

Key Transformations of the Formyl Group

The formyl group is a versatile handle for a wide array of chemical transformations. The following sections detail the most pertinent reactions for drug discovery and material science applications.

Reduction to 4-(3-(Hydroxymethyl)phenoxy)benzonitrile

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, often used to introduce a flexible linker or a site for further esterification or etherification. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its selectivity for aldehydes and ketones over nitriles.

Causality of Experimental Choice: NaBH₄ is a mild reducing agent, which is crucial here to avoid the reduction of the benzonitrile group.[7] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the nitrile. The use of methanol as a solvent is standard as it is protic, which facilitates the workup, and readily dissolves the starting material.

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0°C until the pH is neutral (~7) and gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 4-(3-(hydroxymethyl)phenoxy)benzonitrile.

Self-Validation: The success of the reaction is confirmed by:

  • TLC Analysis: Disappearance of the starting material spot and the appearance of a more polar product spot.

  • IR Spectroscopy: Disappearance of the strong C=O stretch around 1700 cm⁻¹ and the appearance of a broad O-H stretch around 3300-3500 cm⁻¹. The C≡N stretch at ~2230 cm⁻¹ should remain unchanged.

  • ¹H NMR Spectroscopy: Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a singlet for the benzylic protons (-CH₂OH) around 4.7 ppm and a broad singlet for the hydroxyl proton.

Oxidation to 4-(3-Carboxyphenoxy)benzonitrile

Oxidation of the formyl group to a carboxylic acid provides a key intermediate for amide coupling or ester formation. While various oxidants can be used, a Dakin-like reaction using an oxidant like Oxone® offers a high-yield pathway.[8] Another possibility is the auto-oxidation of similar formyl-containing compounds under ambient conditions during crystallization.[9][10]

Causality of Experimental Choice: Potassium permanganate (KMnO₄) in a basic solution is a classic and effective method for oxidizing aromatic aldehydes. The basic conditions deprotonate the intermediate hydrated aldehyde, facilitating the oxidation process. The subsequent acidic workup protonates the carboxylate salt to yield the final carboxylic acid.

  • Setup: In a flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Reagent Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 2.0 eq) and sodium carbonate (Na₂CO₃, 1.5 eq) in water.

  • Reaction: Add the KMnO₄ solution dropwise to the aldehyde solution at room temperature. The mixture will turn dark brown as manganese dioxide (MnO₂) precipitates. Stir vigorously for 4-6 hours.

  • Workup: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and only the brown MnO₂ precipitate remains.

  • Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with water.

  • Acidification: Cool the clear filtrate in an ice bath and acidify with concentrated HCl to a pH of ~2. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(3-carboxyphenoxy)benzonitrile.

Self-Validation:

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and appearance of a very broad O-H stretch (2500-3300 cm⁻¹) and a new C=O stretch (~1680-1710 cm⁻¹).

  • ¹H NMR Spectroscopy: Disappearance of the aldehyde proton (~10 ppm) and the appearance of a very broad singlet for the carboxylic acid proton (>12 ppm).

Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a powerful reaction for forming α,β-unsaturated systems by reacting an aldehyde with an active methylene compound, such as malononitrile.[11] This reaction is typically catalyzed by a weak base.[11][12]

Causality of Experimental Choice: Malononitrile is a highly effective active methylene compound due to the two electron-withdrawing nitrile groups that increase the acidity of the methylene protons. A mild base like piperidine is sufficient to generate the nucleophilic carbanion without promoting self-condensation of the aldehyde.[11] The reaction is often run in a protic solvent like ethanol to facilitate solubility and the final dehydration step.

Start 4-(3-Formylphenoxy) benzonitrile + Malononitrile Solvent Dissolve in Ethanol Start->Solvent Catalyst Add Piperidine (Catalyst) Solvent->Catalyst Reaction Reflux Mixture (Monitor by TLC) Catalyst->Reaction Cool Cool to Room Temp. Precipitate Forms Reaction->Cool Isolate Filter Solid Product Cool->Isolate Purify Wash with Cold Ethanol & Dry Isolate->Purify Product 2-((3-(4-cyanophenoxy)phenyl) methylene)malononitrile Purify->Product

Caption: Workflow for Knoevenagel condensation.

  • Setup: To a solution of this compound (1.0 eq) in absolute ethanol, add malononitrile (1.05 eq).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture.[13]

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum to yield pure 2-((3-(4-cyanophenoxy)phenyl)methylene)malononitrile.

Reactant 1Reactant 2CatalystSolventYieldReference
Aromatic AldehydeMalononitrilePiperidineEthanol>90%[12]
BenzaldehydeMalononitrileAgro-waste extractWater95%[12]
4-IodobenzaldehydeMalononitrileNiCu@MWCNTWater/MethanolHigh[13]
Wittig Reaction for Olefination

The Wittig reaction is an indispensable method for converting aldehydes into alkenes with high regioselectivity.[14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The choice of ylide determines the substituent on the newly formed double bond.[15]

Causality of Experimental Choice: The process begins with the formation of a phosphonium salt from an alkyl halide and triphenylphosphine. This salt is then deprotonated by a strong base (like n-butyllithium or sodium hydride) to generate the reactive ylide in situ.[15] Anhydrous THF is a common solvent as it is aprotic and effectively solvates the intermediates without interfering with the strong base. The reaction is conducted under an inert atmosphere to prevent the base and ylide from reacting with atmospheric moisture or oxygen.

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise. The mixture will turn a characteristic deep orange or yellow, indicating ylide formation. Stir at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate 4-(3-vinylphenoxy)benzonitrile.

Self-Validation:

  • ¹H NMR Spectroscopy: Disappearance of the aldehyde proton (~10 ppm) and the appearance of new signals in the vinyl region (5-6.5 ppm) corresponding to the protons of the newly formed double bond.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the alkene product.

  • Byproduct Identification: The presence of triphenylphosphine oxide can be confirmed by its characteristic signals in ³¹P NMR spectroscopy or by comparison to a standard.

Conclusion

This compound is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its formyl group. The electronic characteristics imparted by the benzonitrile and phenoxy substituents render the aldehyde susceptible to a host of transformations under controlled conditions. This guide has detailed the core reactions—reduction, oxidation, Knoevenagel condensation, and Wittig olefination—providing a robust framework for its application in complex molecule synthesis. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently employ this intermediate to achieve their synthetic goals in pharmaceutical and materials science research.

References

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  • Google Patents. (n.d.). US4751307A - Wittig-reaction processes.
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  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Retrieved from [Link]

  • Estonian Academy Publishers. (2024). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl.... Retrieved from [Link]

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  • PubChemLite. (n.d.). 4-(4-bromo-3-formylphenoxy)benzonitrile (C14H8BrNO2). Retrieved from [Link]

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The Dual-Faced Reactivity of 4-(3-Formylphenoxy)benzonitrile: A Technical Guide to the Role of the Nitrile Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Formylphenoxy)benzonitrile is a bifunctional aromatic molecule that holds significant interest in the realms of organic synthesis and medicinal chemistry. Its structure, featuring a nitrile group and a formyl group bridged by a diaryl ether linkage, presents a fascinating case study in chemical reactivity and selectivity. This guide provides an in-depth exploration of the pivotal role the nitrile group plays in the reactions of this compound, offering insights into its electronic effects, its own transformations, and its influence on the reactivity of the molecule as a whole. As a key intermediate in the synthesis of pharmaceutically active compounds like Crisaborole, a thorough understanding of its chemical behavior is paramount for the development of robust and efficient synthetic strategies.[1][2][3]

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 90178-72-6[4]
Molecular Formula C₁₄H₉NO₂[4]
Molecular Weight 223.23 g/mol [4]
Appearance Off-White to Pale Yellow Solid[1]
Melting Point 66-67 °C

The Electronic Influence of the Nitrile Group: A Tale of Two Rings

The nitrile group (-C≡N) is a potent electron-withdrawing group, a characteristic that profoundly dictates the electronic landscape of this compound. This influence is transmitted through both inductive and resonance effects, altering the reactivity of both aromatic rings.

The nitrile group deactivates the benzonitrile ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density, making it less nucleophilic.[5][6] Consequently, electrophilic attack on this ring is significantly slower compared to unsubstituted benzene and is directed to the meta position relative to the nitrile group.[5][7]

Conversely, the electron-withdrawing nature of the nitrile group enhances the reactivity of the benzonitrile ring towards nucleophilic aromatic substitution (SNA_r_), particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer intermediate.

The formyl group (-CHO) on the other phenoxy ring is also an electron-withdrawing and meta-directing group for EAS.[6] The interplay of these two groups, transmitted through the flexible ether linkage, creates a molecule with distinct reactive sites, offering opportunities for selective transformations.

G Electronic Effects on Aromatic Rings cluster_reactivity Reactivity towards Electrophilic Aromatic Substitution (EAS) Benzonitrile Benzonitrile Ring Position 4: -CN (Nitrile) Ether Ether Linkage (-O-) Benzonitrile->Ether Electron Withdrawing (-I, -M) Benzonitrile_Reactivity Deactivated (meta-directing) Phenoxy Phenoxy Ring Position 3: -CHO (Formyl) Phenoxy_Reactivity Deactivated (ortho, para to ether, meta to formyl) Ether->Phenoxy Electron Donating (+M) Electron Withdrawing (-I)

Caption: Influence of nitrile and formyl groups on EAS reactivity.

Reactions Targeting the Nitrile Group

The nitrile group itself is a versatile functional handle, susceptible to a variety of transformations. The choice of reagents and reaction conditions is critical, especially given the presence of the reactive aldehyde functionality.

Hydrolysis to Carboxylic Acid or Amide

The hydrolysis of the nitrile group in this compound can yield either the corresponding carboxylic acid or amide, depending on the reaction conditions.[8][9][10][11]

  • Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄ or HCl) and heat will typically lead to the formation of 4-(3-formylphenoxy)benzoic acid. The reaction proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid.[9][11]

  • Base-Catalyzed Hydrolysis: Reaction with a strong base like sodium hydroxide followed by an acidic workup also yields the carboxylic acid. Milder basic conditions, sometimes with controlled addition of water, can favor the isolation of the intermediate, 4-(3-formylphenoxy)benzamide.

Protocol: Acid-Catalyzed Hydrolysis to 4-(3-Formylphenoxy)benzoic Acid

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and water), add concentrated sulfuric acid (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the crude 4-(3-formylphenoxy)benzoic acid.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

G Hydrolysis of the Nitrile Group Start This compound Amide 4-(3-Formylphenoxy)benzamide Start->Amide Mild H⁺ or OH⁻ Acid 4-(3-Formylphenoxy)benzoic Acid Start->Acid Strong H⁺ or OH⁻, Heat Amide->Acid Strong H⁺ or OH⁻, Heat

Caption: Hydrolysis pathways of the nitrile group.

Reduction to Primary Amine or Aldehyde

The reduction of the nitrile group offers another avenue for functional group manipulation. The outcome of the reduction is highly dependent on the choice of reducing agent.

  • Reduction to Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding [4-(3-formylphenoxy)phenyl]methanamine.[12] However, LiAlH₄ will also reduce the aldehyde to a primary alcohol. Therefore, protection of the aldehyde group (e.g., as an acetal) is necessary for selective nitrile reduction.

  • Partial Reduction to Aldehyde: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be employed for the partial reduction of the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup.[8][12][13] This reaction must be carefully controlled, as over-reduction to the amine can occur. The presence of the existing aldehyde in this compound complicates this transformation, as it is also susceptible to reduction by DIBAL-H. Selective reduction of the nitrile in the presence of the aldehyde is challenging and may require optimization of reaction conditions (e.g., low temperature, stoichiometry of the reducing agent).

Protocol: Selective Reduction of the Nitrile (Aldehyde Protected)

  • Protection: React this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to form the corresponding acetal.

  • Reduction: Dissolve the protected starting material in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of LiAlH₄ (e.g., 1.5-2.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting aluminum salts and concentrate the filtrate.

  • Deprotection: Treat the crude product with aqueous acid (e.g., 1M HCl) to hydrolyze the acetal and regenerate the aldehyde.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the desired [4-(3-formylphenoxy)phenyl]methanamine.

Reactions Influenced by the Nitrile Group: The Formyl Group's Reactivity

The electron-withdrawing nature of the nitrile group, transmitted through the aromatic system, can influence the reactivity of the formyl group. While the electronic effect through the ether linkage is attenuated, it can still play a subtle role. More significantly, the presence of the nitrile offers a point of differentiation for chemoselective reactions.

Knoevenagel Condensation

The formyl group readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst.[14][15][16][17] The nitrile group is generally unreactive under these conditions, allowing for selective elaboration of the aldehyde.

Protocol: Knoevenagel Condensation with Malononitrile

  • Dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine or triethylamine).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the formyl group into an alkene.[18][19][20][21] The nitrile group is inert to the ylide and the reaction conditions, enabling the selective synthesis of various vinyl-substituted derivatives.

Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Prepare the phosphorus ylide by treating benzyltriphenylphosphonium chloride (1.0-1.2 eq) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

G Selective Reactions of the Formyl Group Start This compound Knoevenagel Knoevenagel Product (α,β-unsaturated nitrile) Start->Knoevenagel CH₂(CN)₂, Base Wittig Wittig Product (Stilbene derivative) Start->Wittig Ph₃P=CHR

Caption: Chemoselective transformations of the formyl group.

Conclusion

The nitrile group in this compound is far more than a passive spectator in the molecule's chemical transformations. It is a powerful electron-withdrawing group that modulates the reactivity of both aromatic rings, and it serves as a versatile functional handle for a range of synthetic manipulations, including hydrolysis and reduction. The presence of both the nitrile and formyl groups creates a platform for chemoselective reactions, allowing for the targeted modification of one group while the other remains intact. A comprehensive understanding of the interplay between these two functional groups is essential for leveraging the full synthetic potential of this valuable bifunctional building block in the development of new materials and pharmaceuticals.

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The Versatile Virtuoso: A Technical Guide to 4-(3-Formylphenoxy)benzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional molecules that offer orthogonal reactivity are of immense value, enabling chemists to forge intricate structures with precision and control. This guide provides an in-depth technical exploration of 4-(3-Formylphenoxy)benzonitrile, a versatile building block whose unique arrangement of a formyl and a nitrile group, bridged by a diaryl ether linkage, has positioned it as a valuable scaffold in the synthesis of a diverse array of organic compounds, from pharmaceutical intermediates to advanced materials.

This document will navigate through the synthesis, physicochemical properties, and characteristic reactivity of this compound, offering field-proven insights and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable molecule.

Foundational Knowledge: Structure and Properties

This compound (CAS No. 90178-72-6) is an aromatic compound featuring a benzonitrile moiety linked to a 3-formylphenyl group through an ether bond.[1] This structural arrangement confers distinct reactivity to its two functional groups, allowing for selective transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 90178-72-6[1]
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point 66-67 °C
Boiling Point 408.7 ± 25.0 °C (Predicted)
Solubility Slightly soluble in chloroform and methanol

The formyl group, an aldehyde, is a classic electrophilic center, susceptible to nucleophilic attack and a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The nitrile group, while less reactive, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a secondary site for molecular elaboration. The diaryl ether linkage provides conformational flexibility and is generally stable to a variety of reaction conditions.

Synthesis of this compound: A Reliable Protocol

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction between 3-hydroxybenzaldehyde and 4-fluorobenzonitrile. The phenoxide, generated in situ by a base, displaces the fluoride from the electron-deficient benzonitrile ring.

Causality in Experimental Design

The choice of a fluoride as the leaving group on the benzonitrile is strategic. Fluorine is the most electronegative halogen, which strongly activates the aromatic ring towards nucleophilic attack. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde without promoting unwanted side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic. The elevated reaction temperature is necessary to overcome the activation energy of the substitution reaction.

Detailed Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction 3-Hydroxybenzaldehyde->Reaction 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Heat 110 °C Heat->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Procedure:

  • To a reaction vessel equipped with a stirrer, add 3-hydroxybenzaldehyde (1.0 eq), 4-fluorobenzonitrile (1.0-1.2 eq), and potassium carbonate (2.0 eq).

  • Add a suitable volume of dimethylformamide (DMF) to achieve a stirrable slurry.

  • Heat the reaction mixture to 110 °C and maintain for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a significant volume of water to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from methanol to yield a brown solid. A reported yield for this reaction is 91%.

The Dual Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its formyl and nitrile functionalities. This allows for a stepwise and controlled elaboration of the molecule.

Reactions of the Formyl Group

The aldehyde is the more reactive of the two functional groups and can participate in a plethora of classical organic transformations.

  • Schiff Base Formation: The formyl group readily condenses with primary amines to form imines (Schiff bases), which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.

  • Wittig Reaction: Olefination of the aldehyde using phosphorus ylides (Wittig reagents) provides a reliable method for the formation of a carbon-carbon double bond, extending the carbon skeleton.

  • Reductive Amination: The aldehyde can be converted to an amine through reductive amination, which involves the formation of an imine in situ, followed by reduction, typically with a hydride reagent such as sodium borohydride.

  • Henry Reaction: The nitroaldol (Henry) reaction with nitroalkanes yields β-nitro alcohols, which are valuable precursors for the synthesis of amino alcohols and α,β-unsaturated compounds.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a base leads to the formation of α,β-unsaturated products, which are useful Michael acceptors and precursors for various heterocyclic systems.[2]

G cluster_formyl Formyl Group Reactions Start This compound SchiffBase Schiff Base Formation (with R-NH₂) Start->SchiffBase Wittig Wittig Reaction (with Ph₃P=CHR) Start->Wittig ReductiveAmination Reductive Amination (with R-NH₂ + [H]) Start->ReductiveAmination Knoevenagel Knoevenagel Condensation (with CH₂(CN)₂) Start->Knoevenagel

Caption: Key reactions of the formyl group.

Reactions of the Nitrile Group

The nitrile group is generally less reactive than the aldehyde and often requires more forcing conditions for its transformation. This allows for the selective manipulation of the formyl group while leaving the nitrile intact for subsequent reactions.

  • Reduction to Amine: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a basic nitrogen atom into the molecule.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid, providing another functional handle for further derivatization, such as amide or ester formation.

  • Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions to form various heterocyclic rings.

Applications in the Synthesis of Bioactive Molecules

While specific, detailed examples in peer-reviewed literature are still emerging, this compound is cited as a useful reagent for the synthetic preparation of antimicrobial biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans.[3] The general synthetic strategies to access these scaffolds often involve the reaction of a phenolic aldehyde with a suitable precursor to form the heterocyclic core.

Case Study: A Precursor to Crisaborole Intermediate

While not a direct application of this compound in its entirety, a closely related process highlights its utility. The synthesis of Crisaborole, a phosphodiesterase 4 inhibitor, involves the intermediate 4-(4-bromo-3-formylphenoxy)benzonitrile. This intermediate can be prepared from this compound via bromination. This underscores the role of the title compound as a foundational building block for more complex pharmaceutical intermediates.

Experimental Protocol: Bromination to a Crisaborole Intermediate

Reaction: Electrophilic Aromatic Substitution

  • In a reaction kettle, add this compound (1.0 eq), acetonitrile, and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add N-bromosuccinimide (NBS) (1.1 eq) in batches to the reaction mixture.

  • Reflux the mixture for 6 hours.

  • After cooling, recover the acetonitrile under reduced pressure.

  • Add water to the residue and filter the resulting solid.

  • The crude product is purified by trituration with methanol and dried to obtain the white solid product. A reported yield for this transformation is 81%.

Future Outlook and Conclusion

This compound is a building block with significant untapped potential. Its bifunctional nature, coupled with the stability of the diaryl ether linkage, makes it an attractive starting material for the synthesis of a wide range of complex organic molecules. While its application in the synthesis of antimicrobial agents has been noted, the exploration of its utility in other areas of medicinal chemistry, such as in the development of kinase inhibitors or other targeted therapies, remains a fertile ground for future research. Furthermore, its rigid aromatic framework suggests potential applications in materials science, for instance, in the synthesis of novel polymers, liquid crystals, or ligands for metal-organic frameworks.

As the demand for novel and efficient synthetic routes to complex molecules continues to grow, the strategic deployment of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.

References

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An In-depth Technical Guide to the Potential Applications of (Formylphenoxy)benzonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The diaryl ether motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide delves into the therapeutic potential of a specific subclass: (formylphenoxy)benzonitriles. While direct literature on 4-(3-Formylphenoxy)benzonitrile is sparse, a comprehensive analysis of its constituent parts—the diaryl ether core, the benzonitrile moiety, and the formyl group—combined with a detailed examination of the well-documented intermediate, 4-(4-Bromo-3-formylphenoxy)benzonitrile, provides a robust framework for exploring its potential in drug discovery. This document will serve as a technical resource for researchers, elucidating the synthetic strategies, potential therapeutic targets, and methodologies for biological evaluation of this promising class of molecules.

The Diaryl Ether Motif: A Privileged Scaffold in Drug Discovery

The diaryl ether (DE) structure, characterized by two aromatic rings linked by an oxygen atom, is a recurring feature in both natural products and synthetic pharmaceuticals.[4] Its prevalence is attributed to a combination of favorable physicochemical properties, including metabolic stability and the ability to adopt specific conformations for optimal target binding.[4] This scaffold is a key component in drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2] The versatility of the diaryl ether core makes it an attractive starting point for the design of novel therapeutic agents.

Deconstructing the Pharmacophore: The Roles of the Formyl and Benzonitrile Groups

The therapeutic potential of the (formylphenoxy)benzonitrile scaffold is significantly influenced by its key functional groups: the formyl group and the benzonitrile moiety.

The Benzonitrile Moiety: A Versatile Pharmacophore

Benzonitrile derivatives are integral to modern drug development, with the nitrile group offering unique electronic and chemical properties.[5][6] The electron-withdrawing nature of the nitrile group influences the reactivity of the benzene ring and allows for a variety of chemical transformations.[5] In a medicinal chemistry context, the nitrile group can act as a bioisostere for other functional groups and is a potent hydrogen bond acceptor, enabling strong interactions with biological targets.[1] This moiety is found in a range of approved drugs, where it contributes to target affinity and favorable pharmacokinetic profiles.[1][7]

The Formyl Group: A Reactive Handle and Modulator of Activity

The formyl group (-CHO) is a simple aldehyde functional group that plays a significant role in medicinal chemistry.[8][9][10] Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack and a valuable "handle" for synthetic diversification.[9][11][12] This reactivity allows for the straightforward introduction of new functionalities through reactions like reductive amination, Wittig reactions, and condensations, enabling the exploration of structure-activity relationships (SAR). Furthermore, the formyl group itself can be crucial for biological activity, potentially forming covalent or non-covalent interactions with amino acid residues in a target protein's active site.[8]

Synthetic Pathways to (Formylphenoxy)benzonitriles: A Case Study

The synthesis of (formylphenoxy)benzonitriles can be achieved through various methods, with nucleophilic aromatic substitution being a common approach. A well-documented example is the synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile, a key intermediate in the production of the phosphodiesterase-4 (PDE4) inhibitor, Crisaborole.[13][14][15]

Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

This synthesis involves the coupling of 4-bromo-3-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a clean, dry reaction vessel, add 4-bromo-3-hydroxybenzaldehyde (35.5 g), 4-fluorobenzonitrile (35.5 g), and potassium carbonate (35.5 g) in dimethylacetamide (355 g).[13]

  • Inert Atmosphere: Evacuate the vessel and backfill with nitrogen three times to ensure an inert atmosphere.[13]

  • Reaction: Stir the mixture and heat to 60-70°C for at least 2 hours.[13] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to 15-25°C.[13]

  • Isolation: Filter the solid and wash with water (888 ml) to obtain the crude wet product.[13]

  • Purification: Recrystallize the crude product from isopropyl alcohol (142 ml) by heating to dissolve, followed by cooling to induce crystallization. Filter and dry the purified product to obtain 4-(4-Bromo-3-formylphenoxy)benzonitrile (yield: 41.8 g, purity >99.0%).[13]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 4-Bromo-3-hydroxybenzaldehyde E Heat (60-70°C) Stirring Inert Atmosphere (N2) A->E B 4-Fluorobenzonitrile B->E C Potassium Carbonate C->E D Dimethylacetamide (Solvent) D->E F Cooling (15-25°C) E->F G Filtration & Water Wash F->G H Recrystallization (Isopropyl Alcohol) G->H I 4-(4-Bromo-3-formylphenoxy)benzonitrile H->I

Synthetic workflow for 4-(4-Bromo-3-formylphenoxy)benzonitrile.

Medicinal Chemistry Applications: From Intermediate to Therapeutic Agent

The primary documented application of a (formylphenoxy)benzonitrile derivative is as a key intermediate in the synthesis of Crisaborole, a non-steroidal topical treatment for atopic dermatitis.[14][15][16]

Case Study: Crisaborole Synthesis

4-(4-Bromo-3-formylphenoxy)benzonitrile serves as a crucial building block for Crisaborole.[16][17][18][19] The synthesis involves a bromine-lithium exchange followed by reaction with a borate ester and subsequent deprotection and cyclization to form the final benzoxaborole ring system of Crisaborole.[20] This highlights the utility of the (formylphenoxy)benzonitrile scaffold in constructing more complex, biologically active molecules.[15][21]

G A 4-(4-Bromo-3-formylphenoxy)benzonitrile B Organolithium Chemistry (Br/Li Exchange) A->B n-BuLi C Boronate Intermediate B->C Trialkyl borate D Deprotection & Cyclization C->D Acid E Crisaborole (PDE4 Inhibitor) D->E

Role as an intermediate in Crisaborole synthesis.

Future Directions and Therapeutic Potential

Beyond its role as a synthetic intermediate, the (formylphenoxy)benzonitrile scaffold holds promise for the development of novel therapeutics targeting a range of diseases.

Structure-Activity Relationship (SAR) Exploration

The (formylphenoxy)benzonitrile core offers multiple points for chemical modification to explore SAR:

  • Derivatization of the Formyl Group: Conversion of the aldehyde to various other functional groups (e.g., amines, oximes, hydrazones, alcohols) could lead to new interactions with biological targets.

  • Substitution on the Aromatic Rings: Introduction of different substituents on either of the phenyl rings can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its potency and selectivity.

  • Positional Isomers: Investigating isomers, such as moving the formyl group to the 2- or 4-position on the phenoxy ring, could significantly impact the molecule's conformation and binding affinity.

Potential Therapeutic Targets

Given the known biological activities of diaryl ethers and benzonitrile-containing compounds, novel derivatives of the (formylphenoxy)benzonitrile scaffold could be investigated as inhibitors of various enzymes and signaling pathways implicated in disease.[1][2][3]

  • Kinase Inhibition: Many kinase inhibitors feature a diaryl ether or benzonitrile moiety.[1] Screening a library of (formylphenoxy)benzonitrile derivatives against a panel of kinases could identify novel anticancer agents.[22]

  • Phosphodiesterase (PDE) Inhibition: As exemplified by Crisaborole, this scaffold is suitable for developing PDE inhibitors, particularly for inflammatory conditions.[23][24][25][26][27]

  • Antimicrobial Activity: Diaryl ethers have shown a broad spectrum of antimicrobial activity.[2][3] Novel derivatives could be evaluated for their potential as new antibacterial or antifungal agents.

G A (Formylphenoxy)benzonitrile Scaffold B Chemical Diversification A->B C Kinase Inhibition (Oncology) B->C D PDE Inhibition (Inflammation) B->D E Antimicrobial Activity (Infectious Diseases) B->E

Potential therapeutic avenues for novel derivatives.

Experimental Protocols for Screening and Evaluation

To assess the therapeutic potential of novel (formylphenoxy)benzonitrile derivatives, a variety of in vitro assays can be employed. The following is a representative protocol for a phosphodiesterase 4 (PDE4) inhibition assay.

PDE4 Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant PDE4.

Materials:

  • Human recombinant PDE4 enzyme

  • cAMP substrate

  • 5'-Nucleotidase

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • Rolipram (positive control)[23]

  • Malachite green-based phosphate detection reagent

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and Rolipram in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Initiation: In a 96-well plate, add the PDE4 enzyme, followed by the test compound or control. Allow a short pre-incubation period (e.g., 10 minutes at room temperature).

  • Substrate Addition: Initiate the reaction by adding cAMP. Incubate for a specific time (e.g., 30 minutes) at 30°C.

  • Reaction Termination and Signal Generation: Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding the 5'-nucleotidase enzyme. This will convert the AMP product to adenosine and inorganic phosphate.

  • Phosphate Detection: Add the malachite green-based reagent to detect the amount of inorganic phosphate produced.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundIC50 (nM) against PDE4
Rolipram (Control)50
Test Compound 1120
Test Compound 285
Test Compound 3>10,000

Conclusion

The (formylphenoxy)benzonitrile scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. While its most prominent role to date is as a key intermediate in the synthesis of Crisaborole, the inherent properties of the diaryl ether core, combined with the versatility of the benzonitrile and formyl functional groups, suggest a much broader potential. Through systematic chemical modification and screening against a range of biological targets, this scaffold could yield new drug candidates for the treatment of cancer, inflammatory diseases, and infectious diseases. This guide provides a foundational understanding for researchers to explore the rich medicinal chemistry of this valuable molecular framework.

References

  • Conti, M., & Beavo, J. (2007). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Retrieved from [Link]

  • Health Sciences. (2025). Formyl group: Significance and symbolism. Retrieved from [Link]

  • Li, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Crisaborole Intermediate: A Key Component in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Blueprint: Understanding Crisaborole Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

  • Request PDF. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of a PDE4-specific pocket for design of selective inhibitors. Retrieved from [Link]

  • Peng, T., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Benzonitrile Derivatives in Modern Cancer Therapies. Retrieved from [Link]

  • ACS Omega. (2025). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). PDE4 inhibitor. Retrieved from [Link]

  • Frontiers. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018150327A1 - Crisaborole production process.
  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of pharmaceutically important diaryl ether derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US11014944B2 - Process for the preparation of crisaborole and its intermediates.
  • Fiveable. (n.d.). Formyl Group Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]

  • Britannica. (n.d.). Formyl group | chemical compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • UCLA Division of Physical Sciences. (n.d.). Illustrated Glossary of Organic Chemistry - Formyl group. Retrieved from [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to the Synthesis and Utility of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(3-Formylphenoxy)benzonitrile, a pivotal chemical intermediate. While the specific historical genesis of this molecule is not extensively documented in seminal discovery papers, its significance is inextricably linked to the development of modern pharmaceuticals. This guide will illuminate the core synthetic methodologies for its preparation, grounded in the principles of nucleophilic aromatic substitution. We will dissect the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and contextualize the compound's primary application as a precursor in the synthesis of pharmaceutically active compounds, most notably in the pathway to Crisaborole. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile building block.

Introduction and Strategic Importance

This compound, with the CAS Number 90178-72-6, is a diaryl ether characterized by a benzonitrile moiety linked to a phenoxy group bearing a formyl substituent at the meta position. While not a household name in the annals of chemical history, its emergence and utility are a direct consequence of the relentless pursuit of novel therapeutic agents. The true value of this compound lies not in its own biological activity, but in its role as a precisely functionalized scaffold, primed for further chemical elaboration.

Its history is closely tied to the synthesis of its brominated analog, 4-(4-bromo-3-formylphenoxy)benzonitrile, a critical intermediate in the manufacture of Crisaborole[1][2][3][4][5]. Crisaborole is a non-steroidal topical medication for the treatment of atopic dermatitis[6]. The synthesis of such complex molecules necessitates the availability of well-defined, high-purity starting materials, a role perfectly fulfilled by this compound and its derivatives. This guide, therefore, approaches the "discovery" of this compound not as a singular event, but as an enabling development within the broader narrative of medicinal chemistry.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 90178-72-6
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Appearance Off-White to Pale Yellow Solid
Melting Point 66-67 °C
Solubility Slightly soluble in Chloroform and Methanol

Core Synthesis: Principles and Practice

The construction of the diaryl ether linkage in this compound is most effectively achieved through nucleophilic aromatic substitution (SNAr). This class of reaction is fundamental to the synthesis of many pharmaceutical and agrochemical compounds[7][8][9].

The Underpinnings of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism facilitates the substitution of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group[8][9]. In the synthesis of this compound, the nitrile group (-C≡N) on the 4-fluorobenzonitrile starting material serves as a powerful EWG, polarizing the carbon-fluorine bond and making the ipso-carbon susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex[8].

Caption: Generalized SNAr mechanism for the formation of the diaryl ether.

The choice of a fluoride as the leaving group on the benzonitrile is strategic. Although counterintuitive based on elemental electronegativity, fluoride is an excellent leaving group in SNAr reactions because the high polarity of the C-F bond makes the carbon atom highly electrophilic, accelerating the rate-determining nucleophilic attack step[8].

Alternative Pathway: The Ullmann Condensation

An older, yet still relevant, method for the formation of diaryl ethers is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol[10][11][12]. While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can present challenges in terms of product purification and environmental impact[10]. Modern iterations of the Ullmann reaction utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions[10]. For the synthesis of this compound, an SNAr approach is generally preferred due to its typically higher yields and more benign reaction conditions.

Validated Experimental Protocol: Synthesis of this compound

The following protocol is a robust, self-validating system for the synthesis of this compound, adapted from methodologies reported in the context of Crisaborole intermediate synthesis[13].

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
3-Hydroxybenzaldehyde100-83-4122.12
4-Fluorobenzonitrile1194-02-1121.11
Potassium Carbonate (K₂CO₃)584-08-7138.21
Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate141-78-688.11
Methanol67-56-132.04
Step-by-Step Procedure

Synthesis_Workflow Start Charge Reactor Reaction Heating and Reaction Start->Reaction Add 3-hydroxybenzaldehyde, DMF, K₂CO₃, and 4-fluorobenzonitrile Workup Aqueous Workup Reaction->Workup Heat to 110°C for 16h, then cool Extraction Solvent Extraction Workup->Extraction Add 2000ml water Purification Purification Extraction->Purification Extract with ethyl acetate (3x) Drying Drying Purification->Drying Recover ethyl acetate, triturate with methanol, and filter FinalProduct Final Product Drying->FinalProduct Dry the solid Crisaborole_Pathway A 4-(3-Formylphenoxy) benzonitrile B 4-(4-Bromo-3-formylphenoxy) benzonitrile A->B Bromination (e.g., NBS) C Further Intermediates B->C Reduction, Protection, Metallation, Borylation D Crisaborole C->D Deprotection/Cyclization

Sources

Introduction: A Profile of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(3-Formylphenoxy)benzonitrile for Research and Development

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 90178-72-6). It is intended for researchers, scientists, and drug development professionals who may work with this compound. By synthesizing data from safety data sheets, academic literature, and institutional safety guidelines, this guide emphasizes a proactive approach to risk mitigation rooted in a thorough understanding of the compound's chemical nature.

This compound is an aromatic compound featuring a benzonitrile group and a benzaldehyde group linked by an ether bond.[1] Its bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the development of complex pharmaceutical molecules.[1] For instance, a structurally similar compound, 4-(4-Bromo-3-formylphenoxy)benzonitrile, is a key intermediate in the synthesis of Crisaborole, a therapeutic agent for dermatological conditions.[2][3] Given its utility, a robust understanding of its safe handling is paramount for any laboratory professional.

Chapter 1: Hazard Identification and Compound Profile

A comprehensive safety assessment begins with a clear identification of the substance and its intrinsic hazards. The primary hazards of this compound are derived from its two key functional groups: the nitrile and the aldehyde.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 90178-72-6[1][4]
Molecular Formula C₁₄H₉NO₂[4]
Molecular Weight 223.23 g/mol [1][4]
Appearance Off-White to Pale Yellow Solid[4]
Melting Point 66-67°C[4]
Boiling Point 408.7 ± 25.0 °C (Predicted)[4]
Solubility Slightly soluble in Chloroform and Methanol[4]

Core Hazard Analysis by Functional Group

  • The Benzonitrile Moiety: The presence of the cyano (-C≡N) group requires that this compound be handled with the high degree of caution afforded to all organic nitriles. Many cyanide compounds can release the highly toxic cyanide anion (CN⁻) within the body after ingestion, inhalation, or absorption.[5] This anion disrupts cellular respiration and can be fatal.[5][6] While some studies suggest aromatic nitriles like benzonitrile may not readily release cyanide, instead acting as irritants, it is a cornerstone of laboratory safety to treat all such compounds as potentially hazardous and capable of causing severe toxic effects.[7][8] Accidental contact with acids can also be extremely dangerous, as it may produce lethal hydrogen cyanide (HCN) gas.[5][9]

  • The Aromatic Aldehyde Moiety: Aldehydes as a class are known irritants and potential sensitizers.[10] Inhalation can cause irritation of the lungs and respiratory system.[11] While aromatic aldehydes are generally considered less toxic than their low-molecular-weight aliphatic counterparts (like formaldehyde), they can still cause irritation to the skin, eyes, and mucous membranes.[12][13][14] Skin contact may lead to inflammation, itching, or redness.[11]

GHS Hazard Classification (Inferred)

While a specific, comprehensive GHS classification for this compound is not widely published, data from the closely related analog, 4-(4-Bromo-3-formylphenoxy)benzonitrile, provides a strong basis for a conservative safety assessment. The following classifications are reported for the brominated analog and should be provisionally adopted for this compound.[15]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Chapter 2: A Framework for Comprehensive Risk Assessment

Effective laboratory safety is proactive, not reactive. The RAMP model—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—provides a robust framework for handling this compound.

RiskAssessmentWorkflow cluster_Plan Planning Phase cluster_Action Action Phase A Recognize Hazards Review SDS and Literature for This compound B Assess Risks Evaluate scale, concentration, and experimental conditions A->B Analyze functional groups C Minimize Risks Implement Engineering Controls (Fume Hood) & Select appropriate PPE B->C Develop Control Strategy D Prepare for Emergencies Locate safety shower, eyewash, spill kit. Review emergency procedures. C->D Final Safety Check E Proceed with Experiment D->E

Caption: Risk Assessment Workflow using the RAMP model.

  • Recognize Hazards: Systematically review this guide, the supplier's Safety Data Sheet (SDS), and other authoritative sources to understand the toxicological, physical, and reactive hazards.[11][16]

  • Assess Risks: Evaluate the specific risks associated with your planned experiment. Consider the quantities being used, the potential for aerosolization (e.g., during weighing), and reaction conditions (e.g., heating, use of acids).

  • Minimize Risks: Implement control measures to reduce the likelihood of exposure. This is the most critical step and involves a hierarchy of controls, detailed in the following chapters.

  • Prepare for Emergencies: Before starting work, ensure you know the location and proper use of all safety equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.[9] Review the specific first-aid and spill cleanup procedures relevant to this compound.

Chapter 3: Standard Operating Procedures for Safe Handling

Adherence to strict operating procedures is essential to minimize the risk of exposure.

Engineering Controls

All work involving this compound, including weighing, transfers, and reaction setup, must be conducted within a certified laboratory chemical fume hood.[5][9][16] This is the primary engineering control to prevent inhalation of the powdered solid or any vapors that may be generated. The fume hood sash should be kept as low as reasonably practicable.

Personal Protective Equipment (PPE)

A minimum level of PPE is mandatory when handling this compound.[6][17] The selection of appropriate PPE is a critical decision in the risk minimization process.

PPEDecisionTree Start Handling This compound? SplashRisk Is there a significant splash risk? Start->SplashRisk BasePPE Standard PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat SplashRisk->BasePPE No EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield SplashRisk->EnhancedPPE Yes ExperimentalWorkflow A 1. Preparation Weigh Reagents in Fume Hood B 2. Reaction Setup Combine reagents in flask under Nitrogen A->B C 3. Reaction Stir at Room Temp. Monitor by TLC B->C D 4. Workup Quench reaction, Perform liquid-liquid extraction C->D E 5. Purification Column Chromatography in Fume Hood D->E F 6. Analysis Characterize pure product E->F

Sources

An In-Depth Technical Guide to the Stability and Handling of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(3-Formylphenoxy)benzonitrile is a bifunctional aromatic molecule increasingly utilized as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique structure, incorporating a nitrile, an ether linkage, and a reactive aldehyde group, presents specific challenges regarding its chemical stability and long-term storage. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will explore its inherent chemical vulnerabilities, delineate potential degradation pathways based on first principles of organic chemistry, and establish field-proven protocols for its proper storage and handling. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the integrity and purity of this critical research chemical.

Introduction: A Molecule of Synthetic Importance

This compound (CAS No. 90178-72-6) is an organic compound characterized by a benzonitrile moiety linked via an ether bond to a benzaldehyde group.[1][2] This structural arrangement provides multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science. However, the very features that make it synthetically valuable—specifically the electrophilic formyl group and the electron-rich aromatic systems—also render it susceptible to degradation under suboptimal conditions. Understanding its stability profile is not merely a matter of inventory management; it is fundamental to ensuring experimental reproducibility, minimizing impurity-related artifacts, and maintaining the fidelity of complex multi-step syntheses.

Physicochemical Profile

A foundational understanding of the compound's physical properties is essential before discussing its stability. These parameters influence its handling, dissolution, and reaction kinetics.

PropertyValueSource(s)
CAS Number 90178-72-6[1][3]
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point 66-67°C[2]
Boiling Point 408.7 ± 25.0 °C (Predicted)[2]
Solubility Slightly soluble in Chloroform and Methanol[2]

Chemical Stability and Potential Degradation Pathways

The long-term stability of this compound is dictated by the three primary functional groups: the aldehyde, the ether linkage, and the nitrile. It is generally considered stable under recommended storage conditions, but deviations can initiate degradation.[3]

The Aldehyde Moiety: The Primary Locus of Instability

The formyl group (-CHO) is the most reactive site and the principal determinant of the compound's stability. Aromatic aldehydes are susceptible to several degradation pathways.[4][5]

  • Oxidation: This is the most common degradation route. The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-(3-carboxyphenoxy)benzonitrile) in the presence of atmospheric oxygen. This process can be accelerated by exposure to light, heat, and trace metal impurities. The resulting carboxylic acid impurity can alter reaction outcomes and complicate purification processes.

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While unlikely under standard storage, this highlights the incompatibility with basic conditions.

  • Polymerization: Saturated aliphatic aldehydes are known to form trimers over time, which are cyclic ethers with no odor and different physical properties.[6] While less common for aromatic aldehydes, prolonged or improper storage, especially of neat material, could potentially lead to the formation of polymeric byproducts.[6]

Hydrolytic Susceptibility of the Nitrile Group

The benzonitrile group is generally robust but can undergo hydrolysis under strongly acidic or basic conditions to form a carboxylic acid (via a benzamide intermediate).[7][8] While stable across a neutral pH range, exposure to concentrated acids or bases during workup or storage can compromise the nitrile functionality.[8]

Ether Linkage Stability

The diphenyl ether linkage is chemically stable and requires harsh conditions (e.g., strong acids like HBr or HI at high temperatures) for cleavage. Under typical storage and handling conditions, this bond is not considered a primary point of degradation.

A visual summary of these potential degradation pathways is presented below.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_other Other Reactions main This compound carboxylic_acid 4-(3-Carboxyphenoxy)benzonitrile main->carboxylic_acid O₂, Light, Heat amide 4-(3-Formylphenoxy)benzamide main->amide H⁺/OH⁻ (mild) cannizzaro_products Alcohol + Carboxylic Acid (Disproportionation) main->cannizzaro_products Strong Base hydrolyzed_acid 4-(3-Formylphenoxy)benzoic Acid amide->hydrolyzed_acid H⁺/OH⁻ (strong)

Caption: Key degradation pathways originating from the aldehyde and nitrile functional groups.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of this compound, adherence to the following protocols is critical. These recommendations are synthesized from safety data sheets and best practices for handling reactive aromatic aldehydes.[3][4][9]

Core Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool environment, ideally refrigerated (2-8°C).Low temperatures slow the rate of oxidative degradation and potential polymerization.[10][11]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric oxygen, the primary agent of aldehyde oxidation.[12]
Light Protect from light by using an amber or opaque container.Prevents photolytically-induced oxidation and degradation.[4][11]
Container Use a tightly-sealed container. A glass bottle with a PTFE-lined cap is ideal.Prevents moisture ingress and exposure to air.[3][9][11] Avoids reaction with plastic containers.
Location Store in a dry, well-ventilated area away from incompatible substances.Prevents accidental contact with moisture and reactive chemicals.[3]
Incompatible Materials

To prevent hazardous reactions and accelerated degradation, this compound must be stored separately from:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can cause vigorous, potentially explosive reactions.[3]

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) Can catalyze the Cannizzaro reaction.

  • Strong Acids: Can promote hydrolysis of the nitrile group.

Handling Procedures

Safe and effective handling is paramount.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][13]

  • Dispensing: When dispensing the solid, minimize dust generation.[3] It is advisable to bring the container to room temperature in a desiccator before opening to prevent water condensation on the cold solid.

  • Solution Preparation: For extended storage, consider preparing a stock solution in a suitable, dry, aprotic solvent and storing it under an inert atmosphere at low temperature. This can sometimes improve stability compared to storing the neat solid, which has a high surface area exposed to the headspace in the container.

The following workflow provides a decision-making guide for the proper handling and storage of the compound.

Caption: Decision workflow for handling and storing the compound upon receipt.

Experimental Protocol: Forced Degradation Study

To empirically validate the stability of a specific batch of this compound, a forced degradation study is the authoritative method. This involves subjecting the compound to accelerated stress conditions to identify potential degradants and degradation pathways.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% w/v)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in acetonitrile to the original stock concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Dissolve the stressed solid in acetonitrile to the original stock concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating reverse-phase HPLC method.

    • Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.

Conclusion

This compound is a stable compound when stored and handled under precisely controlled conditions. Its primary vulnerability lies in the oxidative sensitivity of the aldehyde functional group, with secondary risks associated with the hydrolysis of the nitrile moiety under non-neutral pH. By implementing the protocols outlined in this guide—specifically, storage at refrigerated temperatures under an inert, light-protected, and dry atmosphere—researchers can effectively preserve the chemical integrity of this valuable synthetic intermediate. The provided forced degradation protocol offers a robust framework for empirically verifying the stability of any given batch, ensuring the highest level of quality and reliability in research and development applications.

References

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Chempedia. (n.d.). Benzonitrile (C6H5(CN)) properties. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Chemcess. (2024, April 18). Benzonitrile: Properties, Production And Uses. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • Spex. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • ChemBK. (n.d.). Benzonitrile, 4-(3-formylphenoxy)-. Retrieved from [Link]

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Literature review of 4-(3-Formylphenoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-Formylphenoxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a key intermediate in the synthesis of advanced pharmaceutical compounds. The document is intended for researchers, chemists, and professionals in drug development. We will delve into the primary and most efficient synthetic methodology, the Nucleophilic Aromatic Substitution (SNAr) reaction, offering a detailed, field-proven experimental protocol, mechanistic insights, and process workflow visualization. Furthermore, we will explore the classical Ullmann condensation as an alternative approach, providing a comparative analysis of the two methods. The guide is structured to deliver not just procedural steps, but also the fundamental chemical principles that govern the synthesis, ensuring a thorough and practical understanding for successful implementation in a laboratory setting.

Introduction: Significance of this compound

This compound is an organic compound of significant interest in medicinal chemistry. Its structure, featuring a benzonitrile moiety linked via an ether to a benzaldehyde, makes it a versatile building block for more complex molecules. Most notably, it is a crucial intermediate in the synthesis of Crisaborole, a non-steroidal topical medication used for the treatment of atopic dermatitis.[1] The synthesis of its brominated analogue, 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile, also highlights its role as a precursor in pharmaceutical manufacturing.[1][2][3] Understanding the efficient and scalable synthesis of this molecule is therefore critical for the production of these important therapeutic agents.

Chemical Identity:

  • Molecular Formula: C₁₄H₉NO₂

  • Molecular Weight: 223.23 g/mol

  • Structure: A central benzonitrile ring connected by an ether linkage to a 3-formylphenol group.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway offers high yields and proceeds under relatively moderate conditions.

Mechanistic Rationale and Reaction Scheme

The SNAr reaction, in this context, involves the coupling of m-hydroxybenzaldehyde and p-fluorobenzonitrile.[1] The reaction's success hinges on specific electronic characteristics of the reactants:

  • Activated Aryl Halide: p-Fluorobenzonitrile serves as the electrophilic partner. The aromatic ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitrile group (-CN) located para to the fluorine atom. This group stabilizes the negative charge that develops in the ring during the reaction via resonance.[4][5]

  • Nucleophile: m-Hydroxybenzaldehyde, in the presence of a base, is deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile that attacks the carbon atom bearing the fluorine.

  • Leaving Group: Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

Reaction Scheme: m-hydroxybenzaldehyde + p-fluorobenzonitrile → this compound

Detailed Experimental Protocol

The following protocol is a validated procedure for the synthesis of this compound.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a suitable reaction vessel, add m-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and Dimethylformamide (DMF) as the solvent.

  • Reagent Addition: Under constant stirring, add p-fluorobenzonitrile (2.0 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 110°C and maintain this temperature for 16 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a sufficient volume of water (e.g., 2000 ml for a 1 mol scale reaction) to quench the reaction and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Solvent Removal: Combine the organic layers and recover the ethyl acetate using a rotary evaporator.

  • Purification: The crude product, often a brown solid, is then purified by slurrying in methanol ("beating"), followed by filtration.

  • Drying: Dry the filtered solid to obtain the final product, this compound. A reported yield for this procedure is approximately 91%.[1]

Data and Workflow Visualization

Table 1: Reagent Summary for SNAr Synthesis

ReagentRoleMolar Eq.Key Considerations
m-HydroxybenzaldehydeNucleophile Precursor1.0Starting material
p-FluorobenzonitrileElectrophile2.0Activated aryl halide
Potassium CarbonateBase2.0Deprotonates the phenol
Dimethylformamide (DMF)Solvent-Polar aprotic, facilitates SNAr
Ethyl AcetateExtraction Solvent-For product isolation
MethanolPurification Solvent-For recrystallization/beating

Diagram 1: Experimental Workflow for SNAr Synthesis

SNAr_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase charge Charge Reactor: m-hydroxybenzaldehyde, K2CO3, DMF add_fluoro Add p-fluorobenzonitrile charge->add_fluoro react Heat to 110°C (16 hours) add_fluoro->react cool Cool to RT react->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract recover_solvent Recover Ethyl Acetate extract->recover_solvent purify Purify with Methanol (Beating) recover_solvent->purify filter_dry Filter & Dry purify->filter_dry final_product Final Product: This compound filter_dry->final_product

Caption: Workflow diagram for the synthesis of this compound via SNAr.

Field-Proven Insights: Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong, inexpensive, and non-nucleophilic base. Its primary role is to deprotonate the hydroxyl group of m-hydroxybenzaldehyde to generate the phenoxide nucleophile required for the attack on the electron-deficient ring.

  • Choice of Solvent: Polar aprotic solvents like DMF or Dimethylacetamide (DMAc) are ideal for SNAr reactions. They effectively solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the reaction rate.

  • Reaction Temperature: The reaction is typically heated (e.g., to 110°C) to overcome the activation energy of the C-F bond cleavage and the formation of the Meisenheimer complex.[1]

Alternative Synthetic Route: The Ullmann Condensation

While SNAr is the preferred method, the Ullmann condensation represents a classical alternative for the formation of diaryl ethers.[6][7]

Conceptual Overview and Reaction Scheme

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol (or phenol).[6][8] Traditionally, these reactions require stoichiometric amounts of copper and high temperatures (often >200°C).[6][9] Modern variations use soluble copper catalysts with ligands, which can lower the required temperature.[6]

General Reaction Scheme: Ar-X + Ar'-OH --(Cu catalyst, Base, High Temp)--> Ar-O-Ar'

In the context of this compound synthesis, this would involve reacting a p-halobenzonitrile with m-hydroxybenzaldehyde in the presence of a copper catalyst.

Comparison with the SNAr Route
FeatureSNAr RouteUllmann Condensation
Catalyst Typically catalyst-freeCopper-based catalyst required
Substrate Scope Requires an electron-deficient aryl halideBroader scope, does not strictly require activation
Reaction Conditions Moderate temperatures (e.g., 110°C)Harsh conditions, often high temperatures (>150-200°C)[6]
Work-up Simpler, no metal catalyst to removeMore complex, requires removal of copper residues
Efficiency Generally high yields for activated substratesYields can be variable and sometimes erratic[8]

For the synthesis of this compound, the SNAr route is superior due to the inherent activation provided by the nitrile group on the p-fluorobenzonitrile ring, making the harsher, metal-catalyzed Ullmann conditions unnecessary.

Conclusion

The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction between m-hydroxybenzaldehyde and p-fluorobenzonitrile. This method is high-yielding, avoids the use of metal catalysts, and proceeds under manageable conditions, making it suitable for both laboratory and industrial-scale production. The key to its success lies in the electronic activation of the p-fluorobenzonitrile ring by the para-nitrile group. While the Ullmann condensation provides a classical alternative for diaryl ether synthesis, it is less practical for this specific target molecule due to its requirement for harsher conditions and a metal catalyst. A thorough understanding of the SNAr mechanism and the rationale behind the choice of reagents and conditions is paramount for the successful and reproducible synthesis of this vital pharmaceutical intermediate.

References

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  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

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  • ResearchGate. (2008). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-(4-BROMO-3-FORMYLPHENOXY)BENZONITRILE. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Scholars Commons @ Laurier. (2024). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Organic Syntheses. (1945). m-HYDROXYBENZALDEHYDE. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-(3-Formylphenoxy)benzonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 4-(3-Formylphenoxy)benzonitrile, a valuable bifunctional intermediate in pharmaceutical and materials science research.[1] The protocol details a highly efficient nucleophilic aromatic substitution (SNAr) reaction between 3-hydroxybenzaldehyde and 4-fluorobenzonitrile. We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, provide expected analytical characterization data, and present a troubleshooting guide to ensure reproducible, high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this key chemical building block.

Introduction and Scientific Background

This compound is a diaryl ether scaffold featuring two distinct and synthetically versatile functional groups: an aldehyde and a nitrile. This unique arrangement makes it an important precursor for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic properties and advanced polymers.[1]

The formation of the diaryl ether linkage is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] This class of reaction is fundamentally different from the more common electrophilic aromatic substitution and proceeds via an addition-elimination mechanism.[4][5] The success of an SNAr reaction hinges on the electronic properties of the aromatic ring; specifically, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[3][4][6]

In this synthesis, 4-fluorobenzonitrile serves as the ideal electrophilic partner. The potent electron-withdrawing nitrile (-CN) group activates the aromatic ring, making the ipso-carbon (the carbon attached to the fluorine) highly susceptible to nucleophilic attack.[7] Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal.[8] The nucleophile is the phenoxide ion generated in situ from 3-hydroxybenzaldehyde by a mild base.

Reaction Mechanism: The SNAr Pathway

The synthesis proceeds via the classical addition-elimination SNAr mechanism. The process can be dissected into three key stages:

  • Deprotonation: The weakly acidic phenolic proton of 3-hydroxybenzaldehyde is abstracted by a base, typically potassium carbonate (K₂CO₃), to form the more potent potassium 3-formylphenoxide nucleophile.

  • Nucleophilic Attack & Meisenheimer Complex Formation: The generated phenoxide attacks the electron-deficient carbon atom of 4-fluorobenzonitrile that bears the fluorine leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][9] The negative charge is delocalized onto the electron-withdrawing nitrile group, which stabilizes this key intermediate and facilitates its formation.[8]

  • Elimination & Aromaticity Restoration: The Meisenheimer complex collapses, ejecting the fluoride ion as the leaving group and restoring the aromaticity of the ring to yield the final diaryl ether product, this compound.[5]

SNAr_Mechanism cluster_reactants Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack cluster_product Step 3: Elimination R1 3-Hydroxybenzaldehyde Phenoxide Potassium 3-Formylphenoxide (Nucleophile) R1->Phenoxide - H⁺ Base K₂CO₃ (Base) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer Attack R2 4-Fluorobenzonitrile R2->Meisenheimer Product This compound Meisenheimer->Product - F⁻ LeavingGroup F⁻

Caption: The SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 10-12 grams of the final product.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)PurityCAS No.
3-HydroxybenzaldehydeC₇H₆O₂122.1210.0 g81.89≥98%100-83-4
4-FluorobenzonitrileC₇H₄FN121.1110.9 g90.00≥99%1194-02-1
Potassium CarbonateK₂CO₃138.2116.9 g122.3≥99%, anhydrous584-08-7
N,N-DimethylformamideC₃H₇NO73.09150 mL-Anhydrous, ≥99.8%68-12-2
Ethyl AcetateC₄H₈O₂88.11~400 mL-Reagent Grade141-78-6
Deionized WaterH₂O18.02~1 L--7732-18-5
Brine (Saturated NaCl)NaCl(aq)-~100 mL---
Anhydrous MgSO₄/Na₂SO₄--~10 g---
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas inlet

  • Thermometer or temperature probe

  • Separatory funnel (1 L)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and a skin irritant.[9] Handle exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • 4-Fluorobenzonitrile: Acutely toxic and an irritant. Avoid inhalation and skin contact.

  • Potassium Carbonate: Can cause skin and eye irritation. Handle with gloves.

  • The reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent side reactions and oxidation, especially at elevated temperatures.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.

  • Reagent Addition: To the flask, add 3-hydroxybenzaldehyde (10.0 g), anhydrous potassium carbonate (16.9 g), and anhydrous N,N-dimethylformamide (150 mL).

    • Scientist's Note: Potassium carbonate is used in excess (1.5 equivalents) to ensure complete deprotonation of the phenol.[10] It is a cost-effective and moderately strong base suitable for this transformation.[11][12] Anhydrous DMF is crucial as water can hydrolyze the nitrile and compete as a nucleophile, reducing yield.[13][14]

  • Initiation: Add 4-fluorobenzonitrile (10.9 g, 1.1 equivalents) to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath. Maintain this temperature and vigorous stirring for 4-6 hours.

    • Scientist's Note: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[15] Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 3-hydroxybenzaldehyde spot indicates reaction completion.

  • Workup - Quenching and Extraction: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the dark reaction mixture slowly into a beaker containing 500 mL of cold deionized water while stirring. A precipitate of the crude product should form. c. Stir for 30 minutes to ensure complete precipitation. d. Transfer the mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL). e. Combine the organic layers. Wash the combined organic phase with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an off-white or pale yellow solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a highly pure white crystalline solid. A patent for a similar compound suggests heating in isopropyl alcohol to dissolve, followed by cooling to crystallize.[16]

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound (MW: 223.23 g/mol )[17][18] should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ ~9.99 (s, 1H, -CHO), δ ~7.70 (d, 2H, Ar-H), δ ~7.65 (t, 1H, Ar-H), δ ~7.50 (m, 1H, Ar-H), δ ~7.35 (m, 1H, Ar-H), δ ~7.15 (d, 2H, Ar-H). Chemical shifts are predictive and may vary slightly.
¹³C NMR (100 MHz, CDCl₃)δ ~191 (-CHO), ~162 (C-O), ~156 (C-O), ~134 (Ar-CH), ~130 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~119 (Ar-CH), ~118 (-CN), ~108 (Ar-C). Chemical shifts are predictive and may vary slightly.
IR (ATR, cm⁻¹) ~3070 (Ar C-H), ~2230 (C≡N stretch), ~1700 (C=O aldehyde stretch), ~1580, 1480 (Ar C=C), ~1240 (Ar-O-Ar stretch).
Mass Spec (ESI+) m/z = 224.07 [M+H]⁺, 246.05 [M+Na]⁺.
Melting Point Literature values should be consulted for comparison.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete deprotonation. 2. Wet solvent or reagents. 3. Insufficient reaction time/temperature.1. Ensure K₂CO₃ is finely powdered and anhydrous. 2. Use freshly opened anhydrous DMF. Dry glassware thoroughly. 3. Increase reaction time and monitor by TLC. Ensure temperature is stable at 80-90 °C.
Incomplete Reaction Poor solubility of K₂CO₃.Increase stirring speed to create a fine suspension. Consider using a phase-transfer catalyst, though typically not required.
Product is Oily/Dark Residual DMF or colored impurities.Ensure thorough washing with water and brine during workup. Perform a charcoal treatment before recrystallization if the color persists.
Difficulty in Recrystallization Incorrect solvent system; product is too soluble or insoluble.Test small-scale solubility in different solvents (e.g., ethanol, methanol, toluene, acetonitrile) to find an optimal system where the product is soluble when hot but sparingly soluble when cold.

Conclusion

The nucleophilic aromatic substitution described herein is a highly effective and reproducible method for synthesizing this compound. By carefully controlling reaction parameters, particularly the exclusion of moisture and the use of an appropriate base and solvent, researchers can consistently achieve high yields of this versatile chemical intermediate. The provided protocol, mechanistic insights, and troubleshooting guide serve as a comprehensive resource for professionals in the chemical sciences.

References

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Application Note & Protocol: Synthesis of 4-(3-Formylphenoxy)benzonitrile via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis of 4-(3-Formylphenoxy)benzonitrile, a valuable bifunctional intermediate in the development of pharmaceuticals and advanced materials. We present a detailed protocol based on the copper-catalyzed Ullmann condensation, a robust and versatile method for the formation of diaryl ether linkages. This guide is designed for researchers and professionals in organic synthesis and drug development, offering not only a step-by-step procedure but also a deep dive into the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a foundational understanding of the reaction.

Introduction and Strategic Overview

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with the resulting structural motif present in numerous natural products, pharmaceuticals, and polymers.[1][2] this compound is a particularly useful building block, incorporating three key functional groups: a nitrile, an aldehyde, and a diaryl ether. This unique combination allows for sequential, orthogonal chemical modifications, making it a versatile precursor for more complex molecular architectures.

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical and powerful method for constructing C-O bonds between aryl halides and phenols.[3] Historically, the reaction required harsh conditions, such as stoichiometric amounts of copper powder at temperatures often exceeding 200°C.[3][4][5] However, significant advancements have transformed this reaction into a more practical and widely applicable synthetic tool. Modern protocols utilize catalytic amounts of a copper source in conjunction with a ligand, which enables the reaction to proceed under much milder conditions with a broader substrate scope.[3][5]

This application note details a ligand-assisted, copper-catalyzed Ullmann protocol for the coupling of 3-hydroxybenzaldehyde and 4-bromobenzonitrile. We will explore the mechanistic underpinnings of the catalytic cycle and provide a validated, step-by-step procedure for synthesis, purification, and characterization.

The Ullmann Condensation: Mechanism and Rationale

The power of the modern Ullmann reaction lies in its catalytic nature, which is facilitated by a ligand that stabilizes the copper species in solution. The generally accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle.

Key Reaction Components & Their Roles
  • Copper Catalyst (e.g., Copper(I) Iodide - CuI): Copper is the central catalyst for the C-O bond formation.[4] Cu(I) salts are often preferred as they are believed to be the active catalytic species, though Cu(0) and Cu(II) sources can also be effective as they can generate Cu(I) in situ.[4][6] Catalytic loadings typically range from 1-10 mol%.[3]

  • Ligand (e.g., N,N'-Dimethyl-1,2-ethanediamine - DMEDA): The ligand is critical for achieving high yields under mild conditions. Bidentate ligands, such as diamines or amino acids, coordinate to the copper center, preventing its disproportionation or precipitation and increasing its solubility.[3] This stabilization facilitates the key steps of oxidative addition and reductive elimination.

  • Base (e.g., Potassium Carbonate - K₂CO₃): An inorganic base is required to deprotonate the phenol (3-hydroxybenzaldehyde), forming the more nucleophilic phenoxide anion.[3][7] The choice of base can influence reaction rate and yield, with common options including K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][3] While cesium carbonate is highly effective, potassium carbonate offers a cost-efficient alternative.[8]

  • Aryl Halide (4-Bromobenzonitrile): The reactivity of the aryl halide is crucial and generally follows the trend I > Br > Cl.[9] Aryl bromides offer a good balance of reactivity and cost. The presence of an electron-withdrawing group, such as the nitrile (-CN) on the benzonitrile ring, activates the aryl halide towards the coupling reaction.[3][4]

  • Solvent (e.g., Dimethylformamide - DMF): A high-boiling, polar aprotic solvent is typically used to ensure all reactants remain in solution at the reaction temperature and to facilitate the ionic interactions involved in the mechanism.[4][10]

Catalytic Cycle Diagram

The following diagram illustrates the proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Ullmann_Condensation cluster_caption CuI_L Cu(I)X-Ligand CuOAr_L Cu(I)(OAr)-Ligand CuI_L->CuOAr_L + Ar-O⁻ - X⁻ Phenoxide Ar-O⁻ CuIII Cu(III)(OAr)(Ar')(X)-Ligand CuOAr_L->CuIII Oxidative Addition (+ Ar'-X) ArX Ar'-X CuIII->CuI_L Reductive Elimination Product Ar-O-Ar' CuIII->Product

Sources

Palladium-catalyzed synthesis of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Palladium-Catalyzed Synthesis of 4-(3-Formylphenoxy)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the production of pharmaceuticals such as Crisaborole.[1][2] We detail a robust and scalable palladium-catalyzed C–O cross-coupling protocol, a modern synthetic method that offers significant advantages over traditional techniques like the Ullmann condensation.[3][4] This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of Diaryl Ethers

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, valued for its conformational rigidity and metabolic stability. This compound is a particularly valuable example, serving as a critical building block for complex therapeutic agents.[5] Its synthesis requires the precise formation of a C–O bond between two distinct aryl rings.

Historically, reactions like the Ullmann condensation were employed for this purpose, but they are often plagued by harsh conditions, such as high temperatures (frequently over 200 °C) and the need for stoichiometric amounts of copper, which limits substrate scope and functional group tolerance.[3][6][7] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and its etherification variant, has revolutionized this field.[8][9] These methods proceed under milder conditions, utilize low catalyst loadings, and exhibit broad functional group compatibility, making them ideal for the synthesis of complex molecules.[10][11]

This application note focuses on a Buchwald-Hartwig type C–O coupling for the synthesis of this compound from 3-hydroxybenzaldehyde and 4-halobenzonitrile, providing a detailed, field-proven protocol.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the palladium-catalyzed synthesis of diaryl ethers hinges on a well-defined catalytic cycle.[12] The choice of ligand is paramount, as it modulates the steric and electronic properties of the palladium center, influencing the rates of the key elementary steps and ultimately the efficiency of the overall transformation.[13][14] Bulky, electron-rich phosphine ligands are particularly effective for C–O bond formation as they promote the crucial reductive elimination step.[15]

The generally accepted mechanism proceeds through the following key stages:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 4-halobenzonitrile. This is often the rate-determining step and results in a Pd(II) intermediate.[16]

  • Base-Mediated Ligand Exchange : The phenol (3-hydroxybenzaldehyde) is deprotonated by the base (e.g., cesium carbonate) to form a more nucleophilic phenoxide. This phenoxide then displaces the halide on the Pd(II) center in a ligand exchange process known as transmetalation.[17]

  • Reductive Elimination : This final, bond-forming step involves the coupling of the two organic fragments (the phenoxy and cyanoaryl groups) from the Pd(II) center. This process forms the desired diaryl ether product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15][17]

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)Lₙ (Active Catalyst) pd_ox Ar¹-Pd(II)(X)Lₙ (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans Ar¹-Pd(II)(OAr²)Lₙ pd_ox->pd_trans Ligand Exchange product Ar¹-O-Ar² (Product) pd_trans->product Reductive Elimination product->pd0 Catalyst Regeneration c1 phenoxide Ar²-O⁻ (Phenoxide) c1->phenoxide Deprotonation c2 aryl_halide Ar¹-X (4-Halobenzonitrile) phenol Ar²-OH (3-Hydroxybenzaldehyde) base Base

Figure 1: The catalytic cycle for the palladium-catalyzed C-O cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (Scale)MmolEq.Notes
3-HydroxybenzaldehydeC₇H₆O₂122.121.22 g10.01.0Reagent grade, ensure dryness.
4-FluorobenzonitrileC₇H₄FN121.111.45 g12.01.2Aryl chlorides or bromides can also be used, may require different ligands/conditions.
Palladium(II) AcetatePd(OAc)₂224.5045 mg0.20.02Catalyst precursor.
RuPhosC₃₀H₄₅OP452.65181 mg0.40.04A bulky, electron-rich phosphine ligand. Other biarylphosphine ligands may also be effective.
Cesium CarbonateCs₂CO₃325.824.56 g14.01.4Must be finely powdered and dried before use.
Anhydrous TolueneC₇H₈92.1450 mL--Dry, degassed solvent is critical.
Step-by-Step Synthesis Procedure
  • Vessel Preparation : An oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is placed under a positive pressure of argon.

  • Charging Reagents : To the flask, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol), 4-fluorobenzonitrile (1.45 g, 12.0 mmol), cesium carbonate (4.56 g, 14.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and RuPhos (181 mg, 0.4 mmol). Note: The solids should be added in a glovebox or under a strong counter-flow of argon.

  • Solvent Addition : Add anhydrous, degassed toluene (50 mL) via cannula or syringe.

  • Degassing : Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes while stirring.

  • Reaction : Heat the reaction mixture to 100-110 °C in a pre-heated oil bath. Maintain vigorous stirring under the argon atmosphere.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Work-up : Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Experimental_Workflow prep 1. Vessel Preparation (Oven-dried Schlenk flask under Argon) charge 2. Charge Solids (Phenol, Aryl Halide, Base, Pd(OAc)₂, Ligand) prep->charge solvent 3. Add Anhydrous Toluene charge->solvent degas 4. Degas Mixture (Argon sparging) solvent->degas react 5. Heat to 110 °C (12-24 hours) degas->react workup 6. Cool & Filter (Dilute with EtOAc, filter through Celite) react->workup Monitor by TLC/GC-MS extract 7. Aqueous Extraction (Wash with H₂O and Brine) workup->extract purify 8. Dry, Concentrate & Purify (Na₂SO₄, Rotovap, Column Chromatography) extract->purify product Final Product This compound purify->product

Sources

Step-by-step synthesis of antimicrobial biscationic 2-(phenoxyphenyl)indoles using 4-(3-Formylphenoxy)benzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide to the Synthesis of Antimicrobial Biscationic 2-(phenoxyphenyl)indoles from 4-(3-Formylphenoxy)benzonitrile

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Biscationic amphiphiles, particularly those built upon heterocyclic scaffolds like indole, have emerged as a promising class of antimicrobials that primarily target and disrupt bacterial cell membranes.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of a novel biscationic 2-(phenoxyphenyl)indole derivative. The synthesis strategy employs the robust and versatile Fischer indole synthesis as the core reaction, utilizing commercially available this compound and 4-hydrazinobenzoic acid as key starting materials.[3][4] Subsequent functional group manipulations, including amide coupling and quaternization, are meticulously detailed to yield the final biscationic target molecule. This guide is designed for researchers in medicinal chemistry, drug discovery, and materials science, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for producing these potent antimicrobial agents.

Introduction & Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[5][6] When substituted at the 2-position with an aryl group, these compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9] The strategic incorporation of two cationic charges onto this framework creates an amphiphilic molecule with a hydrophobic core and hydrophilic, positively charged termini.

The Rationale for a Biscationic Architecture:

The antimicrobial efficacy of these molecules is rooted in their physical interaction with bacterial membranes. Bacterial cell membranes are rich in negatively charged phospholipids, creating a strong electrostatic attraction for the cationic ends of the amphiphile. This interaction facilitates the insertion of the molecule's hydrophobic indole core into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[1][10] This physical mechanism of action is less susceptible to the development of resistance compared to traditional antibiotics that target specific metabolic pathways.[11]

This protocol outlines a rational design and synthesis pathway, beginning with the construction of the indole core via the acid-catalyzed Fischer indole synthesis, a reliable method for forming the indole ring from a phenylhydrazine and an aldehyde.[4][12]

Overall Synthetic Workflow

The synthesis is designed as a multi-step sequence that builds complexity logically from simple precursors to the final, complex antimicrobial agent. The workflow is initiated by the formation of the central indole scaffold, followed by functionalization to install the required cationic groups.

Synthesis_Workflow A Step 1: Fischer Indole Synthesis (Indole Core Formation) INT1 Intermediate 1 (Carboxylic Acid Indole) A->INT1 B Step 2: Amide Coupling (Linker Installation) INT2 Intermediate 2 (Boc-Protected Amine) B->INT2 C Step 3: Boc Deprotection INT3 Intermediate 3 (Primary Amine Salt) C->INT3 D Step 4: Quaternization (Final Biscationic Product) PROD Final Product (Biscationic Indole) D->PROD SM1 This compound SM1->A SM2 4-Hydrazinobenzoic Acid SM2->A SM3 Boc-N,N-dimethylethylenediamine SM3->B SM4 Methyl Iodide (CH3I) SM4->D INT1->B INT2->C INT3->D

Caption: Overall synthetic pathway from starting materials to the final biscationic indole.

Materials and Equipment

Reagents and Solvents
ReagentGradeSupplier (Example)Notes
This compound≥97%Sigma-AldrichKey aldehyde precursor.
4-Hydrazinobenzoic Acid98%Acros OrganicsHydrazine precursor for Fischer synthesis.
Polyphosphoric Acid (PPA)Reagent gradeFisher ScientificCatalyst and solvent for indole synthesis.
N-(tert-Butoxycarbonyl)-N',N'-dimethylethylenediamine97%TCI AmericaAmine linker for coupling.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Chem-ImpexAmide coupling agent.
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichNon-nucleophilic base for coupling.
Methyl Iodide (MeI)99.5%, stabilizedAlfa AesarQuaternizing agent. Caution: Toxic & Volatile.
Trifluoroacetic Acid (TFA)Reagent gradeSigma-AldrichFor Boc deprotection. Caution: Corrosive.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichSolvent for coupling and quaternization.
Dichloromethane (DCM)ACS GradeVWR ChemicalsSolvent for extraction and deprotection.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsSolvent for extraction and chromatography.
HexanesACS GradeVWR ChemicalsSolvent for chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated solution-For aqueous workup.
BrineSaturated solution-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory grade-Drying agent.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and hotplate

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Rotary evaporator

  • Glass funnels and separatory funnel

  • Flash chromatography system (glass column, silica gel)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and consumables

  • High-resolution NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Experimental Protocols

Protocol 1: Synthesis of 2-(3-(4-cyanophenoxy)phenyl)-1H-indole-5-carboxylic acid (Intermediate 1)

This core step utilizes the Fischer indole synthesis to construct the central heterocyclic scaffold.[3][13] Polyphosphoric acid (PPA) serves as both an acidic catalyst and a dehydrating solvent, driving the reaction towards the aromatic indole product.[4]

Fischer_Mechanism A Hydrazone Formation B Tautomerization (to Ene-hydrazine) A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C H⁺, Heat D Aromatization & Tautomerization C->D E Cyclization & Aminal Formation D->E F NH3 Elimination (Final Aromatization) E->F H⁺

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydrazinobenzoic acid (1.52 g, 10 mmol) and this compound (2.23 g, 10 mmol).

  • Carefully add polyphosphoric acid (approx. 30 g) to the flask. The mixture will be a thick slurry.

  • Place the flask in a preheated oil bath at 120 °C.

  • Stir the viscous mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC (10% MeOH in DCM, stained with KMnO₄). The starting materials should be consumed, and a new, fluorescent spot corresponding to the indole product should appear.

  • Causality Check: The high temperature is necessary to overcome the activation energy for the[14][14]-sigmatropic rearrangement, which is often the rate-determining step.[12]

  • After completion, allow the reaction mixture to cool to approximately 80 °C.

  • Workup: Slowly and carefully pour the warm reaction mixture into a beaker containing 300 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 100 mL) until the filtrate is near neutral pH.

  • Dry the crude solid under high vacuum overnight. The product, Intermediate 1, is typically carried forward without further purification.

    • Expected Yield: 85-95% (crude).

    • Characterization (Expected): HRMS (ESI) m/z: [M+H]⁺ calculated for C₂₂H₁₄N₂O₃, found.

Protocol 2: Synthesis of Boc-Protected Amine (Intermediate 2)

This step installs the linker arm that will become one of the cationic centers. HATU is an efficient peptide coupling reagent that, in the presence of the non-nucleophilic base DIPEA, activates the carboxylic acid for rapid amide bond formation.

Procedure:

  • Dissolve Intermediate 1 (3.38 g, 9.5 mmol) in 50 mL of anhydrous DMF in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add HATU (4.33 g, 11.4 mmol, 1.2 equiv) and DIPEA (4.9 mL, 28.5 mmol, 3.0 equiv) to the solution. Stir for 15 minutes at room temperature. The solution should become clear.

  • Add N-(tert-butoxycarbonyl)-N',N'-dimethylethylenediamine (2.15 g, 11.4 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC (5% MeOH in DCM).

  • Workup: Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford Intermediate 2 as a solid.

    • Expected Yield: 70-80%.

    • Characterization (Expected): ¹H NMR and HRMS should confirm the presence of the Boc group and the newly formed amide linkage.

Protocol 3: Boc Deprotection to Yield Primary Amine Salt (Intermediate 3)

The tert-butyloxycarbonyl (Boc) protecting group is cleanly removed under strong acidic conditions using trifluoroacetic acid (TFA).

Procedure:

  • Dissolve Intermediate 2 (e.g., 7.5 mmol) in 40 mL of dichloromethane in a 100 mL round-bottom flask.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (10 mL) to the solution. Caution: Exothermic reaction, perform in a fume hood.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Workup: Remove the solvent and excess TFA under reduced pressure (a co-evaporation with toluene can help remove residual TFA).

  • The resulting solid is the TFA salt of the deprotected amine (Intermediate 3). This is typically used directly in the next step without further purification.

Protocol 4: Biscationic Salt Formation (Final Product)

This final step involves two key transformations: the reduction of the nitrile to a primary amine followed by exhaustive methylation of both amine groups to form the bis-quaternary ammonium salt.

Procedure - Part A: Nitrile Reduction (This protocol describes a catalytic hydrogenation. Alternatively, a chemical reductant like LiAlH₄ could be used, but requires anhydrous conditions and a more complex workup.)

  • Dissolve the crude Intermediate 3 in methanol (50 mL) in a hydrogenation vessel.

  • Add Palladium on Carbon (10% Pd/C, ~10 mol%) to the solution.

  • Pressurize the vessel with H₂ gas (50 psi) and shake or stir vigorously at room temperature for 24 hours.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The product is the diamine intermediate.

Procedure - Part B: Exhaustive Methylation (Quaternization)

  • Dissolve the crude diamine from the previous step in 25 mL of DMF.

  • Add potassium carbonate (K₂CO₃, 5.0 equiv) to act as a base.

  • Add methyl iodide (CH₃I, 10.0 equiv) dropwise at 0 °C. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 48 hours in a sealed vessel.

  • Workup: Dilute the mixture with acetone, which should cause the biscationic salt to precipitate.

  • Collect the solid by vacuum filtration.

  • Purification: The crude salt can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final biscationic 2-(phenoxyphenyl)indole product as a solid.

    • Expected Yield: 50-60% over two steps.

    • Final Characterization: The product should be characterized thoroughly by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Characterization Data Summary

The final product should be analyzed to confirm its identity and purity. Below are the expected characteristics.

AnalysisExpected Results
¹H NMR Appearance of new singlets around 3.1-3.5 ppm corresponding to the -N⁺(CH₃)₃ groups. Disappearance of the Boc group signal (~1.4 ppm). Shift of protons adjacent to the newly formed quaternary ammonium centers.[6][15]
¹³C NMR Appearance of new signals for the methyl carbons of the quaternary ammonium groups.[6]
HRMS (ESI) The molecular ion should be observed with a +2 charge ([M]²⁺). The calculated m/z value should match the experimental value within a small margin of error (e.g., < 5 ppm).
Purity (HPLC) >95% purity is desired for biological testing.

Application Example: Antimicrobial Activity Assessment

To validate the efficacy of the synthesized compound, a standard Minimum Inhibitory Concentration (MIC) assay should be performed against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).[16][17]

  • Preparation: Prepare a stock solution of the final compound in sterile water or DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate bacterial growth media (e.g., Mueller-Hinton Broth).[16]

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

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  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[3][18]-Aryl Shift . The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]

  • National Center for Biotechnology Information. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation . National Library of Medicine. [Link]

  • Mojtahedi, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I . Molecules, 15(4), 2603–2610. [Link]

  • ResearchGate. Regioselective synthesis of α-(2-indolyl) ketone with arylaldehydes via tandem reaction of 2-alkynylanilines . [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References . [Link]

  • Chen, Y., et al. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors . Organic & Biomolecular Chemistry, 12(32), 6128-6136. [Link]

  • ResearchGate. Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study . [Link]

  • Yildiz, I., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide . Molecules, 19(9), 13322–13337. [Link]

  • Wang, S., et al. (2022). Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction . The Journal of Organic Chemistry, 87(11), 7236–7246. [Link]

  • Lee, J.-H., et al. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens . Frontiers in Microbiology, 11, 1838. [Link]

  • Semantic Scholar. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators . [Link]

  • Paniak, T. J., et al. (2015). The Antimicrobial Activity of Mono-, Bis-, Tris-, and Tetracationic Amphiphiles Derived From Simple Polyamine Platforms . Bioorganic & Medicinal Chemistry Letters, 25(2), 241–245. [Link]

  • Leoni, A., et al. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity . Molecules, 26(20), 6265. [Link]

  • Kim, Y.-G., et al. (2007). In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms . Biological & Pharmaceutical Bulletin, 30(10), 1865–1869. [Link]

  • Al-Ostath, R., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities . Molecules, 28(9), 3747. [Link]

  • Hapiot, F., et al. (2023). Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy . Molecules, 28(1), 251. [Link]

  • Hu, L., et al. (2020). Synthesis and in vitro activity of asymmetric indole-based bisamidine compounds against Gram-positive and Gram-negative pathogens . Bioorganic & Medicinal Chemistry Letters, 30(8), 126887. [Link]

  • Leoni, A., et al. (2008). Antitumor Activity of Bis-Indole Derivatives . Journal of Medicinal Chemistry, 51(5), 1395–1403. [Link]

  • SciSpace. The antimicrobial activity of mono-, bis-, tris-, and tetracationic amphiphiles derived from simple polyamine platforms . [Link]

  • PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile . [Link]

  • Zhang, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives . Molecules, 29(22), 5023. [Link]

  • Siddiqui, H. L., et al. (2007). Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides . Chemical & Pharmaceutical Bulletin, 55(7), 1014–1017. [Link]

  • D'Auria, M., et al. (2024). Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles . Molecules, 29(1), 116. [Link]

  • Daïch, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions . Molecules, 23(11), 2999. [Link]

  • Mąkosza, M., et al. (2013). Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles . Beilstein Journal of Organic Chemistry, 9, 942–948. [Link]

  • Garrido, M., et al. (2018). Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations . Molecules, 23(10), 2697. [Link]

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Sources

The Strategic Role of 4-(3-Formylphenoxy)benzonitrile Derivatives in the Synthesis of Crisaborole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Synthesis of a Novel Anti-Inflammatory Agent

Crisaborole, marketed as Eucrisa®, is a non-steroidal topical treatment for mild-to-moderate atopic dermatitis, representing a significant advancement in dermatological therapy. Its unique boron-containing structure is key to its mechanism of action as a phosphodiesterase 4 (PDE4) inhibitor. The synthesis of this complex molecule is a multi-step process that relies on the precise construction of key intermediates. While the user's query focuses on 4-(3-Formylphenoxy)benzonitrile, extensive review of the synthetic pathways reveals that its brominated derivative, 4-(4-bromo-3-formylphenoxy)benzonitrile , is the more direct and widely documented intermediate in the industrial production of Crisaborole.

This application note will, therefore, provide a comprehensive overview of the synthesis of this critical bromo-intermediate, contextualizing the role of the underlying this compound scaffold. We will explore the chemical logic behind the synthetic route, provide detailed, field-proven protocols, and offer insights into the practical aspects of these chemical transformations.

The Core Synthetic Strategy: A Tale of Two Halogens

The most prevalent synthetic routes to Crisaborole hinge on the formation of a diaryl ether linkage, followed by a series of transformations to construct the final benzoxaborole ring. The synthesis of the key intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the electron-withdrawing nature of the nitrile group on 4-fluorobenzonitrile, which activates the fluorine atom for displacement by a phenoxide.

A critical strategic consideration is the timing of the bromination step. While it is conceivable to first synthesize this compound and then introduce the bromine atom, the more common and controlled approach involves starting with a pre-brominated phenolic precursor. This strategy offers better regioselectivity and avoids potential side reactions that could occur when brominating the more complex diaryl ether.

The overall synthetic workflow can be visualized as follows:

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Diaryl Ether Formation cluster_2 PART 3: Towards Crisaborole 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 4-Bromo-3-hydroxybenzaldehyde 4-Bromo-3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde->4-Bromo-3-hydroxybenzaldehyde Bromination 4-(4-Bromo-3-formylphenoxy)benzonitrile 4-(4-Bromo-3-formylphenoxy)benzonitrile 4-Bromo-3-hydroxybenzaldehyde->4-(4-Bromo-3-formylphenoxy)benzonitrile S N Ar Reaction 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->4-(4-Bromo-3-formylphenoxy)benzonitrile 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 4-(4-Bromo-3-formylphenoxy)benzonitrile->4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Reduction Crisaborole Crisaborole 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile->Crisaborole Further Steps (Protection, Borylation, Cyclization)

Caption: Synthetic pathway to Crisaborole highlighting the formation of the key intermediate, 4-(4-Bromo-3-formylphenoxy)benzonitrile.

Application Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of the key intermediates. These protocols are based on established methods found in the patent literature and have been designed for reproducibility and scalability.

Protocol 1: Synthesis of 4-Bromo-3-hydroxybenzaldehyde

Objective: To synthesize the brominated phenolic precursor required for the subsequent diaryl ether formation.

Causality: Bromination of 3-hydroxybenzaldehyde is a crucial first step to introduce the bromine atom that will later be converted to the boronic acid ester. Performing this step early in the synthesis ensures high regioselectivity and simplifies purification.

ParameterValue
Reactants 3-Hydroxybenzaldehyde, Liquid Bromine
Solvent Dichloromethane (DCM)
Temperature < 0 °C
Reaction Time 2-4 hours
Work-up Aqueous wash, pH adjustment, filtration
Purification Recrystallization from toluene
Expected Yield 80-90%
Purity (HPLC) >99.0%

Step-by-Step Methodology:

  • In a clean, dry reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 35.4g of 3-hydroxybenzaldehyde in 212ml of dichloromethane.

  • Purge the vessel with nitrogen and cool the stirred solution to below 0°C using an ice-salt bath.

  • Slowly add 35.4g of liquid bromine dropwise, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add 250ml of water to the reaction mixture.

  • Adjust the pH to neutral using a suitable base (e.g., dilute sodium hydroxide solution).

  • Filter the resulting solid and wash with water.

  • For purification, add 354ml of toluene to the wet product and heat until dissolved.

  • Separate the aqueous layer and allow the organic phase to cool, inducing crystallization.

  • Filter the purified product and dry under vacuum to yield 4-bromo-3-hydroxybenzaldehyde.

Protocol 2: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

Objective: To synthesize the key diaryl ether intermediate via a nucleophilic aromatic substitution reaction.

Causality: This step forms the core backbone of the Crisaborole molecule. The use of a polar aprotic solvent like dimethylacetamide (DMAc) and a base such as potassium carbonate facilitates the formation of the phenoxide, which then displaces the fluorine atom on the activated 4-fluorobenzonitrile.

ParameterValue
Reactants 4-Bromo-3-hydroxybenzaldehyde, 4-Fluorobenzonitrile, Potassium Carbonate
Solvent Dimethylacetamide (DMAc)
Temperature 60-70°C
Reaction Time > 2 hours
Work-up Filtration, aqueous wash
Purification Recrystallization from isopropyl alcohol
Expected Yield ~90%
Purity (HPLC) >99.0%

Step-by-Step Methodology:

  • To a reaction vessel under a nitrogen atmosphere, add 35.5g of 4-bromo-3-hydroxybenzaldehyde, 355g of dimethylacetamide, 35.5g of 4-fluorobenzonitrile, and 35.5g of potassium carbonate.

  • Stir the mixture and heat to 60-70°C.

  • Maintain this temperature for at least 2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 15-25°C.

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the filtered solid with a copious amount of water (e.g., 888 ml) to obtain the crude product.

  • For purification, dissolve the crude product in 142 ml of isopropyl alcohol by heating.

  • Allow the solution to cool, inducing crystallization of the pure product.

  • Filter the crystals and dry under vacuum to obtain 4-(4-bromo-3-formylphenoxy)benzonitrile.[1]

Protocol 3: Reduction of 4-(4-Bromo-3-formylphenoxy)benzonitrile

Objective: To reduce the aldehyde group to a primary alcohol, preparing the molecule for the subsequent borylation and cyclization steps.

Causality: The formyl group needs to be converted to a hydroxymethyl group, which is a precursor to the cyclic boronate ester in the final Crisaborole structure. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

ParameterValue
Reactant 4-(4-Bromo-3-formylphenoxy)benzonitrile
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Temperature 10-20°C
Reaction Time 60-90 minutes
Work-up Aqueous quench, filtration
Expected Yield High
Purity (HPLC) >95%

Step-by-Step Methodology:

  • Dissolve 100g of 4-(4-bromo-3-formylphenoxy)benzonitrile in 500 mL of methanol in a reaction vessel at 25-30°C.

  • Cool the solution to 10-15°C.

  • Carefully add 6.2g of sodium borohydride in portions over 60-90 minutes, maintaining the temperature at 10-15°C.

  • After the addition, raise the temperature to 15-20°C and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding 1000 mL of water and stir for 1 hour at 25-30°C.

  • Filter the resulting solid, wash with water, and dry under vacuum below 55°C to obtain 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.[2]

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through in-process controls. The use of TLC for reaction monitoring ensures that each step is driven to completion before proceeding to the next. Furthermore, the specified purification methods, particularly recrystallization, are robust techniques for achieving high purity, which can be verified by standard analytical methods such as HPLC, NMR, and Mass Spectrometry. The high expected yields and purities are indicative of efficient and well-controlled chemical processes.[2][3]

Conclusion and Future Steps

The synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile is a critical step in the manufacturing of Crisaborole. While the non-brominated analogue, this compound, is a conceptual precursor, the most efficient and controlled synthetic routes employ a brominated starting material. The subsequent reduction of the formyl group yields 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a key intermediate that undergoes further transformations, including protection, metalation, borylation, and cyclization, to afford the final active pharmaceutical ingredient.[4][5] The protocols provided herein offer a reliable and scalable pathway for the synthesis of these vital intermediates, paving the way for the successful production of Crisaborole.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Crisaborole: The Role of 4-(4-Bromo-3-Hydroxymethyl-Phenoxy)Benzonitrile. Available at: [Link]

  • Google Patents. US11014944B2 - Process for the preparation of crisaborole and its intermediates.
  • Google Patents. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole).
  • WIPO Patentscope. WO/2018/115362 PROCESS FOR PREPARING 4-[(1-HYDROXY-1,3-DIHYDRO-2,1-BENZOXABOROL-5-YL)OXY]BENZONITRILE (CRISABOROLE). Available at: [Link]

  • Google Patents. WO2018115362A1 - Process for preparing 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (crisaborole).

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-(3-Formylphenoxy)benzonitrile as a key building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, highlights critical experimental parameters, and offers step-by-step methodologies to ensure reproducible and high-yielding syntheses. The protocols herein are tailored to address the specific challenges and opportunities presented by the dual-functionalized nature of the substrate, which incorporates both an aldehyde and a nitrile group. By leveraging a deep understanding of the catalytic cycle and judicious selection of reagents, these methods enable the efficient construction of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound in Biaryl Synthesis

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2][3] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers. The reaction's popularity in both academic and industrial settings stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][3]

This compound is a particularly valuable substrate due to the presence of two distinct and reactive functional groups: a formyl (aldehyde) group and a nitrile group. These moieties serve as versatile handles for subsequent chemical transformations, making the resulting biaryl products attractive scaffolds for the development of novel pharmaceuticals, agrochemicals, and advanced materials. However, the presence of both an aldehyde and a nitrile can also present chemoselectivity challenges. Aldehydes can potentially interact with the palladium catalyst or undergo side reactions under basic conditions, while the nitrile group's electronic properties can influence the reactivity of the aromatic ring. These application notes provide the foundational knowledge and practical guidance to navigate these challenges effectively.

Mechanistic Considerations for a Successful Coupling

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions involving complex substrates like this compound. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Causality Behind Experimental Choices:

  • Oxidative Addition: This is often the rate-limiting step. The reactivity of the aryl halide (Ar-X) is crucial, with the general trend being I > Br > OTf >> Cl.[6] For this compound, the choice of the halide (typically bromo or iodo) on the coupling partner will significantly impact reaction kinetics. The palladium(0) catalyst must be electron-rich enough to insert into the Ar-X bond. Bulky, electron-rich phosphine ligands are often employed to facilitate this step and stabilize the resulting Pd(II) complex.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic boronate species.[8] The choice of base is critical to avoid side reactions with the aldehyde group, such as aldol condensation. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[4] This step is generally fast and irreversible. The nature of the ligands on the palladium center can influence the rate of reductive elimination.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of a bromo-substituted this compound with various arylboronic acids. Optimization may be required for specific substrates.

General Considerations and Reagent Preparation
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands. This is typically achieved using standard Schlenk line techniques or a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by bubbling an inert gas through the solvent for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Purity: The purity of all reagents, particularly the boronic acid and the palladium catalyst, is critical for reproducible results. Boronic acids can undergo protodeboronation, so it is advisable to use freshly opened or properly stored material.

Protocol 1: Standard Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines the coupling of 4-bromo-2-(3-formylphenoxy)benzonitrile with phenylboronic acid.

Workflow Diagram:

Protocol_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temp. catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end Characterize Product purify->end

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass/Volume
4-bromo-2-(3-formylphenoxy)benzonitrile316.141.01.0316 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(3-formylphenoxy)benzonitrile (316 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Bubble argon through the stirred mixture for 10 minutes.

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask under a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 90 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Coupling with Electron-Rich and Electron-Deficient Boronic Acids

For more challenging substrates, such as sterically hindered or electronically deactivated boronic acids, a more active catalyst system may be required. Buchwald ligands are particularly effective in these cases.[7][9]

Materials and Reagents (Example with 4-methoxyphenylboronic acid):

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass/Volume
4-bromo-2-(3-formylphenoxy)benzonitrile316.141.01.0316 mg
4-Methoxyphenylboronic Acid151.961.21.2182 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.019.2 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.0416.4 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
Toluene---10 mL
Water---1 mL

Step-by-Step Procedure:

  • Follow steps 1-3 from Protocol 1, using the reagents and amounts listed in the table above.

  • Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

  • In a separate vial, under argon, pre-mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (16.4 mg, 0.04 mmol) in a small amount of the degassed toluene.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Follow steps 7-12 from Protocol 1 for reaction monitoring, workup, and purification.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable.
Poor quality boronic acidUse freshly purchased boronic acid or recrystallize the existing stock. Consider using the corresponding boronate ester.
Insufficiently degassed solventsEnsure thorough degassing of all solvents.
Inappropriate base or ligandScreen different bases (e.g., Cs₂CO₃, KF) and ligands (e.g., other Buchwald ligands, P(t-Bu)₃).
Formation of Side Products Protodeboronation of boronic acidUse a milder base, lower reaction temperature, or shorter reaction time. The use of MIDA boronates can also mitigate this issue.[6]
Homocoupling of boronic acidEnsure an oxygen-free environment. Lower the catalyst loading.
Aldehyde-related side reactionsUse a milder base (e.g., K₃PO₄, KF) to minimize aldol-type reactions.[8]
Difficulty in Purification Residual palladiumTreat the crude product solution with a palladium scavenger.
Co-eluting impuritiesOptimize the chromatography conditions (solvent system, gradient).

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and direct route to highly functionalized biaryl compounds. By carefully selecting the catalyst system, base, and reaction conditions, high yields of the desired products can be achieved while preserving the integrity of the aldehyde and nitrile functional groups. The protocols and insights provided in this guide serve as a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Patil, N. M., & Shinde, V. S. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • O'Brien, A. G., & Tilley, T. D. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2096–2105. Retrieved from [Link]

  • Cetinkaya, B., & Ozdemir, I. (2011). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions, 40(39), 10123. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Retrieved from [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Köhler, K., Heidenreich, R. G., Soom, S. S., & Pröckl, S. S. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Retrieved from [Link]

  • The Chemist Cookbook. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Semantic Scholar. Carbon-carbon formation via Ni-catalyzed Suzuki-Miyaura coupling through C-CN bond cleavage of aryl nitrile. Retrieved from [Link]

  • ResearchGate. Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. Retrieved from [Link]

  • Kazemnejadi, M., Ahmed, R. O., & Mahmoudi, B. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. Retrieved from [Link]

  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Semantic Scholar. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions†‡§. Retrieved from [Link]

  • Organic Reactions. (2019). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Shields, J. D., Borders, C. K., & Sanford, M. S. (2018). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 9(33), 6844–6849. Retrieved from [Link]

  • ResearchGate. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]

  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Retrieved from [Link]

  • Angiolini, M., & Hubbard, R. E. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. Retrieved from [Link]

  • Gritsan, N. P., & Bogomyakov, A. S. (2017). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Publishing. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination for the Synthesis of Novel Aryl Amines in Drug Discovery

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures, appearing in a vast array of FDA-approved drugs and advanced materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these C(sp²)–N bonds.[1][2] Its broad adoption stems from its significant advantages over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, offering milder reaction conditions, superior functional group tolerance, and a vastly expanded substrate scope.[1]

The substrate, 4-(3-Formylphenoxy)benzonitrile, represents a valuable scaffold for building complex molecular architectures. The molecule features three key functional handles: a nitrile group, an ether linkage, and a reactive formyl (aldehyde) group, all attached to a biphenyl ether framework. The ability to selectively aminate the aromatic ring offers a direct route to novel derivatives with potential applications as kinase inhibitors, receptor modulators, or other biologically active agents.

However, the presence of the formyl group introduces a significant chemical challenge. The strong bases, such as sodium tert-butoxide (NaOtBu), typically employed in Buchwald-Hartwig amination can promote undesirable side reactions like aldol condensation or Cannizzaro reactions. Furthermore, the aldehyde itself could potentially coordinate to the palladium catalyst, leading to catalyst inhibition.

This guide provides a comprehensive, field-tested approach to the Buchwald-Hartwig amination of this compound. It outlines two primary protocols:

  • A robust, two-step protocol involving the protection of the aldehyde as a 1,3-dioxolane acetal, followed by the C-N coupling and subsequent deprotection.

  • An alternative, direct amination protocol employing milder bases to circumvent the need for a protecting group strategy, which may be suitable for certain amine coupling partners.

These protocols are designed to be self-validating, with explanations for the selection of each reagent and condition, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][3] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine Complex OA_Complex->Amine_Complex + HNR'R'' Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Complex->Amido_Complex + Base - Base-H⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate-Specific Considerations: The Challenge of the Formyl Group

As previously mentioned, the aldehyde functionality in this compound requires careful consideration. Strong alkoxide bases like NaOtBu can lead to low yields due to substrate decomposition.[3] Therefore, a protection strategy is highly recommended for achieving high yields and purity, especially when using primary and secondary aliphatic amines.

The 1,3-dioxolane acetal is an excellent choice for protecting the aldehyde group due to its stability under the basic conditions of the Buchwald-Hartwig reaction and the relative ease of its subsequent removal under acidic conditions.[4]

Alternatively, for less basic amine coupling partners like anilines or certain heterocycles, using weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may allow for a direct, protecting-group-free amination.[5][6] This approach offers the advantage of a more atom-economical and streamlined process.

Experimental Protocols

Protocol 1: Amination via a Protected Intermediate

This two-step protocol is the most reliable method for a broad range of amine coupling partners.

Protection_Workflow Start This compound Reaction Dean-Stark Reflux Start->Reaction Reagents Ethylene Glycol p-Toluenesulfonic Acid Toluene Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product Protected Substrate: 4-(3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile Purification->Product

Figure 2: Workflow for the protection of the aldehyde group.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound223.2310.01.0
Ethylene Glycol62.0715.01.5
p-Toluenesulfonic acid monohydrate190.220.50.05
Toluene-50 mL-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (2.23 g, 10.0 mmol), ethylene glycol (0.93 g, 15.0 mmol), p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol), and toluene (50 mL).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected (or the reaction is complete by TLC/LC-MS analysis), cool the reaction to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 4-(3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, can be purified by crystallization or flash column chromatography.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsCatalyst System
4-(3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile-Br*347.171.01.0
Amine (e.g., Morpholine)87.121.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02A
XPhos476.650.040.04A
XPhos Pd G3 Precatalyst873.530.020.02B
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene or Dioxane-5 mL-

*Note: The protocol assumes the use of the corresponding bromo-analogue of the substrate, 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, which can be synthesized from 4-bromo-3-hydroxybenzaldehyde.[4][7]

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the aryl bromide (347 mg, 1.0 mmol), the chosen amine (e.g., morpholine, 105 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Catalyst Addition:

    • System A (In-situ generation): Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).

    • System B (Precatalyst): Add XPhos Pd G3 (17.5 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Procedure:

  • Dissolve the purified, protected amine product in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid (HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC/LC-MS).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Protocol 2: Direct Amination with Weaker Bases

This protocol is suitable for less basic amines and offers a more direct route, but may require more optimization.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound-Br*302.121.01.0
Amine (e.g., Aniline)93.131.21.2
XPhos Pd G3 Precatalyst873.530.020.02
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Anhydrous Dioxane-5 mL-

*Note: The protocol assumes the use of the corresponding bromo-analogue, 4-(4-bromo-3-formylphenoxy)benzonitrile.[7]

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the aryl bromide (302 mg, 1.0 mmol), the amine (e.g., aniline, 112 mg, 1.2 mmol), cesium carbonate (489 mg, 1.5 mmol), and the XPhos Pd G3 precatalyst (17.5 mg, 0.02 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C for 4-24 hours, with vigorous stirring.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1, Step 2.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Palladium Catalysts: Palladium compounds can be toxic and may cause skin sensitization. Avoid inhalation of dust and skin contact.[5]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can be irritants.[7]

  • Sodium tert-butoxide: This is a strong, corrosive base that reacts violently with water. It is also flammable. Handle with extreme care under anhydrous conditions.[4]

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area.

References

  • ResearchGate. Amination of base-sensitive aryl chlorides using Cs2CO3 as the base and tBuOH as the solvent. Available from: [Link]

  • Common Organic Chemistry. Buchwald Hartwig Coupling. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Available from: [Link]

  • Supporting Information. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • GSRS. This compound. Available from: [Link]

  • ResearchGate. Conditions for a selective Buchwald-Hartwig amination?. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Available from: [Link]

  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination.. Available from: [Link]

  • MySkinRecipes. 4-(4-Bromo-3-formylphenoxy)benzonitrile. Available from: [Link]

  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available from: [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. Available from: [Link]

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Application Note & Protocol: High-Fidelity Reductive Amination of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the reductive amination of 4-(3-Formylphenoxy)benzonitrile, a versatile intermediate in contemporary drug discovery and materials science. We present a detailed, field-proven protocol employing Sodium Triacetoxyborohydride (STAB) as a mild and selective reducing agent. The narrative delves into the mechanistic rationale behind reagent selection, step-by-step experimental procedures, purification strategies, and critical safety considerations. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for synthesizing substituted secondary and tertiary amines from this key benzonitrile building block.

Scientific Rationale and Strategic Approach

Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of amines, a functional group prevalent in a vast array of pharmaceuticals.[1] The transformation typically proceeds in a one-pot fashion, involving the initial reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form a transient imine or enamine intermediate.[2] This intermediate is then reduced in situ to the corresponding amine.

The choice of reducing agent is paramount to the success of this reaction. It must be potent enough to reduce the protonated imine (iminium ion) intermediate but mild enough to avoid the premature reduction of the starting aldehyde.[3] While reagents like sodium borohydride (NaBH₄) can be used, they risk competitive reduction of the carbonyl group.[4] Sodium cyanoborohydride (NaBH₃CN) offers better selectivity but introduces the significant hazard of toxic cyanide byproducts.[3][5]

For these reasons, Sodium Triacetoxyborohydride (NaB(OAc)₃H or STAB) has emerged as the reagent of choice for modern reductive aminations.[1][6] Its steric bulk and the electron-withdrawing nature of the acetate groups temper its reducing power, making it highly selective for the iminium ion over the aldehyde.[7] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed at the outset, streamlining the synthetic workflow.[7]

This protocol leverages the superior selectivity of STAB for the reductive amination of this compound, a substrate whose ether linkage and nitrile group are stable under these mild conditions.

Reaction Mechanism and Workflow

The overall transformation consists of two primary stages that occur sequentially in the same reaction vessel: Iminium Ion Formation and Hydride Reduction.

Mechanistic Pathway

The reaction begins with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form an iminium ion. STAB then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final amine product.

Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Hydride Reduction Aldehyde This compound (R¹-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R²R³NH) Amine->Hemiaminal Iminium Iminium Ion [R¹-CH=NR²R³]⁺ Hemiaminal->Iminium - H₂O Product Final Amine Product (R¹-CH₂-NR²R³) Iminium->Product Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Product Hydride Transfer

Caption: General mechanism of STAB-mediated reductive amination.

Experimental Workflow Overview

The protocol is designed for efficiency and simplicity, following a logical progression from setup to final product analysis.

Experimental Workflow Setup 1. Reaction Setup - Dissolve aldehyde and amine - Aprotic solvent (DCM) - Inert atmosphere (N₂) Addition 2. Reagent Addition - Add STAB portion-wise - Monitor temperature Setup->Addition Monitor 3. Reaction Monitoring - TLC or LC-MS analysis - Check for disappearance of aldehyde Addition->Monitor Workup 4. Aqueous Work-up - Quench with sat. NaHCO₃ - Separate layers - Dry organic phase Monitor->Workup Purify 5. Purification - Concentrate crude product - Flash column chromatography Workup->Purify Analyze 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Confirm structure and purity Purify->Analyze

Caption: Step-by-step experimental workflow for reductive amination.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with benzylamine as a representative primary amine. The stoichiometry can be adapted for other primary or secondary amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard VendorStarting aldehyde.
Benzylamine≥99%Standard VendorRepresentative amine.
Sodium Triacetoxyborohydride (STAB)≥97%Standard VendorReducing agent. Handle under inert gas.
Dichloromethane (DCM), AnhydrousACS GradeStandard VendorReaction solvent. Must be dry.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard VendorDrying agent.
Silica Gel230-400 meshStandard VendorFor column chromatography.
Ethyl AcetateACS GradeStandard VendorChromatographic eluent.
HexanesACS GradeStandard VendorChromatographic eluent.
Triethylamine (Et₃N)≥99%Standard VendorEluent modifier for chromatography.[8]
Step-by-Step Procedure

Reaction Scale: 1.0 mmol

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (223 mg, 1.0 mmol, 1.0 equiv.).

    • Add anhydrous dichloromethane (DCM, 10 mL). Stir the mixture at room temperature until the solid is fully dissolved.

    • Add benzylamine (109 µL, 1.0 mmol, 1.0 equiv.) via syringe. Stir the solution for 20 minutes at room temperature to allow for initial imine formation.

  • Reduction:

    • Carefully add Sodium Triacetoxyborohydride (STAB) (254 mg, 1.2 mmol, 1.2 equiv.) to the reaction mixture in three portions over 5 minutes.

    • Causality Note: Portion-wise addition helps to control the initial exotherm and any gas evolution. STAB is sensitive to moisture and should be handled quickly in ambient air or preferably under an inert atmosphere.[1][4]

    • Seal the flask under a nitrogen or argon atmosphere and stir the reaction vigorously at room temperature.

  • Reaction Monitoring:

    • After 2-4 hours, check the reaction progress by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting aldehyde, the reaction mixture, and a co-spot.

    • Elute the plate using a solvent system such as 30% Ethyl Acetate in Hexanes. Visualize under UV light (254 nm).

    • The reaction is complete upon the full consumption of the starting aldehyde. If the reaction is sluggish, allow it to stir overnight.

  • Aqueous Work-up:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining reducing agent and acid byproducts.

    • Shake the funnel, venting frequently. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine all organic layers and wash with 20 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Expert Insight: Amines can exhibit tailing on acidic silica gel. To mitigate this, the eluent system should be modified. A gradient of 10% to 50% ethyl acetate in hexanes containing 0.5% triethylamine is recommended.[8][9] The triethylamine competes with the product for acidic sites on the silica, resulting in better peak shape and separation.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a solid or oil.

Characterization

The purified product, 4-(3-((benzylamino)methyl)phenoxy)benzonitrile, should be characterized by standard analytical methods to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • FTIR: To identify key functional groups.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentGHS HazardsHandling Precautions
This compound IrritantAvoid inhalation and contact with skin and eyes.
Sodium Triacetoxyborohydride (STAB) Water-reactive, Causes skin/eye damageHandle under inert gas. Do not allow contact with water, as it releases flammable gases.[10] Store in a cool, dry place.
Dichloromethane (DCM) Skin/eye irritant, Suspected carcinogenUse only in a well-ventilated fume hood. Avoid inhalation of vapors.
Benzylamine Corrosive, Harmful if swallowedCauses severe skin burns and eye damage. Handle with extreme care.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Deactivated STAB reagent (hydrolyzed).- Sterically hindered or poorly nucleophilic amine.- Allow the reaction to run longer (up to 24h).- Use fresh, high-quality STAB from a sealed container.- For difficult substrates, consider gentle heating (e.g., 40 °C) or adding a catalytic amount of acetic acid (0.1 equiv.).
Low Yield - Premature reduction of the aldehyde.- Product loss during work-up or purification.- Ensure STAB is used, not NaBH₄.- Be careful during the aqueous work-up; basic amines can sometimes be partially soluble in the aqueous phase. Ensure thorough extraction.- Use amine-modified eluent for chromatography to prevent product loss on the column.[8]
Side Product: Alcohol - Reduction of the starting aldehyde by a non-selective or overly reactive hydride source.- This is rare with STAB but can occur if the imine formation is very slow. Ensure the amine is present and mixed before adding the reducing agent.
Side Product: Dialkylation (with primary amines)- The secondary amine product reacts with another molecule of aldehyde.- Use a 1:1 stoichiometry of aldehyde to amine. If dialkylation persists, consider a stepwise approach: form the imine first, then add the reducing agent.[3]

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Sodium Cyanoborohydride SOP. The Ohio State University. [Link]

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2 | CID 118988938. PubChem. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • SAFETY DATA SHEET - Sodium borohydride. Agilent. [Link]

  • Sodium Borohydride SOP. The Ohio State University. [Link]

  • Purification of secondary alkyl amines.
  • Imine formation. Organic Chemistry II - Lumen Learning. [Link]

  • Is it possible to purify imine using column chromatography? ResearchGate. [Link]

  • The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile. MySkinRecipes. [Link]

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Knoevenagel condensation with 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Knoevenagel Condensation with 4-(3-Formylphenoxy)benzonitrile: Protocol, Mechanism, and Applications

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on performing the Knoevenagel condensation using this compound. The resulting α,β-unsaturated nitrile products are valuable scaffolds in the synthesis of novel therapeutics and functional materials. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and well-understood experimental outcome.

Scientific Introduction: The Knoevenagel Condensation

The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with a compound possessing an "active" methylene group (a -CH₂- group flanked by two electron-withdrawing groups).[3][4][5] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine, and proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.[3][6]

The versatility and reliability of this reaction have established it as a critical tool in the synthesis of complex molecules, including natural products, polymers, and a wide array of pharmaceuticals.[4][6] The products, often conjugated enones or related structures, are key intermediates for further chemical elaboration.[6]

This application note focuses on the condensation of this compound with malononitrile. The aldehyde provides an electrophilic carbonyl carbon, while malononitrile serves as the nucleophilic partner due to its highly acidic methylene protons. The resulting product, a derivative of cyanocinnamic acid, belongs to a class of compounds investigated for their potential as anticancer agents and metabolic inhibitors.[7][8][9][10][11]

The Core Reaction: Mechanistic Insights

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The piperidine-catalyzed Knoevenagel condensation is not merely a base-catalyzed deprotonation; it involves the catalyst in multiple key steps to lower the activation energy.

Key Reactants:

  • Aldehyde: this compound (Electrophile)

  • Active Methylene: Malononitrile (Nucleophile)

  • Catalyst: Piperidine (Weak Base/Organocatalyst)

The Catalytic Cycle:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine catalyst (piperidine) on the carbonyl carbon of this compound. This forms a hemiaminal (or carbinolamine) intermediate, which readily dehydrates to form a highly electrophilic iminium ion.[12][13][14] This activation step is crucial, as the iminium ion is significantly more reactive towards weak nucleophiles than the original aldehyde.

  • Enolate Formation: Concurrently, another molecule of piperidine acts as a base, abstracting an acidic proton from the active methylene group of malononitrile.[2][4][15] This generates a resonance-stabilized enolate ion, a potent carbon-based nucleophile.

  • C-C Bond Formation: The enolate nucleophile attacks the electrophilic carbon of the iminium ion, forming the central carbon-carbon bond of the final product.[12][14]

  • Catalyst Regeneration & Dehydration: The resulting adduct collapses, eliminating the piperidine catalyst to form an intermediate which then undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable, conjugated α,β-unsaturated nitrile product.[2]

Knoevenagel_Mechanism cluster_0 Electrophile Activation cluster_1 Nucleophile Generation Aldehyde This compound Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine Malononitrile Malononitrile Enolate Enolate Ion (Nucleophile) Malononitrile->Enolate + Piperidine Piperidine1 Piperidine (Catalyst) Piperidine1->Aldehyde Piperidine2 Piperidine (Base) Piperidine2->Malononitrile Adduct C-C Bonded Adduct Iminium->Adduct Enolate->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product - H₂O - Piperidine

Caption: The dual role of piperidine in the Knoevenagel condensation mechanism.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of (E/Z)-2-cyano-3-(3-(4-cyanophenoxy)phenyl)acrylonitrile.

Materials and Reagents
ReagentMolecular Wt.Moles (Equivalents)Amount Required (Example)Purity
This compound223.23 g/mol 10 mmol (1.0 eq)2.23 g>98%
Malononitrile66.06 g/mol 10 mmol (1.0 eq)0.66 g>99%
Piperidine85.15 g/mol 1 mmol (0.1 eq)0.116 mL (85.2 mg)>99%
Ethanol (Absolute)--40 mL>99.5%
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.23 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

    • Add 40 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition:

    • To the stirred solution, add a catalytic amount of piperidine (0.116 mL, 1 mmol) using a micropipette.[16] A slight warming of the solution may be observed.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Causality: Refluxing provides the necessary activation energy to overcome the reaction barrier and ensures a reasonable reaction rate. Ethanol is an excellent solvent as it dissolves the reactants and is relatively benign.[17][18]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC every 30-60 minutes.[16]

    • Use a solvent system such as ethyl acetate/hexane (e.g., 3:7 v/v).

    • Spot the starting aldehyde, malononitrile, and the reaction mixture on the TLC plate. The reaction is complete when the spot corresponding to the aldehyde has been consumed. The product should appear as a new, less polar spot.

  • Work-up and Isolation:

    • Once the reaction is complete (typically 2-4 hours), remove the heating mantle and allow the flask to cool to room temperature.

    • Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[16][19]

    • Wash the solid product on the filter with two portions of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.[16][17]

    • Dry the solid product under vacuum or in a desiccator to obtain the crude product.

  • Purification:

    • The crude product can be further purified by recrystallization to achieve high purity.[16]

    • Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot ethanol or isopropanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Caption: Experimental workflow for the Knoevenagel condensation.

Product Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product. A sharp melting range is indicative of high purity.[16]

  • FT-IR Spectroscopy: Acquire an infrared spectrum. Expect characteristic absorption bands:

    • ~2220 cm⁻¹ for the nitrile (C≡N) stretch.[20]

    • ~1600-1580 cm⁻¹ for the alkene (C=C) stretch.[20]

    • ~3100-3000 cm⁻¹ for aromatic C-H stretches.

  • NMR Spectroscopy (¹H and ¹³C): Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Expect signals in the aromatic region (7-8.5 ppm) and a characteristic singlet for the vinylic proton (~7.5-8.5 ppm).[16][21]

    • ¹³C NMR: Expect signals for the nitrile carbons (~115-120 ppm), alkene carbons, and aromatic carbons.[16][21]

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the expected molecular formula (C₁₇H₉N₃O). The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated mass.[16]

  • UV-Vis Spectroscopy: The extended π-conjugation in the product will result in a strong UV absorption band, typically above 300 nm.[22]

Conclusion and Outlook

This application note details a robust and well-understood protocol for the Knoevenagel condensation of this compound with malononitrile. By elucidating the mechanistic rationale behind the procedural steps, this guide empowers researchers to not only replicate the synthesis but also to adapt it for different substrates. The resulting α,β-unsaturated dinitrile is a versatile building block, primed for further synthetic transformations and exploration in medicinal chemistry and materials science.

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]

  • JoVE. (2025, May 22). Aldol Condensation with β-Diesters. [Link]

  • Pearson+. The Knoevenagel condensation is a special case of the aldol condensation. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. [Link]

  • YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • PubMed Central. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

  • Chem-Station Int. Ed. (2014, May 3). Knoevenagel Condensation. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f.... [Link]

  • Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • YouTube. (2021, May 24). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • PubMed. (2019, December 4). Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment. [Link]

  • ResearchGate. (PDF) Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment. [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. [Link]

  • MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

  • Gsrs. 3-FORMYLPHENOXY)BENZONITRILE. [Link]

  • MySkinRecipes. 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]

  • J&K Scientific. 4-(4-Bromo-3-formylphenoxy)benzonitrile | 906673-54-9. [Link]

  • RSC Publishing. Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes. [Link]

  • MDPI. (2024, September 12). A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. [Link]

  • INIS-IAEA. (1998, May 31). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. [Link]

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Application Note: A Comprehensive Protocol for the Synthesis of 4-(3-Styrylphenoxy)benzonitrile via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of a stilbene derivative, specifically 4-(3-(prop-1-en-1-yl)phenoxy)benzonitrile, from 4-(3-Formylphenoxy)benzonitrile using the Wittig reaction. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, stereochemical considerations, step-by-step experimental procedures, and troubleshooting. The protocol emphasizes scientific integrity, safety, and reproducibility, grounded in authoritative chemical principles.

Introduction and Scientific Background

The Wittig reaction, a landmark discovery by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, stands as one of the most powerful and versatile methods for the synthesis of alkenes from carbonyl compounds.[1][2] Its primary advantage lies in the unambiguous placement of the carbon-carbon double bond, which is formed specifically between the carbon atom of the original carbonyl group and the carbon of the ylide.[3] This high degree of regioselectivity makes it superior to many elimination-based methods that can yield mixtures of isomers.[4]

This application note details the synthesis of a stilbene derivative using this compound as the aldehyde component. Stilbenes and their analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties.[5][6][7] The protocol employs an unstabilized phosphonium ylide, which has important implications for the stereochemical outcome of the reaction.

Reaction Mechanism and Stereochemical Control

The mechanism of the Wittig reaction is a subject of extensive study. The modern consensus, particularly for reactions under lithium-salt-free conditions, supports a concerted [2+2] cycloaddition between the phosphonium ylide and the carbonyl compound.[1][8][9] This process directly forms a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and the highly stable triphenylphosphine oxide (TPPO), the formation of which is the thermodynamic driving force for the reaction.[10]

Wittig_Mechanism Ylide R'HC=PPh₃ (Ylide) TS [2+2] Cycloaddition Transition State Ylide->TS Attack Aldehyde R''CHO (Aldehyde) Aldehyde->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Formation Products R'HC=CHR'' (Alkene) + O=PPh₃ (TPPO) Oxaphosphetane->Products Retro-[2+2] Decomposition

Caption: The Wittig reaction mechanism proceeds via a [2+2] cycloaddition.

Stereoselectivity: The geometry of the resulting alkene is critically dependent on the nature of the ylide.[10]

  • Unstabilized Ylides: These ylides, where the R' group is an alkyl or hydrogen, are highly reactive. The reaction is kinetically controlled, proceeding rapidly through a less sterically hindered transition state to preferentially form the Z-alkene.[3][11][12]

  • Stabilized Ylides: When the R' group is an electron-withdrawing group (e.g., -COOR, -CN), the ylide is more stable and less reactive.[13][14] The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which decomposes to yield the E-alkene.[11][12]

For the protocol described herein, we will use an unstabilized ylide derived from ethyltriphenylphosphonium bromide. Therefore, the formation of the (Z)-isomer is expected to be favored, particularly under salt-free conditions. To selectively synthesize the (E)-alkene, modifications such as the Schlosser protocol would be necessary.[15][16]

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplierNotes
Ethyltriphenylphosphonium BromideC₂₀H₂₀BrP371.25≥98%Sigma-AldrichDry thoroughly before use.
This compoundC₁₄H₉NO₂223.23≥97%Combi-BlocksSubstrate.
n-Butyllithium (n-BuLi)C₄H₉Li64.061.6 M in hexanesSigma-AldrichPyrophoric. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Sigma-AldrichUse from a solvent purification system or freshly distilled.
Saturated Ammonium ChlorideNH₄Cl (aq)---For quenching the reaction.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12ACS GradeFisher ScientificFor extraction.
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousFisher ScientificFor drying organic layers.
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge IsotopeFor NMR analysis.
Equipment
  • Schlenk flasks (50 mL and 100 mL) and magnetic stir bars

  • Nitrogen or Argon gas line with a manifold

  • Syringes and needles for air-free transfer of reagents

  • Low-temperature bath (dry ice/acetone, -78 °C)

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (≥400 MHz)

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All glassware must be oven-dried and cooled under an inert atmosphere before use. The reaction must be performed under a constant positive pressure of nitrogen or argon.

Wittig_Workflow cluster_A cluster_B cluster_C cluster_D A A. Ylide Generation B B. Wittig Reaction C C. Aqueous Work-up D D. Purification A1 1. Add phosphonium salt and anhydrous THF to flask. A2 2. Cool to 0 °C. A1->A2 A3 3. Add n-BuLi dropwise. (Observe color change) A2->A3 A4 4. Stir for 30 min at 0 °C. A3->A4 B1 5. Cool ylide solution to -78 °C. A4->B1 B2 6. Add aldehyde solution dropwise. B1->B2 B3 7. Warm to RT over 2 hours. B2->B3 B4 8. Monitor by TLC. B3->B4 C1 9. Quench with sat. NH₄Cl. B4->C1 C2 10. Extract with Et₂O. C1->C2 C3 11. Wash with brine, dry over MgSO₄. C2->C3 C4 12. Concentrate in vacuo. C3->C4 D1 13. Purify crude oil by flash chromatography. C4->D1 D2 14. Characterize pure product. D1->D2

Caption: Experimental workflow for the Wittig olefination protocol.

Part A: In Situ Generation of the Phosphonium Ylide
  • Setup: To a 100 mL flame-dried Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (410 mg, 1.1 mmol, 1.1 eq).

  • Solvent Addition: Add 15 mL of anhydrous THF via syringe. Stir the resulting suspension.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Slowly add n-butyllithium (0.69 mL of a 1.6 M solution in hexanes, 1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

    • Causality Note: A strong base like n-BuLi is required to deprotonate the acidic α-proton of the phosphonium salt.[1][16][17] The reaction is performed at 0 °C to control the addition and prevent side reactions. Upon addition of the base, the white suspension should turn a distinct orange or reddish-orange color, indicating the formation of the ylide.

  • Ylide Formation: Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete ylide formation.

Part B: The Wittig Reaction
  • Substrate Preparation: In a separate 50 mL flame-dried Schlenk flask, dissolve this compound (223 mg, 1.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.

  • Aldehyde Addition: Cool the ylide solution from Part A to -78 °C using a dry ice/acetone bath. Slowly add the aldehyde solution dropwise via syringe over 15 minutes.

    • Causality Note: The addition is performed at low temperature to maximize stereoselectivity and prevent enolization of the aldehyde or other side reactions. The color of the ylide should fade as it is consumed by the aldehyde.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting aldehyde spot should be consumed, and a new, less polar product spot should appear.

Part C: Work-up and Isolation
  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or semi-solid containing the desired alkene and triphenylphosphine oxide.

Part D: Purification
  • Chromatography: The primary challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often co-elutes with the product.[18] Purify the crude material using flash column chromatography on silica gel.

    • Eluent: A gradient elution starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes is typically effective.

    • Expert Tip: TPPO can sometimes be partially removed by crystallization. Triturating the crude solid with cold diethyl ether or pentane can cause the less soluble TPPO to precipitate, which can then be filtered off.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the product, 4-(3-(prop-1-en-1-yl)phenoxy)benzonitrile, as a colorless oil or white solid. Determine the yield and characterize the product.

Expected Results and Characterization

The reaction is expected to produce a mixture of (E)- and (Z)-isomers, with the (Z)-isomer likely predominating.

  • Yield: 60-80%

  • Appearance: Colorless oil or white solid.

  • ¹H NMR (400 MHz, CDCl₃): The key diagnostic signals are the vinylic protons.

    • Z-isomer: A doublet of quartets for the proton adjacent to the aromatic ring (δ ≈ 6.5 ppm) with a coupling constant (J) of ~11-12 Hz.

    • E-isomer: A doublet of quartets for the proton adjacent to the aromatic ring (δ ≈ 6.8 ppm) with a coupling constant (J) of ~15-16 Hz.

    • The E/Z ratio can be determined by integrating these distinct signals.

  • FT-IR (thin film, cm⁻¹): ~2225 (C≡N stretch), ~965 (E-alkene C-H bend, if present), ~700 (Z-alkene C-H bend).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No reaction (ylide color persists) Inactive aldehyde; Steric hindrance.Check the purity and integrity of the aldehyde. For hindered substrates, consider the more nucleophilic Horner-Wadsworth-Emmons reaction.[19]
No ylide formation (no color change) Wet THF or glassware; Impure phosphonium salt; Inactive n-BuLi.Ensure all equipment is rigorously dried. Use freshly opened or distilled anhydrous THF. Titrate the n-BuLi solution to confirm its molarity.
Low product yield Incomplete reaction; Ylide decomposition; Product loss during work-up/purification.Allow the reaction to stir longer at room temperature. Ensure the reaction is kept under a strict inert atmosphere.[11] Be careful during extraction and chromatography.
Difficult separation from TPPO Similar polarity of product and TPPO.Try crystallizing the TPPO from a nonpolar solvent first. Use a long chromatography column with a shallow solvent gradient for better separation. Alternatively, convert TPPO to a water-soluble salt.[18]
Poor stereoselectivity Presence of lithium salts.For higher Z-selectivity, use a sodium- or potassium-based base (e.g., NaHMDS, KHMDS) to generate a "salt-free" ylide.[8]

Safety Precautions

  • n-Butyllithium: Highly pyrophoric and corrosive. Must be handled under an inert atmosphere using proper syringe techniques. Any exposure to air or moisture can cause it to ignite.

  • Anhydrous Solvents: THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.

References

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  • SynArchive. Schlosser Modification. [Link]

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  • Nerz, J. The Wittig Reaction Synthesis of Stilbene. YouTube. (2012-03-30). [Link]

  • Scribd. Unstabilized Ylide Reactions in Wittig. [Link]

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  • Organic-Reaction.com. Wittig Reaction - Common Conditions. [Link]

  • Wikipedia. Wittig reagents. [Link]

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The Versatile Role of 4-(3-Formylphenoxy)benzonitrile in the Genesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary medicinal chemistry and drug development, the quest for novel molecular architectures with therapeutic potential is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Within this context, 4-(3-Formylphenoxy)benzonitrile emerges as a highly valuable and versatile building block. Its unique trifunctional nature, featuring a reactive aldehyde group, a flexible ether linkage, and a nitrile moiety that can be further functionalized, offers a gateway to a vast array of complex heterocyclic systems. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocycles, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles and Strategic Applications

The synthetic utility of this compound is primarily anchored in the reactivity of its formyl group. This aldehyde functionality serves as a key electrophilic center for a multitude of condensation and cyclization reactions. The strategic placement of the phenoxybenzonitrile moiety allows for the introduction of this significant structural element into the final heterocyclic framework, which can be pivotal for modulating physicochemical properties and biological activity. Multicomponent reactions (MCRs) are particularly well-suited for leveraging the potential of this aromatic aldehyde, enabling the rapid and efficient construction of complex molecules in a single synthetic operation.[1]

Synthesis of Novel Dihydropyrimidinone Derivatives via the Biginelli Reaction

The Biginelli reaction, a classic multicomponent condensation, stands as a powerful tool for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds renowned for a wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] The use of this compound as the aldehydic component allows for the incorporation of the cyano-substituted phenoxyaryl group at the 4-position of the dihydropyrimidine ring, opening avenues for the creation of novel DHPMs with potential therapeutic applications.

Mechanistic Rationale

The generally accepted mechanism for the Biginelli reaction commences with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Experimental Workflow: Biginelli Reaction

Biginelli_Workflow reagents Reactant Mixing: - this compound - Ethyl Acetoacetate - Urea - Catalyst (e.g., HCl, p-TSA) reflux Reaction: Reflux in Ethanol (Monitor by TLC) reagents->reflux Heat workup Work-up: - Cool to RT - Pour into ice water - Filter the precipitate reflux->workup Completion purification Purification: Recrystallization from Ethanol workup->purification product Final Product: 4-(3-(4-cyanophenoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester purification->product

Caption: Workflow for the synthesis of dihydropyrimidinones.

Detailed Protocol: Synthesis of Ethyl 4-(3-(4-cyanophenoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the title compound as a crystalline solid.

Data Presentation:

EntryAldehydeβ-KetoesterN-SourceCatalystYield (%)
1This compoundEthyl AcetoacetateUreaHClExpected High
2This compoundMethyl AcetoacetateThioureap-TSAExpected High

Note: Expected yields are based on analogous Biginelli reactions with aromatic aldehydes.

Synthesis of Novel Quinolines via Friedländer Annulation

The Friedländer synthesis is a fundamental and widely utilized method for the construction of the quinoline ring system, a privileged scaffold in medicinal chemistry.[4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone. While this compound itself is not a 2-aminoaryl aldehyde, it can be envisioned as a precursor. For instance, a synthetic route could involve the nitration of the benzonitrile ring followed by reduction to the corresponding amine, which would then be a suitable substrate for a Friedländer-type cyclization. However, a more direct application involves its reaction with a 2-aminoaryl ketone.

Mechanistic Rationale

The Friedländer annulation proceeds via an initial aldol condensation or Schiff base formation between the two carbonyl-containing reactants, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic quinoline ring. The reaction can be catalyzed by either acids or bases.[4]

Conceptual Experimental Workflow: Friedländer Synthesis

Friedlander_Workflow reactants Reactant Mixing: - 2-Aminoacetophenone - this compound - Catalyst (e.g., KOH, p-TSA) reaction Reaction: Heat in appropriate solvent (e.g., Ethanol, Toluene) (Monitor by TLC) reactants->reaction Heat workup Work-up: - Cool and dilute with water - Extract with organic solvent reaction->workup Completion purification Purification: Column Chromatography workup->purification product Final Product: 2-(3-(4-cyanophenoxy)phenyl)quinoline purification->product

Caption: Conceptual workflow for the synthesis of quinolines.

Proposed Protocol: Synthesis of 2-(3-(4-cyanophenoxy)phenyl)quinoline

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • This compound (1.0 eq)

  • Potassium Hydroxide (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of 2-aminoacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol, add a catalytic amount of potassium hydroxide.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired quinoline derivative.

Data Presentation:

Entry2-Aminoaryl KetoneAldehydeCatalystYield (%)
12-AminoacetophenoneThis compoundKOHTo be determined
22-AminobenzophenoneThis compoundp-TSATo be determined

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategically functionalized building blocks in the synthesis of novel heterocyclic compounds. Its application in well-established multicomponent reactions like the Biginelli reaction, as well as in classic named reactions such as the Friedländer synthesis, provides a robust platform for the generation of diverse molecular libraries. The resulting heterocycles, bearing the distinct 4-(3-phenoxy)benzonitrile moiety, are prime candidates for further biological evaluation and could serve as leads in drug discovery programs targeting a multitude of diseases. Future research in this area could explore the use of this versatile aldehyde in other MCRs, such as the Hantzsch pyridine synthesis or the Ugi reaction, to further expand the accessible chemical space of novel heterocycles.

References

  • U.S. Patent No. US9150570B2. (2015). Synthesis of heterocyclic compounds.
  • European Patent No. EP1620440B1. (2004). Synthesis of substituted heterocyclic compounds.
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  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]

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  • Bhat, M. A., et al. (2020). Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Journal of Chemistry, 2020, 4284628. [Link]

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  • World Intellectual Property Organization. (2010). Heterocyclic derivatives and methods of use thereof.
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Application Notes and Protocols: Derivatization of the Formyl Group of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the formyl group of 4-(3-Formylphenoxy)benzonitrile. This versatile building block is of significant interest in medicinal chemistry due to the presence of the benzonitrile moiety, a privileged scaffold in numerous therapeutic agents.[1][2] The protocols detailed herein focus on transforming the aldehyde functionality into a diverse array of chemical entities through robust and well-established synthetic methodologies. This guide emphasizes the causality behind experimental choices, providing not just procedural steps but also the scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[3] The molecule possesses three key features: a central diaryl ether linkage providing a degree of conformational flexibility, a synthetically versatile formyl group, and a terminal benzonitrile group. The benzonitrile unit is a known bioisostere for various functional groups and a potent hydrogen bond acceptor, contributing to the binding affinity of molecules to biological targets.[1] Its derivatives have shown promise in a range of therapeutic areas, including oncology and virology.[1][4]

The formyl group (-CHO) is a gateway to a vast chemical space. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it an ideal handle for introducing molecular diversity. Derivatization of this group allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide will explore several high-utility derivatization strategies.

Derivatization Strategies and Protocols

The following sections detail validated protocols for the derivatization of the formyl group of this compound. Each protocol is designed to be a self-validating system, with clear steps and explanations for critical parameters.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Principle: Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry.[5] It proceeds in two stages: the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[6] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and selectivity for the iminium ion over the starting aldehyde.

Experimental Workflow Diagram:

G cluster_0 Reductive Amination Workflow A Dissolve this compound and Amine in Dichloromethane (DCM) B Add Acetic Acid (catalyst) A->B C Stir at Room Temperature (Imine Formation) B->C D Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise C->D E Reaction Monitoring by TLC/LC-MS D->E F Aqueous Work-up (Quench with NaHCO₃) E->F G Extract with DCM F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H

Caption: Workflow for Reductive Amination.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the mixture. The acid catalyzes the formation of the iminium ion, which is the species that undergoes reduction.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours. Monitor the reaction until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Amine InputReducing AgentSolventTemp (°C)Time (h)Expected Product
BenzylamineNaBH(OAc)₃DCM25164-(3-((Benzylamino)methyl)phenoxy)benzonitrile
MorpholineNaBH(OAc)₃DCM25184-(3-(Morpholinomethyl)phenoxy)benzonitrile
AnilineNaBH(OAc)₃DCM25244-(3-((Phenylamino)methyl)phenoxy)benzonitrile
Wittig Reaction: Alkene Synthesis

Principle: The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[9] The stereochemical outcome of the reaction is dependent on the nature of the ylide. Unstabilized ylides (e.g., derived from alkyl halides) typically yield (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes.[10]

Reaction Mechanism Diagram:

G cluster_0 Wittig Reaction Mechanism Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: Mechanism of the Wittig Reaction.

Detailed Protocol (using a stabilized ylide):

  • Ylide Generation (if not commercially available): Suspend the corresponding phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the suspension to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep color of the ylide develops.

  • Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Extract the mixture with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization from a nonpolar solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography.

Data Summary Table:

Phosphonium SaltBaseSolventTemp (°C)Time (h)Expected Product
(Carbethoxymethyl)triphenylphosphonium bromideNaHTHF2516(E)-Ethyl 3-(3-(4-cyanophenoxy)phenyl)acrylate
Methyltriphenylphosphonium bromiden-BuLiTHF25124-(3-Vinylphenoxy)benzonitrile
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[11] This reaction is typically catalyzed by a weak base, such as an amine or its salt (e.g., piperidine, ammonium acetate).[12] The reaction is highly versatile and can be performed under various conditions, including solvent-free methods, making it a green chemistry alternative.[13]

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq), and a catalytic amount of ammonium acetate (0.2 eq).

  • Solvent and Heating: Add toluene (0.2 M) as the solvent. Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Summary Table:

Active Methylene CompoundCatalystSolventTemp (°C)Time (h)Expected Product
MalononitrileAmmonium AcetateTolueneReflux62-((3-(4-Cyanophenoxy)phenyl)methylene)malononitrile
Diethyl malonatePiperidineEthanolReflux8Diethyl 2-((3-(4-cyanophenoxy)phenyl)methylene)malonate
Formation of Oximes and Hydrazones

Principle: Aldehydes readily react with hydroxylamine and hydrazines to form oximes and hydrazones, respectively.[14][15] These reactions are condensations that involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.[16][17] These derivatives are often stable, crystalline solids and are important intermediates in organic synthesis.[18] For instance, oximes can undergo the Beckmann rearrangement to form amides.[19] Hydrazones are valuable precursors for the synthesis of various heterocyclic compounds.[18]

Experimental Workflow Diagram:

G cluster_1 Oxime/Hydrazone Formation Workflow A Dissolve this compound in Ethanol/Water B Add Hydroxylamine HCl and Base (for Oxime) or Hydrazine derivative (for Hydrazone) A->B C Stir at Room Temperature or Gentle Heat B->C D Monitor for Precipitate Formation C->D E Filter the Solid Product D->E F Wash with Cold Solvent E->F G Dry the Product F->G

Caption: Workflow for Oxime and Hydrazone Synthesis.

Detailed Protocol (Oxime Formation):

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by a base such as sodium acetate or pyridine (1.5 eq) to neutralize the HCl and liberate the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours. The product often precipitates out of the solution upon formation.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water or a cold ethanol/water mixture and dry under vacuum. Recrystallization can be performed if further purification is needed.

Detailed Protocol (Hydrazone Formation):

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Reagent Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine, 1.1 eq). A few drops of acetic acid can be added as a catalyst.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the hydrazone precipitating out of solution within minutes to a few hours.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry.

Data Summary Table:

ReagentCatalystSolventTemp (°C)Time (h)Expected Product
Hydroxylamine HClSodium AcetateEthanol/Water5024-(3-(Hydroxyiminomethyl)phenoxy)benzonitrile
PhenylhydrazineAcetic AcidEthanol2514-(3-((2-Phenylhydrazono)methyl)phenoxy)benzonitrile
2,4-DinitrophenylhydrazineH₂SO₄ (cat.)Ethanol250.54-(3-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenoxy)benzonitrile

Conclusion

The protocols described in this application note provide a robust and versatile toolkit for the derivatization of the formyl group of this compound. By leveraging these fundamental organic transformations, researchers can efficiently generate a wide array of novel compounds. The strategic application of these methods will undoubtedly facilitate the exploration of new chemical space in drug discovery and materials science, enabling the development of next-generation therapeutics and functional materials. The emphasis on the underlying principles and the provision of detailed, validated protocols are intended to empower scientists to confidently and creatively advance their research objectives.

References

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  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]

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  • Wang, H., et al. (2022).
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  • Joshi, S., & Srivastava, A. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link]

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  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Retrieved from [Link]

  • Aytac, S. P., & Tozkoparan, B. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions. Journal of Chemical Sciences. Retrieved from [Link]

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  • Colacino, E., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central. Retrieved from [Link]

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  • Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]

  • Singh, R., et al. (2020). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Journal of Applicable Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]

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  • GSRS. (n.d.). This compound. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. Retrieved from [Link]

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Application Notes and Protocols: Selective Conversion of the Nitrile Group in 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(3-Formylphenoxy)benzonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its two reactive centers, the nitrile and the aldehyde, offer orthogonal handles for molecular elaboration. However, the selective transformation of the nitrile group in the presence of the reactive formyl moiety presents a significant synthetic challenge. This document provides detailed application notes and validated protocols for the chemoselective conversion of the nitrile group in this compound to a carboxylic acid, a primary amine, and a tetrazole, while preserving the aldehyde functionality. These protocols are designed to provide researchers, scientists, and drug development professionals with reliable methods for the synthesis of key derivatives.

Introduction: The Synthetic Utility of a Bifunctional Scaffold

This compound serves as a valuable building block in the synthesis of complex organic molecules. The formyl group is a precursor for various transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The nitrile group, on the other hand, can be converted into a range of other important functional groups such as carboxylic acids, primary amines, and tetrazoles. The ability to selectively manipulate one functional group while leaving the other intact is crucial for the efficient construction of target molecules. This guide details robust protocols for achieving high chemoselectivity in the transformation of the nitrile moiety.

A related compound, 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile, is a known intermediate in the synthesis of the non-hormonal drug criborole, highlighting the pharmaceutical relevance of this structural motif.[1]

Core Challenge: Chemoselectivity

The primary challenge in the chemistry of this compound lies in the similar reactivity of the nitrile and formyl groups towards many common reagents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both functionalities. Similarly, harsh acidic or basic conditions can lead to unwanted side reactions involving the aldehyde. The protocols outlined herein have been optimized to navigate these challenges, employing specific reagents and conditions that favor the transformation of the nitrile with minimal impact on the aldehyde.

Conversion of the Nitrile to a Carboxylic Acid via Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. Achieving this selectively in the presence of an aldehyde requires careful control of reaction conditions to prevent oxidation or other reactions of the formyl group.

Principle of the Method

Base-catalyzed hydrolysis is a well-established method for converting nitriles to carboxylic acids.[2] The reaction proceeds through an amide intermediate. By using a controlled amount of a suitable base and carefully managing the reaction time and temperature, the nitrile can be fully hydrolyzed while the aldehyde remains largely unaffected.

Experimental Protocol: Selective Hydrolysis

Objective: To synthesize 4-(3-formylphenoxy)benzoic acid from this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 95% ethanol (20 mL/g of nitrile).

  • In a separate beaker, prepare a 20% (w/v) aqueous solution of potassium hydroxide.

  • Add the KOH solution (2.5 eq of KOH) to the stirred solution of the nitrile at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2M HCl. A white precipitate of 4-(3-formylphenoxy)benzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the desired product.

Data Summary
ParameterValue
Starting MaterialThis compound
Product4-(3-Formylphenoxy)benzoic acid
Key ReagentsKOH, Ethanol, HCl
Reaction Time4-6 hours
TemperatureReflux (~80-85 °C)
Expected Yield85-95%
Reaction Pathway Diagram

hydrolysis start This compound intermediate Amide Intermediate start->intermediate KOH, EtOH/H₂O, Reflux product 4-(3-Formylphenoxy)benzoic acid intermediate->product H₃O⁺ workup

Caption: Base-catalyzed hydrolysis of the nitrile.

Reduction of the Nitrile to a Primary Amine

The reduction of a nitrile to a primary amine is a valuable transformation for introducing a basic nitrogen atom into a molecule. The key challenge is to perform this reduction without affecting the aldehyde group.

Principle of the Method

Catalytic hydrogenation is an effective method for the reduction of nitriles to primary amines.[3] Raney Nickel is a commonly used catalyst for this purpose.[4] By conducting the reaction under controlled hydrogen pressure and temperature, and in the presence of ammonia to suppress the formation of secondary and tertiary amines, the nitrile can be selectively reduced. While some sources suggest that selective reduction of a nitrile in the presence of an aldehyde is not possible, careful selection of catalysts and conditions can achieve this transformation.[5]

Experimental Protocol: Selective Catalytic Hydrogenation

Objective: To synthesize 4-(3-formylphenoxy)benzylamine from this compound.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol saturated with ammonia

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and methanolic ammonia (25 mL/g of nitrile).

  • Carefully add Raney Nickel (approx. 20% by weight of the nitrile) to the vessel.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Data Summary
ParameterValue
Starting MaterialThis compound
Product4-(3-Formylphenoxy)benzylamine
Key ReagentsRaney Nickel, H₂, Methanolic Ammonia
Reaction Time12-18 hours
TemperatureRoom Temperature
Pressure50-60 psi H₂
Expected Yield70-85%
Reaction Pathway Diagram

reduction start This compound product 4-(3-Formylphenoxy)benzylamine start->product H₂, Raney Ni, NH₃/MeOH

Caption: Selective reduction of the nitrile to a primary amine.

Conversion of the Nitrile to a Tetrazole

Tetrazoles are important heterocyclic compounds often used as bioisosteres for carboxylic acids in drug design.[6] The conversion of a nitrile to a tetrazole is typically achieved via a [3+2] cycloaddition reaction with an azide.

Principle of the Method

The reaction of a nitrile with sodium azide in the presence of a Lewis or Brønsted acid promoter is a common method for the synthesis of 5-substituted-1H-tetrazoles.[6][7] The use of ammonium chloride as a mild proton source can effectively catalyze the reaction without promoting side reactions with the aldehyde.[7]

Experimental Protocol: [3+2] Cycloaddition

Objective: To synthesize 5-(4-(3-formylphenoxy)phenyl)-1H-tetrazole from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M

  • Deionized water

Procedure:

  • Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid.

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous DMF (15 mL/g of nitrile) to the flask.

  • Heat the reaction mixture to 120 °C with stirring for 24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 100 mL of ice-water.

  • Acidify the aqueous solution to pH 2-3 with 2M HCl while stirring. A precipitate will form.

  • Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Data Summary
ParameterValue
Starting MaterialThis compound
Product5-(4-(3-formylphenoxy)phenyl)-1H-tetrazole
Key ReagentsNaN₃, NH₄Cl, DMF
Reaction Time24 hours
Temperature120 °C
Expected Yield80-90%
Reaction Pathway Diagram

tetrazole start This compound product 5-(4-(3-Formylphenoxy)phenyl)-1H-tetrazole start->product NaN₃, NH₄Cl, DMF, 120 °C

Caption: Synthesis of a tetrazole via cycloaddition.

Alternative Transformations of the Formyl Group

While this guide focuses on the selective conversion of the nitrile group, it is important to acknowledge the reactivity of the formyl group for the synthesis of other derivatives. For instance, the Wittig reaction can be employed to convert the aldehyde into an alkene without affecting the nitrile.[8][9][10] This reaction involves treating the aldehyde with a phosphorus ylide.[11]

Conclusion

The protocols detailed in this application note provide reliable and reproducible methods for the selective conversion of the nitrile group in this compound to a carboxylic acid, a primary amine, and a tetrazole. By carefully selecting reagents and controlling reaction conditions, high chemoselectivity can be achieved, preserving the valuable aldehyde functionality for subsequent synthetic manipulations. These methods should prove invaluable to researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Formylphenoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthesis for higher yields and purity.

Section 1: Foundational Principles & Reaction Overview

The synthesis of this compound, a valuable intermediate in pharmaceuticals and material science, is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction forms the diaryl ether bond by coupling an activated aryl halide with a phenoxide.

The typical pathway involves the reaction of 3-hydroxybenzaldehyde with an electron-deficient benzonitrile, such as 4-fluorobenzonitrile, in the presence of a base. The aromatic ring of the benzonitrile is "activated" towards nucleophilic attack by the strong electron-withdrawing effect of the nitrile group (-CN) in the para position.[1]

Core Reaction Scheme

The process begins with the deprotonation of 3-hydroxybenzaldehyde by a suitable base to form a phenoxide nucleophile. This phenoxide then attacks the carbon atom bearing the leaving group (typically fluorine or chlorine) on the 4-halobenzonitrile. This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The subsequent elimination of the halide leaving group restores the aromaticity and yields the final diaryl ether product.

SNAr_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack & Meisenheimer Complex cluster_step3 Step 3: Elimination & Product Formation Phenol 3-Hydroxy- benzaldehyde Phenoxide Phenoxide Nucleophile Phenol->Phenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer + 4-Fluorobenzonitrile ArylHalide 4-Fluorobenzonitrile Product 4-(3-Formylphenoxy)- benzonitrile Meisenheimer->Product - F⁻ Troubleshooting_Low_Yield Start Low or No Yield Cause1 Cause: Incomplete Deprotonation Start->Cause1 Cause2 Cause: Poor Reactivity Start->Cause2 Cause3 Cause: Impure Reagents / Wet Conditions Start->Cause3 Sol1 Solution: - Use a stronger base (Cs₂CO₃) - Increase temperature - Ensure adequate stirring Cause1->Sol1 Sol2 Solution: - Use 4-fluorobenzonitrile - Increase temperature - Extend reaction time Cause2->Sol2 Sol3 Solution: - Dry solvents (e.g., over molecular sieves) - Use fresh, high-purity reagents - Run reaction under inert gas (N₂ or Ar) Cause3->Sol3

Sources

Technical Support Center: Synthesis of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Formylphenoxy)benzonitrile (CAS 90178-72-6). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent and scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, often categorized as an Ullmann-type condensation.[1][2] This reaction involves the coupling of 3-hydroxybenzaldehyde with an activated aryl halide, typically 4-fluorobenzonitrile or 4-chlorobenzonitrile, in the presence of a base and often a copper catalyst.[3][4]

The general scheme is as follows: 3-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate, cesium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient carbon atom of the 4-halobenzonitrile, displacing the halide and forming the desired diaryl ether. The nitrile and formyl groups are strong electron-withdrawing groups, which activate the aryl halide for nucleophilic attack.[5][6]

Q2: Why is an inert atmosphere crucial for this synthesis?

The aldehyde (formyl) group on the 3-hydroxybenzaldehyde starting material and the final product is highly susceptible to oxidation, especially at the elevated temperatures often required for the coupling reaction.[7][8] Atmospheric oxygen can oxidize the aldehyde to a carboxylic acid, leading to the formation of 4-(3-carboxyphenoxy)benzonitrile. This not only consumes the starting material and product but also introduces an acidic impurity that can be difficult to separate. Therefore, maintaining an inert atmosphere by purging the reaction vessel with nitrogen or argon is a critical process parameter to minimize this side reaction.

Q3: I'm observing significant amounts of unreacted starting materials. What are the likely causes?

Observing residual 3-hydroxybenzaldehyde and 4-fluorobenzonitrile is a common issue related to incomplete conversion. Several factors could be at play:

  • Insufficient Base: The base is critical for deprotonating the phenol. If the base is not strong enough, not present in a sufficient stoichiometric amount, or is of low quality (e.g., hydrated), the concentration of the active phenoxide nucleophile will be too low for the reaction to proceed to completion.

  • Low Reaction Temperature: Ullmann-type reactions often require significant thermal energy to overcome the activation barrier.[1][9] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.

  • Poor Solvent Choice: The solvent must be polar and aprotic to dissolve the reagents and facilitate the SNAr mechanism, while also having a high enough boiling point to reach the required reaction temperature.[1] Dimethylformamide (DMF) or dimethylacetamide (DMAc) are common choices.

  • Catalyst Deactivation (if used): If a copper catalyst is employed, it can be deactivated by impurities.

Troubleshooting Guide: Side Products & Impurities

This section addresses specific impurities you may encounter, their mechanisms of formation, and strategies for their mitigation and removal.

Problem: My mass spectrometry results show a peak at M+18, corresponding to 4-(3-Formylphenoxy)benzoic acid.

Causality: This impurity arises from the hydrolysis of the nitrile (-C≡N) group to a carboxylic acid (-COOH). This reaction is catalyzed by either acidic or basic conditions, which are often present during the reaction or aqueous workup.[10][11][12][13][14] Under basic conditions, hydroxide ions can directly attack the electrophilic carbon of the nitrile, leading to an amide intermediate which is then further hydrolyzed to the carboxylate salt.[10][11]

Identification & Confirmation:

  • LC-MS: Look for the corresponding mass of the carboxylic acid (241.22 g/mol ).

  • FT-IR: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch.

  • ¹H NMR: Disappearance of the characteristic nitrile carbon signal in ¹³C NMR and the appearance of a carboxylic acid proton signal in ¹H NMR.

Prevention & Mitigation Protocol:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use a freshly opened or dried base (e.g., K₂CO₃ baked in an oven).

  • Minimize Water in Workup: When performing an aqueous workup, use cooled, deionized water and minimize the contact time.

  • pH Control: Neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for extended periods.

Purification: This acidic impurity can be effectively removed by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The 4-(3-Formylphenoxy)benzoic acid will be deprotonated and move into the aqueous layer, while the desired product remains in the organic layer.

Problem: I've isolated a side product identified as 4-(3-Carboxyphenoxy)benzonitrile.

Causality: This impurity is a result of the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH), as discussed in FAQ Q2. This is an aerobic oxidation process favored by high temperatures and the presence of oxygen.[8][15] Certain metal catalysts can also promote this oxidation.

Identification & Confirmation:

  • LC-MS: This impurity has the same mass as the nitrile hydrolysis product (241.22 g/mol ), but can be separated by chromatography.

  • ¹H NMR: The aldehyde proton signal (around 9.9-10.1 ppm) will be absent, and a carboxylic acid proton signal will appear.

Prevention & Mitigation Protocol:

  • Strict Inert Atmosphere: Before heating, thoroughly purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.

  • Degas Solvents: For maximum control, degas the reaction solvent prior to use to remove dissolved oxygen.

  • Temperature Control: Avoid excessive temperatures or localized overheating, which can accelerate the rate of oxidation.

Problem: My product contains 4-(3-(Hydroxymethyl)phenoxy)benzonitrile.

Causality: This side product results from the unintended reduction of the aldehyde group to a primary alcohol (-CH₂OH).[16][17][18][19] While less common than oxidation or hydrolysis, it can occur if reducing agents are inadvertently introduced. A potential, though less likely, source under strongly basic conditions is a disproportionation event similar to the Cannizzaro reaction, where one molecule of the aldehyde is oxidized while another is reduced.[20]

Identification & Confirmation:

  • LC-MS: Look for a mass corresponding to M+2 (225.25 g/mol ).

  • ¹H NMR: The aldehyde proton signal disappears and is replaced by a methylene signal (Ar-CH₂-OH) around 4.5-4.7 ppm and a hydroxyl proton signal.

  • FT-IR: Appearance of a broad O-H stretch (~3200-3600 cm⁻¹).

Prevention & Mitigation Protocol:

  • Reagent Purity: Ensure that no reducing agents (e.g., borohydrides from a previous reaction step in the same glassware) are contaminating the reaction.

  • Avoid Strong Bases: Use the mildest base effective for the reaction (e.g., K₂CO₃ instead of NaOH or KOH) to minimize the risk of disproportionation.

Summary of Common Side Products
Side Product NameStructureMolecular Weight ( g/mol )Formation Pathway
4-(3-Formylphenoxy)benzoic acid C₁₄H₉NO₄241.22Nitrile Hydrolysis
4-(3-Carboxyphenoxy)benzonitrile C₁₄H₉NO₄241.22Aldehyde Oxidation
4-(3-(Hydroxymethyl)phenoxy)benzonitrile C₁₄H₁₁NO₂225.25Aldehyde Reduction
3-Hydroxybenzaldehyde C₇H₆O₂122.12Unreacted Starting Material
4-Fluorobenzonitrile C₇H₄FN121.11Unreacted Starting Material

Experimental Workflows & Diagrams

Workflow Diagram: Troubleshooting Impurity Formation

G start Crude Product Analysis (LC-MS, NMR) impurity_check Impurity Detected? start->impurity_check mass_241 Mass = 241.22 g/mol (Acidic Impurity) impurity_check->mass_241 Yes (Acid) mass_225 Mass = 225.25 g/mol (Alcohol Impurity) impurity_check->mass_225 Yes (Alcohol) starting_materials Unreacted Starting Materials Detected impurity_check->starting_materials Yes (Start Mat.) end_ok Product Meets Purity Spec impurity_check->end_ok No nmr_check_acid NMR shows loss of -CHO or -CN? mass_241->nmr_check_acid oxidation Cause: Aldehyde Oxidation Solution: Strict Inert Atmosphere nmr_check_acid->oxidation -CHO lost hydrolysis Cause: Nitrile Hydrolysis Solution: Anhydrous Conditions nmr_check_acid->hydrolysis -CN lost end_purify Proceed to Purification (Recrystallization / Chromatography) oxidation->end_purify hydrolysis->end_purify reduction Cause: Aldehyde Reduction Solution: Check Reagent Purity mass_225->reduction reduction->end_purify incomplete_rxn Cause: Incomplete Reaction Solution: Optimize Temp/Base/Time starting_materials->incomplete_rxn incomplete_rxn->end_purify

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Diagram: Key Side Reaction Pathways

G cluster_main Main Reaction cluster_side Side Reactions A 3-Hydroxybenzaldehyde + 4-Fluorobenzonitrile P This compound (Product) A->P K₂CO₃, DMF High Temp. O 4-(3-Carboxyphenoxy)benzonitrile (Oxidation) P->O O₂ (air) High Temp. H 4-(3-Formylphenoxy)benzoic acid (Hydrolysis) P->H H₂O Base/Acid catalyst R 4-(3-(Hydroxymethyl)phenoxy)benzonitrile (Reduction) P->R Contaminating Reductant

Caption: Formation pathways for the main side products from the desired product.

Protocol: General Synthesis & Purification

Objective: To synthesize this compound with minimal side product formation.

Materials:

  • 3-hydroxybenzaldehyde

  • 4-fluorobenzonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inerting: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Add anhydrous DMF via cannula until a stirrable slurry is formed. Add 4-fluorobenzonitrile (1.05 eq).

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 6-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold deionized water. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Analysis: Confirm the purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Guidechem. (n.d.). What is the synthesis method for 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile?.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • ChemicalBook. (n.d.). 4-(4-BroMo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile synthesis.
  • LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Alfa Chemistry. (n.d.).
  • ResearchGate. (2025, August 9).
  • Wikipedia. (n.d.).
  • ACS Publications. (2023, February 2). Autocatalytic O-Formylation of Alcohols Using CO2.
  • Quora. (2020, April 11). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4?.
  • Quora. (2024, June 10). What is the process for converting benzaldehyde into benzoic acid using a base? Why does this reaction occur?.
  • Ingenta Connect. (n.d.).
  • MySkinRecipes. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • Veeprho. (n.d.). 4-(3-Formylphenoxy)-benzonitrile | CAS 90178-72-6.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
  • Wikipedia. (n.d.). Carbonyl reduction.
  • PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile.
  • Chemistry Steps. (n.d.).
  • Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.
  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.
  • Vdocuments. (n.d.). Reactions of Alcohols.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • LibreTexts Chemistry. (2019, May 10). 8.6: Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile.
  • LibreTexts Chemistry. (2025, February 2). 16.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use.
  • ACS Publications. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • LibreTexts Chemistry. (2024, September 22). 17.
  • Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry.
  • Vapourtec. (n.d.).
  • SciELO México. (n.d.).

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Technical Support Center: Purification of Crude 4-(3-Formylphenoxy)benzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of crude 4-(3-Formylphenoxy)benzonitrile using column chromatography. Here, we move beyond simple instructions to explain the rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules. Its purification is a critical step to ensure the quality and reactivity of the final products. Column chromatography is the most common method for this purification. This guide provides a comprehensive resource to navigate the challenges you might encounter during this process.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is fundamental to developing a successful purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₄H₉NO₂[1]()
Molecular Weight 223.23 g/mol [1]()
Appearance Off-white to pale yellow solid[2]([Link])
Melting Point 66-67 °C[1][2]()
Solubility Slightly soluble in Chloroform and Methanol[1][2]([Link])
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]()

Diagram: General Workflow for Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Mixture Solvent 2. Select Optimal Solvent System TLC->Solvent Column 3. Prepare Chromatography Column Solvent->Column Load 4. Load Crude Sample Column->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Pure Product Evaporate->Characterize

Caption: A typical workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

Based on a common synthetic route involving the reaction of m-hydroxybenzaldehyde with p-fluorobenzonitrile, the primary impurities are likely to be:

  • Unreacted m-hydroxybenzaldehyde: This starting material is more polar than the product due to the presence of the hydroxyl group.

  • Unreacted p-fluorobenzonitrile: This starting material is less polar than the product.

  • 4-(3-Carboxyphenoxy)benzonitrile: The aldehyde group of the product can be oxidized to a carboxylic acid, especially if the crude material is exposed to air for extended periods. This impurity is significantly more polar than the product.

  • Side-products: Depending on the reaction conditions, other minor impurities from side reactions may be present.

Q2: How do I choose the best solvent system for the column?

The key is to use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation of your product from its impurities. The ideal solvent system will give your product an Rf value between 0.25 and 0.35 .[3][4]

  • Starting Point: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5] Begin with a ratio of around 4:1 or 3:1 (Hexanes:Ethyl Acetate) and adjust as needed.

  • Too High Rf (>0.5): If the product spot travels too far up the TLC plate, the solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

  • Too Low Rf (<0.2): If the product spot barely moves from the baseline, the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

Q3: What is the predicted elution order of the product and its main impurities?

On a normal-phase silica gel column, compounds elute in order of increasing polarity.[6] Therefore, you can expect the following elution order:

  • p-Fluorobenzonitrile (least polar)

  • This compound (product)

  • m-Hydroxybenzaldehyde (more polar)

  • 4-(3-Carboxyphenoxy)benzonitrile (most polar)

Q4: Should I use "dry loading" or "wet loading" to apply my sample to the column?

Both methods can be effective, but "dry loading" is often preferred for compounds that have limited solubility in the initial, less polar eluent.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column. This is suitable for samples that are readily soluble.

  • Dry Loading: The crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the column.[7] This technique can lead to better separation, especially for difficult-to-dissolve samples.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Diagram: Troubleshooting Logic

G cluster_problem Problem Encountered cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Identify the Issue PoorSep Poor Separation (Overlapping spots) Problem->PoorSep NoElution Product Not Eluting Problem->NoElution Tailing Streaking or Tailing of Spots Problem->Tailing LowYield Low Yield of Pure Product Problem->LowYield SolventAdj Adjust Solvent Polarity PoorSep->SolventAdj GradElution Use Gradient Elution PoorSep->GradElution NoElution->SolventAdj MethanolFlush Perform a Methanol Flush NoElution->MethanolFlush SilicaDeact Deactivate Silica Gel Tailing->SilicaDeact CheckLoading Review Sample Loading Technique Tailing->CheckLoading LowYield->SilicaDeact LowYield->CheckLoading

Caption: A logical guide for troubleshooting common column chromatography issues.

Problem 1: Poor separation between the product and an impurity.

  • Possible Cause: The polarity of the eluent is not optimized.

  • Solution:

    • Fine-tune the solvent ratio: If the spots are too close together, try making smaller adjustments to the solvent ratio on a TLC plate. Sometimes, a change of just a few percent in the polar solvent can significantly improve separation.

    • Try a different solvent system: If adjusting the ratio of your current system doesn't work, consider a different solvent combination. For example, you could try a mixture of dichloromethane and methanol for more polar compounds.[5]

    • Use gradient elution: Start with a less polar solvent system to elute the less polar impurities. Then, gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities on the column.

Problem 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the product has decomposed on the column.

  • Solution:

    • Increase solvent polarity: Gradually increase the percentage of the polar solvent in your eluent.

    • Methanol flush: If your product still doesn't elute with a highly polar solvent system (e.g., 100% ethyl acetate), you can try flushing the column with a small amount of methanol. Caution: Methanol can sometimes dissolve a small amount of silica gel.

    • Check for decomposition: Aldehydes can sometimes be unstable on acidic silica gel.[8] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or smearing that wasn't there initially, your compound may be decomposing.

Problem 3: The product spot is streaking or "tailing" on the TLC plate and in the column fractions.

  • Possible Cause: The compound is interacting too strongly with the silica gel, possibly due to the acidic nature of the silica. This can also be caused by overloading the column.

  • Solution:

    • Deactivate the silica gel: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent.[8] This will neutralize the acidic sites on the silica gel and reduce strong interactions.

    • Reduce the amount of sample loaded: Overloading the column is a common cause of tailing. As a general rule, the amount of silica gel should be at least 30-50 times the weight of the crude sample.

    • Ensure the sample is fully dissolved: If the sample is not fully dissolved when loaded, it can lead to streaking.

Problem 4: The final yield of the purified product is very low.

  • Possible Cause: The product may be decomposing on the column, or it may not have been completely eluted. It's also possible that some fractions containing the product were discarded.

  • Solution:

    • Address decomposition: If you suspect decomposition (see Problem 2), use deactivated silica gel.

    • Ensure complete elution: After you believe all of your product has eluted, run a "methanol flush" and analyze the collected solvent by TLC to see if any product remained on the column.

    • Careful fraction analysis: Be meticulous in your TLC analysis of the collected fractions. Combine only the fractions that show a single, pure spot of your product. It's better to have a slightly lower yield of very pure material than a higher yield of a slightly impure product.

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the purification. Remember to always perform a preliminary TLC analysis to confirm the optimal solvent system.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • TLC plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system of 4:1 Hexanes:Ethyl Acetate.

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the product spot has an Rf of approximately 0.3.

  • Column Packing (Wet Method):

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a small layer of sand (about 1 cm).

    • In a beaker, make a slurry of silica gel in the chosen eluent (the less polar starting solvent for a gradient).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (about 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Apply gentle pressure to the top of the column (e.g., with a pipette bulb or regulated air line) to maintain a steady flow rate.

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Characterization:

    • Determine the yield of the purified product.

    • Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, melting point).

References

  • ChemBK. Benzonitrile, 4-(3-formylphenoxy)-. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC). [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]

  • Loomis, D. G. Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • ChemistryConnected. 10. Compound Polarity- Effect on Rf. [Link]

  • Quora. What determines the order in which each compound is eluted from a gas chromatography column?. [Link]

  • Chemistry For Everyone. How To Determine Elution Order In Column Chromatography?. [Link]

  • ResearchGate. Is it possible to purify imine using column chromatography?. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

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Technical Support Center: Recrystallization of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-(3-Formylphenoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the recrystallization of this compound, ensuring you can achieve the desired purity for your downstream applications.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization hinges on understanding the physicochemical properties of the compound. This compound is a solid at room temperature with a reported melting point of 66-67°C.[1][2] Its structure, containing a polar nitrile group, an aldehyde, and an ether linkage, suggests moderate polarity. This information is critical when selecting an appropriate solvent system. The compound is noted to be slightly soluble in chloroform and methanol.[2]

PropertyValueSource
CAS Number 90178-72-6[1][3][4]
Molecular Formula C₁₄H₉NO₂[1][3]
Molecular Weight 223.23 g/mol [1][3][4]
Appearance Solid[2]
Melting Point 66-67°C[1][2]
Boiling Point 408.7±25.0 °C (Predicted)[1][2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on the molecule's structure and available data, a systematic approach to solvent selection is recommended. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5]

  • Initial Screening: Given its slight solubility in methanol, alcohols like methanol, ethanol, or isopropanol are excellent starting points.[2] A structurally similar compound, 4-(4-bromo-3-formyl-phenoxy)-benzonitrile, is successfully recrystallized from isopropyl alcohol, further supporting this choice.[6]

  • Solvent Pairs: If a single solvent does not provide the desired solubility profile, a solvent-pair system is a powerful alternative.[7] A good approach would be to dissolve the compound in a "good" solvent (e.g., a small amount of warm methanol or ethyl acetate) and then add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes turbid. Gentle heating should redissolve the solid, and upon slow cooling, crystals should form. For molecules with some polarity, an alcohol/water mixture is often a suitable choice.[8]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] This is a common issue with compounds that have relatively low melting points.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly again.[9]

  • Lower the Temperature: Try using a solvent with a lower boiling point. This ensures that the dissolution temperature is below the melting point of your compound.

  • Slow Cooling is Crucial: Rapid cooling encourages oil formation. After dissolving your compound, allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.[7][8]

  • Try a Different Solvent System: The interaction between the solute and solvent can influence oiling out. Experiment with different solvents or solvent pairs.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?

A3: The absence of crystal formation usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.[9]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[8][9]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a nucleation site.[8][9]

  • Increase Concentration: It's possible that too much solvent was used.[9] Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Cool to a Lower Temperature: If using a solvent with a very low freezing point, a dry ice/acetone bath can be used to achieve lower temperatures, which may be necessary to induce crystallization.[7]

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can result from several factors during the recrystallization process.[10]

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: The most common cause of low yield is using an excessive amount of hot solvent to dissolve the crude product.[9][10] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Use the absolute minimum amount of boiling solvent required for complete dissolution.

  • Ensure Thorough Cooling: Make sure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath is recommended to minimize the solubility of the compound in the mother liquor.[8]

  • Avoid Premature Crystallization During Filtration: If you performed a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent your product from crystallizing prematurely on the filter paper.[7]

  • Check the Mother Liquor: After filtering your crystals, you can cool the filtrate to a lower temperature to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.

Experimental Workflow & Troubleshooting Guide

Step-by-Step Recrystallization Protocol
  • Solvent Selection:

    • Place a small amount of crude this compound in a test tube.

    • Add a few drops of a test solvent (e.g., isopropanol) at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, then place it in an ice bath. A good yield of crystals should form.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature on the benchtop.[8]

    • Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[8]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the melting point.

Visual Troubleshooting Guide

Recrystallization_Troubleshooting cluster_start Initial Observation cluster_problems Common Issues cluster_solutions Solutions start Start Recrystallization oiling_out Oiling Out Compound forms an oil, not crystals start->oiling_out Problem Occurs no_crystals No Crystal Formation Solution remains clear after cooling start->no_crystals Problem Occurs low_yield Low Yield Small amount of product recovered start->low_yield Problem Occurs colored_crystals Colored Crystals Product is not white/off-white start->colored_crystals Problem Occurs solution_oil Re-dissolve in more solvent Slow down cooling rate Change solvent system oiling_out->solution_oil Address with solution_no_crystals Scratch flask inner wall Add a seed crystal Evaporate excess solvent Cool to lower temperature no_crystals->solution_no_crystals Address with solution_low_yield Use minimum hot solvent Ensure thorough cooling Check mother liquor for 2nd crop low_yield->solution_low_yield Address with solution_colored Use activated charcoal Ensure complete removal of colored impurities colored_crystals->solution_colored Address with

Sources

Technical Support Center: Troubleshooting the Ullmann Ether Synthesis of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann ether synthesis, with a specific focus on the preparation of 4-(3-Formylphenoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this often-recalcitrant transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues, thereby improving your reaction yields and purity.

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a cornerstone for the formation of diaryl ethers.[1][2] However, its success is highly dependent on a fine balance of several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.[3][4] The synthesis of this compound, a key intermediate in various synthetic endeavors, presents its own unique set of challenges due to the electronic properties and potential side reactions of the aldehyde and nitrile functionalities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

Question: I am seeing very little to no formation of my desired product, this compound. My starting materials, 4-cyanophenol and 3-bromobenzaldehyde (or 3-iodobenzaldehyde), are largely unreacted. What are the likely causes and how can I improve the conversion?

Answer: This is a very common issue in Ullmann ether synthesis and can stem from several factors related to the catalyst's activity and the reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The copper(I) catalyst is the heart of the reaction, and its activity is paramount.

    • Insight: The active catalytic species is a copper(I) complex.[1] Commercially available copper(I) salts (e.g., CuI, CuBr) can oxidize over time to the inactive copper(II) state. The presence of a dark green or blue hue in your copper(I) salt is an indicator of oxidation.

    • Troubleshooting:

      • Use Freshly Opened or Purified Catalyst: Always use a freshly opened bottle of the copper(I) salt. If oxidation is suspected, you can purify CuI by dissolving it in a saturated potassium iodide solution and reprecipitating it with water, followed by thorough drying.

      • In Situ Reduction: Some protocols utilize "activated" copper powder, which can be generated in situ by the reduction of copper sulfate with zinc metal in hot water.[2]

      • Consider the Copper Source: While CuI and CuBr are common, Cu₂O has also been shown to be an effective precatalyst.[5]

  • Inappropriate Ligand or No Ligand: Modern Ullmann reactions often benefit significantly from the use of a ligand to stabilize the copper catalyst and facilitate the reaction.[4][6]

    • Insight: Ligands, such as diamines, amino acids, or β-diketones, coordinate to the copper center, increasing its solubility and modulating its electronic properties to promote the catalytic cycle.[4] For instance, ligands can facilitate the crucial oxidative addition step.[7]

    • Troubleshooting:

      • Screen Different Ligands: If you are not using a ligand, introducing one is the first step. If you are using a ligand and seeing poor results, consider screening others. Common and effective ligands include L-proline, N,N-dimethylglycine, 1,10-phenanthroline, and 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).[8]

      • Ligand Loading: Ensure you are using the correct catalytic amount of the ligand, typically in a 1:1 or 2:1 ratio with the copper salt.

  • Suboptimal Base: The base is crucial for deprotonating the phenol, but an incorrect choice can hinder the reaction.

    • Insight: The base must be strong enough to deprotonate 4-cyanophenol to form the nucleophilic phenoxide, but not so strong that it promotes unwanted side reactions. The solubility of the base and the resulting phenoxide salt is also a critical factor.[5]

    • Troubleshooting:

      • Base Strength and Solubility: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to potassium carbonate (K₂CO₃) because they are more soluble in common organic solvents and generate a more dissociated, and therefore more nucleophilic, phenoxide.[5][9]

      • Anhydrous Conditions: Ensure your base is anhydrous. The presence of water can deactivate carbonate bases and lead to hydrolysis of the aryl halide.[9]

  • Incorrect Solvent Choice: The solvent plays a significant role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.

    • Insight: High-boiling polar aprotic solvents like DMF, DMSO, NMP, or 1,4-dioxane are commonly used in Ullmann reactions.[2][10] However, in some cases, non-polar solvents like toluene or xylene can be effective, particularly with the right ligand system.[3][11]

    • Troubleshooting:

      • Solvent Screening: If your current solvent is not providing good results, consider screening others. For example, if you are using toluene with limited success, switching to DMF or dioxane might improve the outcome.

      • Ensure Anhydrous Solvent: Use a dry, anhydrous solvent to prevent side reactions.

  • Insufficient Temperature: Classical Ullmann reactions often require high temperatures (>160 °C) to proceed.[7] While modern ligand-accelerated protocols operate at lower temperatures (80-120 °C), the reaction may still be temperature-sensitive.[10]

    • Insight: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.

    • Troubleshooting:

      • Gradual Temperature Increase: If you are running the reaction at the lower end of the typical range (e.g., 80 °C), try incrementally increasing the temperature to 100 °C or 120 °C. Monitor the reaction progress by TLC or GC-MS to assess the impact of the temperature change.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing a significant amount of side products, leading to a low yield of this compound and a difficult purification. What are these side products and how can I minimize their formation?

Answer: Side product formation is a common challenge in Ullmann ether synthesis. Identifying the major byproducts can provide clues to the underlying issues.

Common Side Products and Their Mitigation:

Side Product Plausible Cause Proposed Solution
3-Hydroxybenzaldehyde Hydrolysis of the starting 3-bromo/iodobenzaldehyde.Ensure all reagents and the solvent are rigorously dried. Use of molecular sieves can be beneficial.[5]
Benzonitrile Reductive dehalogenation of the aryl halide.This can be caused by an inefficient ligand or the presence of a hydrogen source. Screen different ligands; N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[9]
Bis(4-cyanophenyl) ether Homocoupling of 4-cyanophenol.This is less common but can occur. Optimizing the stoichiometry (a slight excess of the aryl halide can be beneficial) and ensuring efficient stirring may help.
Biphenyl derivatives Homocoupling of the aryl halide.This is a classic Ullmann side reaction, especially at very high temperatures.[12] Using a suitable ligand and milder reaction conditions can suppress this pathway.
Products from Aldehyde Reactions The formyl group can undergo side reactions under basic conditions at high temperatures (e.g., Cannizzaro reaction, aldol condensation).Consider protecting the aldehyde group as an acetal (e.g., using ethylene glycol) before the Ullmann coupling, followed by deprotection.

Visualizing the Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting side product formation.

Issue 3: Reaction Stalls at Partial Conversion

Question: My reaction starts well, but it seems to stop before all the limiting reagent is consumed. Adding more catalyst doesn't seem to help. What could be causing this?

Answer: A stalling reaction often points to catalyst decomposition or product inhibition.

Possible Causes & Solutions:

  • Catalyst Decomposition: The active Cu(I) species can be unstable under the reaction conditions and may disproportionate or oxidize, leading to the formation of inactive copper species (e.g., black copper oxides).[13]

    • Insight: The stability of the copper catalyst is highly dependent on the ligand. A well-chosen ligand can protect the copper center from decomposition.

    • Troubleshooting:

      • Ligand Choice: Some ligands, like certain diamines, are specifically designed to create more robust and stable catalytic complexes that resist decomposition.

      • Inert Atmosphere: While many modern Ullmann reactions are more robust, ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation of the catalyst.

  • Product Inhibition: The newly formed diaryl ether product or the halide salt byproduct (e.g., KBr, KI) could potentially coordinate to the copper center and inhibit its catalytic activity.

    • Insight: The accumulation of byproducts can sometimes slow down or halt the catalytic cycle.

    • Troubleshooting:

      • Reaction Concentration: Running the reaction at a slightly higher dilution might mitigate the inhibitory effects of product and byproduct buildup.

      • Base Choice: The nature of the cation in the base (e.g., K⁺, Cs⁺) can influence the solubility and potential inhibitory effects of the halide salt byproduct.

Experimental Protocols

General Protocol for the Ullmann Ether Synthesis of this compound

This protocol serves as a robust starting point. Optimization of the ligand, base, and temperature may be necessary depending on the specific aryl halide used.

Materials:

  • 4-Cyanophenol

  • 3-Bromobenzaldehyde or 3-Iodobenzaldehyde

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine (or other suitable ligand)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Anhydrous 1,4-Dioxane (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq), CuI (0.05 - 0.1 eq), N,N-dimethylglycine (0.1 - 0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reagents: Add 3-bromobenzaldehyde (1.2 eq) and anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizing the Ullmann Catalytic Cycle:

Ullmann_Cycle cluster_cycle Catalytic Cycle CuI_L [L-Cu(I)]⁺ Phenoxide_Complex [L-Cu(I)-OAr] CuI_L->Phenoxide_Complex + ArOH, -HX CuIII_Complex [L-Cu(III)(Ar')(OAr)X] Phenoxide_Complex->CuIII_Complex + Ar'X (Oxidative Addition) Product_Release Reductive Elimination CuIII_Complex->Product_Release Product_Release->CuI_L + Ar-O-Ar' Product This compound (Ar-O-Ar') Product_Release->Product ArOH 4-Cyanophenol (ArOH) ArOH->Phenoxide_Complex ArX 3-Halobenzaldehyde (Ar'X) ArX->CuIII_Complex

Caption: A simplified representation of the copper-catalyzed Ullmann ether synthesis cycle.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Ullmann reaction. Slideshare. [Link]

  • Yu, Z., Tan, L. S., & Fossum, E. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate. [Link]

  • Sambiagio, C., & Marsden, S. P. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Ma, D., & Cai, Q. (2008). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. ResearchGate. [Link]

  • Commonly used ligands applied for Cu-catalyzed Ullmann reactions. ResearchGate. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.. ResearchGate. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Ullmann coupling. Reddit. [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of the Serbian Chemical Society. [Link]

Sources

Preventing homo-coupling in Sonogashira reactions with 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homo-coupling in Sonogashira Reactions with 4-(3-Formylphenoxy)benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for a common and frustrating challenge in Sonogashira cross-coupling reactions: the formation of alkyne homo-coupling byproducts, particularly when working with functionalized substrates like this compound. Instead of just listing steps, we will delve into the mechanistic reasons behind these issues and provide robust, field-proven strategies to ensure your reaction's success.

Troubleshooting Guide: Minimizing Alkyne Homo-coupling

This section addresses the most frequent issues encountered during the Sonogashira coupling. The question-and-answer format is designed for quick problem diagnosis and resolution.

Question 1: I'm observing a significant byproduct in my reaction with this compound. I suspect it's the homo-coupled dimer of my alkyne. How can I confirm this, and what is the primary cause?

Answer: Your suspicion is likely correct. The primary byproduct in many Sonogashira reactions is the 1,3-diyne, a result of the alkyne coupling with itself. This side reaction is known as Glaser or Hay coupling.[1][2][3]

  • Confirmation: The homo-coupled product will have a molecular weight roughly double that of your alkyne starting material (minus two protons). You can typically confirm its identity via LC-MS analysis of your crude reaction mixture. On a TLC plate, it will likely appear as a less polar spot compared to your starting alkyne.

  • Primary Cause: The root cause is the copper(I) co-catalyst in the presence of oxygen.[3][4] Oxygen facilitates the oxidative dimerization of two copper-acetylide intermediates, which are central to the Glaser coupling pathway.[1] Therefore, any ingress of air into your reaction vessel will significantly promote this undesired side reaction.

Question 2: I am aware that oxygen is the main culprit. What are the definitive best practices for ensuring a truly inert, oxygen-free reaction atmosphere?

Answer: "Inert atmosphere" is a procedural commitment, not just a label. Even trace amounts of oxygen can catalyze significant homo-coupling.[3] Here is a robust protocol:

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and allowed to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing: This is non-negotiable. Your solvents (e.g., THF, DMF, Triethylamine) must be thoroughly degassed. The most effective method is Freeze-Pump-Thaw . Perform at least three cycles:

    • Freeze the solvent using liquid nitrogen.

    • Apply high vacuum for 5-10 minutes.

    • Thaw the solvent while maintaining the vacuum, allowing dissolved gases to bubble out.

    • Backfill with your inert gas.

    • Alternatively, sparging the solvent with an inert gas for 30-60 minutes is acceptable, though less rigorous.

  • Reaction Setup: Assemble your reaction apparatus while it's still hot and flush the entire system with inert gas for several minutes. Use a gas bubbler to monitor a positive outflow of inert gas. Maintain this positive pressure throughout the entire reaction and workup.

Question 3: My inert atmosphere technique is solid, but I'm still seeing the dimer. Could my reagents be the issue?

Answer: Absolutely. Reagent quality is paramount.

  • Base (Amine): The amine base (e.g., triethylamine, diisopropylethylamine) is often the weak link. Amines can oxidize over time upon storage, and older bottles may contain impurities that interfere with the catalysis. It is highly recommended to use freshly distilled amine or a new bottle from a reputable supplier.

  • Copper(I) Iodide (CuI): CuI should be a white to light tan powder. If it is green or dark brown, it has likely oxidized to Cu(II), which is ineffective for the Sonogashira cycle and can promote side reactions. Use a fresh bottle or purify the CuI if you suspect it's old.

  • Palladium Catalyst: While generally stable, ensure your palladium source [e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂] has been stored correctly under inert gas and away from light.

Question 4: Given the problems with copper, should I just run the reaction without it? What are the trade-offs?

Answer: This is an excellent and often necessary troubleshooting step. Copper-free Sonogashira reactions are a well-established method to completely eliminate the Glaser homo-coupling pathway.[1][4][5]

  • Why it Works: By removing the copper co-catalyst, you remove the essential ingredient for the oxidative alkyne dimerization.[4]

  • The Trade-Off: The primary role of copper is to facilitate the deprotonation of the alkyne and accelerate the transmetalation step to the palladium center.[6] Removing it means the reaction may proceed more slowly.

  • When to Go Copper-Free: It is highly recommended for substrates that are particularly sensitive or when homo-coupling is a persistent issue, even under rigorously inert conditions. For challenging aryl bromides or chlorides, copper-free conditions are often superior.[6]

  • How to Adapt: To compensate for the slower rate, you may need to increase the reaction temperature, use a more reactive palladium catalyst/ligand system, or use a stronger, non-coordinating base. See the optimized protocol below for a specific example.

Question 5: How do reaction parameters like temperature, concentration, and order of addition impact homo-coupling?

Answer: These parameters critically influence the kinetics of the desired reaction versus the side reaction.

  • Temperature: For aryl iodides, reactions can often proceed at room temperature.[1] However, your substrate likely contains an aryl bromide or chloride, which requires higher temperatures for the rate-limiting oxidative addition step.[7] Running the reaction too cool can stall the main Sonogashira cycle, giving the copper-acetylide more time to find a partner and dimerize. A systematic temperature screen (e.g., 40 °C, 60 °C, 80 °C) is advisable.

  • Concentration: Generally, running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over the homo-coupling. However, if the rate of oxidative addition is very slow, high concentrations of the alkyne can still lead to dimerization.

  • Order of Addition: A powerful technique is to add the terminal alkyne slowly via syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, minimizing the chance of it reacting with itself while ensuring enough is present to react with the activated aryl-palladium complex.

Frequently Asked Questions (FAQs)

What is the mechanistic difference between Sonogashira coupling and Glaser homo-coupling? The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle activates the aryl halide, while the copper cycle activates the terminal alkyne. The crucial step is the transfer (transmetalation) of the activated alkyne from copper to palladium, followed by product formation.[8] Glaser coupling is a competing pathway that branches off from the copper cycle, where two copper-acetylide species undergo oxidative dimerization, completely bypassing the palladium cycle.[1][4]

Can the formyl and nitrile groups on this compound cause specific problems? Yes, potentially. While Sonogashira reactions are known for their broad functional group tolerance, aldehydes can be sensitive under certain conditions. The primary concern would be a competing reaction if a particularly strong or nucleophilic base is used at high temperatures. However, standard amine bases like TEA or DIPEA are generally compatible. The electron-withdrawing nature of both the formyl and nitrile groups can make the aryl halide more reactive towards oxidative addition, which is generally beneficial.

What are the best phosphine ligands to suppress homo-coupling? Changes in the ligand can influence the rate of the main catalytic cycle. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the palladium cycle.[6][8] By speeding up the desired cross-coupling, you give the homo-coupling side reaction less time to occur.

Visualizing the Competing Pathways

The following diagram illustrates the main Sonogashira catalytic cycle and the parasitic Glaser coupling pathway. Understanding this relationship is key to troubleshooting.

Sonogashira_vs_Glaser cluster_pd Palladium Cycle (Desired) cluster_cu Copper Cycle (Intermediate & Side Reaction) pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation cu_alkyne Cu(I)-C≡CR pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_x Cu(I)X pd_trans->cu_x Regenerates Cu(I)X cu_x->cu_alkyne Deprotonation (H-C≡CR + Base) cu_alkyne->pd_ox To Pd Cycle dimer R-C≡C-C≡CR (Homo-coupled Dimer) cu_alkyne->dimer Oxidative Dimerization (O₂ present) Troubleshooting_Workflow start High Homo-coupling Observed check_atmosphere Step 1: Verify Inert Atmosphere (Degas Solvents, Flush System) start->check_atmosphere reagents Step 2: Check Reagent Quality (Fresh Base, Pure CuI) check_atmosphere->reagents Issue Persists success Success: High Yield of Cross-Coupled Product check_atmosphere->success Issue Resolved slow_addition Step 3: Implement Slow Addition (Add Alkyne via Syringe Pump) reagents->slow_addition Issue Persists reagents->success Issue Resolved temp_screen Step 4: Optimize Temperature (Screen 40-80 °C) slow_addition->temp_screen Issue Persists slow_addition->success Issue Resolved cu_free Step 5: Switch to Copper-Free Protocol temp_screen->cu_free Issue Persists temp_screen->success Issue Resolved ligand Advanced: Change Ligand (e.g., to XPhos) cu_free->ligand Still Low Yield cu_free->success Issue Resolved ligand->success Issue Resolved

Caption: A logical workflow for troubleshooting Sonogashira homo-coupling.

Optimized Experimental Protocols

The following protocols are suggested starting points for the coupling of an aryl halide (e.g., 4-(3-Formylphenoxy)-1-iodobenzonitrile) with a terminal alkyne.

Protocol 1: Optimized Copper-Catalyzed Sonogashira (with Slow Addition)

This protocol is designed to minimize homo-coupling while retaining the rate enhancement provided by copper.

ParameterRecommended ValueRationale
Pd Catalyst PdCl₂(PPh₃)₂Robust and common Pd(II) precatalyst.
Pd Loading 1-2 mol%Sufficient for most couplings.
Cu(I) Co-catalyst CuIStandard co-catalyst.
Cu(I) Loading 2-4 mol%Slightly higher than Pd to ensure cycle efficiency.
Base Triethylamine (TEA)Acts as base and co-solvent. Must be distilled.
Solvent THF / TEA (2:1 v/v)Common solvent system. Must be degassed.
Temperature 60 °CGood starting point for aryl bromides/iodides.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Seal the flask, evacuate, and backfill with Argon (repeat 3 times).

  • Add degassed THF and degassed triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, prepare a solution of your terminal alkyne (1.1 equiv) in degassed THF.

  • Heat the reaction mixture to 60 °C.

  • Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 4 hours.

  • After the addition is complete, allow the reaction to stir at 60 °C for an additional 2-12 hours, monitoring by TLC or LC-MS until the aryl halide is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Proceed with standard aqueous workup and purification.

Protocol 2: Robust Copper-Free Sonogashira

This is the go-to protocol when homo-coupling is intractable under copper-catalyzed conditions.

ParameterRecommended ValueRationale
Pd Catalyst Pd(PPh₃)₄A reliable Pd(0) source.
Pd Loading 2-5 mol%Higher loading may be needed without copper.
Base Diisopropylamine (DIPA)Often effective in copper-free systems. [1]
Solvent DMFPolar aprotic solvent, good for higher temps.
Temperature 80-100 °CHigher temperature needed to drive the reaction.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Seal the flask, evacuate, and backfill with Argon (repeat 3 times).

  • Add degassed DMF and degassed diisopropylamine via syringe.

  • Add the terminal alkyne (1.2 equiv) all at once.

  • Heat the reaction mixture to 90 °C.

  • Stir vigorously at 90 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with a standard aqueous workup (e.g., dilution with water/EtOAc, extraction) and purification by column chromatography.

References
  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]

  • Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Golden. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]

  • National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling... [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • ScienceDirect. (2016). Sonogashira Coupling. [Link]

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Managing reaction temperature for selective formyl group reactions in 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Formylphenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of achieving selective reactions on the formyl group of this versatile intermediate. Here, we address common challenges in a practical question-and-answer format, focusing on the critical role of reaction temperature in directing chemical outcomes. Our troubleshooting guides and FAQs are grounded in established chemical principles to ensure you can optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) on Reaction Selectivity

Q1: I am attempting a reductive amination of this compound, but I am observing significant formation of the corresponding alcohol. How can I improve the selectivity for the desired amine?

This is a classic chemoselectivity challenge in reductive aminations. The formation of 4-(3-(hydroxymethyl)phenoxy)benzonitrile as a byproduct arises from the direct reduction of the aldehyde by the hydride reagent, which competes with the desired imine reduction pathway. Temperature control is paramount to mitigating this issue.

Troubleshooting Steps:

  • Choice of Reducing Agent: The selection of an appropriate reducing agent is your first line of defense. Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both the aldehyde and the intermediate imine.[1][2] It is often preferable to use a milder, more selective reagent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations due to its mild nature and selectivity for reducing the protonated imine (iminium ion) over the starting aldehyde.[2][3] This increased selectivity minimizes the formation of the alcohol byproduct. STAB is typically used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[1][3]

    • Sodium Cyanoborohydride (NaBH₃CN): While also selective for the iminium ion, particularly at a controlled pH of 6-7, its high toxicity necessitates careful handling.[2]

  • Temperature Management:

    • Initial Imine Formation: The initial condensation of the aldehyde with the amine to form the imine is an equilibrium-driven process.[4] This step can often be performed at room temperature or slightly elevated temperatures to facilitate imine formation. For less reactive amines, gentle heating (e.g., 40-50 °C) may be required.

    • Reduction Step: Once the imine has formed, the reduction should ideally be carried out at a lower temperature. If you are using a stronger reducing agent like NaBH₄, it is crucial to allow for complete imine formation before introducing the hydride, and the reduction should be performed at a low temperature (e.g., 0 °C to room temperature) to disfavor the direct reduction of the unreacted aldehyde.[1][5]

  • Stepwise vs. One-Pot Procedure: For particularly challenging substrates or when using primary amines where dialkylation can be a side reaction, a stepwise procedure is recommended.[3]

    • Step 1: Imine Formation: React this compound with the amine in a suitable solvent (e.g., methanol or ethanol) with the removal of water, if necessary, to drive the equilibrium towards the imine.

    • Step 2: Reduction: After confirming imine formation (e.g., by TLC or ¹H NMR), cool the reaction mixture to 0 °C and then add the reducing agent. This temporal separation of the two reaction stages significantly enhances selectivity.[1]

Summary of Recommended Conditions for Selective Reductive Amination:

ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the iminium ion over the aldehyde.[2][3]
Solvent Dichloroethane (DCE), Tetrahydrofuran (THF)Compatible with NaBH(OAc)₃.[1][3]
Temperature Room temperature for imine formation, then 0 °C for reduction.Balances the kinetics of imine formation with the thermodynamics of selective reduction.
Procedure One-pot for convenience; stepwise for maximum selectivity.Stepwise procedure ensures complete imine formation before reduction.[3]
Q2: My Wittig reaction on this compound is giving a low yield, with a significant amount of unreacted starting material. How can I drive the reaction to completion?

Low yields in Wittig reactions with aromatic aldehydes can often be attributed to issues with ylide formation or the reactivity of the ylide itself. Temperature plays a critical role in both the generation and stability of the phosphorus ylide.

Troubleshooting Steps:

  • Ylide Generation: The formation of the phosphorus ylide by deprotonation of the corresponding phosphonium salt is the first critical step.[6]

    • Choice of Base: Strong bases are typically required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[6][7] The choice of base can influence the reaction's success.

    • Temperature for Ylide Formation: This step is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent ylide decomposition, especially for non-stabilized ylides.[7][8] A common procedure involves stirring the phosphonium salt with the base in a dry, inert solvent like THF at 0 °C for about an hour before adding the aldehyde.[7]

  • Reaction Temperature:

    • Addition of Aldehyde: The solution of this compound should be added to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction.

    • Warming to Room Temperature: After the addition, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours or overnight to ensure completion.[7] For less reactive, stabilized ylides, heating may be necessary.[8][9]

  • Ylide Stability: Some ylides can be unstable and decompose over time. In such cases, generating the ylide in the presence of the aldehyde (an in situ approach) can be beneficial.[7] This can sometimes improve yields by trapping the ylide as it is formed.

Experimental Protocol for a General Wittig Reaction:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in dry THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the base (e.g., KOtBu or n-BuLi) and stir the mixture at 0 °C for 1 hour to generate the ylide.

  • Dissolve this compound in a minimal amount of dry THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Q3: I am trying to perform a reaction that is sensitive to the nitrile group. Can I selectively protect the formyl group of this compound?

Yes, selective protection of the formyl group is a common strategy to prevent its participation in unwanted side reactions. The most common protecting groups for aldehydes are acetals and thioacetals, which are generally stable to a wide range of reaction conditions under which the nitrile group would be reactive (e.g., strong reducing agents or organometallic reagents).

Protecting Group Strategy:

  • Acetal Formation: The formyl group can be protected as a cyclic acetal by reacting it with a diol, typically ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).[10] This reaction is reversible and the aldehyde can be regenerated by treatment with aqueous acid.

Experimental Protocol for Acetal Protection:

  • To a solution of this compound in a suitable solvent like toluene, add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of PTSA.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and wash with a mild base (e.g., saturated aqueous sodium bicarbonate) to remove the acid catalyst.

  • Isolate the protected compound through standard workup and purification.

Deprotection:

The acetal protecting group can be removed by stirring the protected compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1N HCl) at room temperature.[10]

Decision Workflow for Selective Reactions:

Caption: Troubleshooting workflow for selective reactions.

Visualizing Reaction Pathways

Understanding the competing pathways is key to optimizing your reaction conditions. The following diagram illustrates the critical choice point in a reductive amination.

Reductive_Amination_Pathways cluster_0 Reaction Mixture cluster_1 Potential Products Aldehyde This compound (Ar-CHO) Imine Imine Intermediate (Ar-CH=N-R) Aldehyde->Imine + H+ / - H2O (Equilibrium) Alcohol_Byproduct Alcohol Byproduct (Ar-CH2OH) Aldehyde->Alcohol_Byproduct + Hydride (Side Reaction) Amine Amine (R-NH2) Amine->Imine + H+ / - H2O (Equilibrium) Hydride Hydride Reagent (e.g., NaBH(OAc)3) Iminium Iminium Ion (Ar-CH=N+HR) Imine->Iminium + H+ Desired_Amine Desired Amine (Ar-CH2-NHR) Iminium->Desired_Amine + Hydride (Favored Pathway) note1 Control Temp Here! Low temp favors iminium reduction. note1->Iminium note2 Milder hydrides (NaBH(OAc)3) are more selective for this step. note2->Desired_Amine

Caption: Competing pathways in reductive amination.

By carefully selecting reagents and controlling the reaction temperature, you can effectively navigate these pathways to achieve your desired synthetic outcome with high selectivity and yield.

References

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic & Biomolecular Chemistry. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. [Link]

  • Wikipedia. Formylation. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Reddit. Problems with wittig reaction. [Link]

  • ResearchGate. Reductive aminations of benzaldehyde. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Pure Chemistry. Aromatic formylation reaction. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • Britannica. Formyl group. [Link]

  • Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. [Link]

  • Wikipedia. Protecting group. [Link]

  • Andrew G Myers Research Group. Stereoselective Olefination Reactions: The Wittig Reaction. [Link]

  • ResearchGate. New Methods for the Preparation of Aromatic Aldehydes. [Link]

  • ResearchGate. Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions. [Link]

  • ResearchGate. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

  • ResearchGate. (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]

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Overcoming solubility issues of 4-(3-Formylphenoxy)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Introduction: 4-(3-Formylphenoxy)benzonitrile is a valuable bifunctional molecule, incorporating both a nitrile and an aldehyde group within a diaryl ether scaffold. This unique structure makes it a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1][2] However, its rigid, aromatic nature and polar functional groups often present significant solubility challenges for researchers. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate and overcome these issues effectively in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure and data from analogous compounds, this compound is an off-white to pale yellow solid.[3] Its solubility is predicted to be low in non-polar solvents like hexanes and limited in highly polar protic solvents like water. It exhibits slight solubility in moderately polar solvents such as methanol and chloroform.[3][4] High solubility is most likely achieved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

The molecule's structure dictates this behavior:

  • Aromatic Core: The two phenyl rings and the ether linkage create a large, non-polar surface area, favoring interactions with non-polar solvents.

  • Polar Functional Groups: The nitrile (-C≡N) and formyl (-CHO) groups are polar and can act as hydrogen bond acceptors.[5] This allows for some interaction with polar solvents.

The challenge arises from the competing nature of these features, making it difficult for a single solvent to effectively solvate the entire molecule.

Q2: I'm having trouble dissolving the compound. What are the first troubleshooting steps I should take?

Before employing advanced techniques, always start with the fundamentals. The following workflow is a systematic approach to initial troubleshooting.

G start Start: Undissolved Compound check_purity Verify Compound Purity & Identity (NMR, LC-MS) start->check_purity solvent_select Select Appropriate Solvent (See Table 1) check_purity->solvent_select grind Increase Surface Area: Grind solid to a fine powder solvent_select->grind agitate Apply Mechanical Energy: Vortex or Stir Vigorously grind->agitate sonicate Apply Sonication (Ultrasonic Bath) agitate->sonicate heat Gently Warm the Mixture (Monitor for degradation) sonicate->heat dissolved Compound Dissolved? heat->dissolved success Success: Proceed with Experiment dissolved->success Yes reassess Reassess Strategy: Consider Co-solvent System (See Protocol 2) dissolved->reassess No

Caption: Initial troubleshooting workflow for solubility issues.

Q3: How does a co-solvent system work, and when should I use one?

A co-solvent system is a mixture of two or more miscible solvents designed to increase the solubility of a solute that is poorly soluble in the individual components.[6][7] This is one of the most effective strategies for compounds like this compound.

Mechanism of Action: Co-solvents work by altering the overall polarity of the solvent system to better match that of the solute.[] They reduce the interfacial tension between the primary solvent and the compound, essentially making the solute feel more "comfortable" in the solution.[9][10] For example, adding a polar aprotic solvent like DMSO to a less polar solvent like Dichloromethane (DCM) can create a medium that effectively solvates both the polar functional groups and the non-polar aromatic backbone of the target molecule.

You should consider using a co-solvent system when:

  • A single solvent fails to provide the desired concentration.

  • You need to prevent precipitation during a reaction as reagents are added or as the reaction progresses.

  • You are performing a purification step like recrystallization and need to fine-tune the solubility.

G cluster_0 Poor Solubility cluster_1 Enhanced Solubility (Co-Solvency) Solute Solute (Non-polar & Polar Parts) Solvent1 Primary Solvent (e.g., Methanol) Solute->Solvent1 Weak Interaction Solute2 Solute CoSolvent Co-Solvent (e.g., DCM) Solute2->CoSolvent Solvates Non-polar Part Solvent2 Primary Solvent (Methanol) Solute2->Solvent2 Solvates Polar Part

Caption: Conceptual diagram of co-solvency.

Q4: Is heating a reliable method to increase solubility? What are the risks?

Increasing the temperature generally increases the solubility of a solid in a liquid.[11] This is a common and effective technique, particularly for preparing saturated solutions for recrystallization. However, it comes with significant risks:

  • Thermal Degradation: Aromatic aldehydes can be susceptible to oxidation, especially at elevated temperatures.[12][13] Heating could lead to the formation of the corresponding carboxylic acid impurity.

  • Solvent Loss: Heating volatile solvents can change the concentration of your solution and create a safety hazard.

  • Precipitation on Cooling: The compound will likely precipitate out of solution upon returning to room temperature. This is desirable for recrystallization but problematic if you need the material to remain in solution for a reaction or analysis.

Best Practice: If you must heat, do so gently (e.g., 40-50°C) in a sealed vessel or under reflux, and consider performing the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

Troubleshooting Guide: Quick Solutions

Problem Encountered Probable Cause Recommended Solution(s)
Compound "oils out" instead of dissolving. The solvent's boiling point is too high, or the compound's melting point (66-67°C) is being approached, causing it to melt before dissolving.[3]1. Switch to a lower-boiling point solvent. 2. Use a co-solvent system to achieve dissolution at a lower temperature. 3. Vigorously stir or sonicate the mixture to break up the oil and promote solvation.
Material dissolves when heated but crashes out immediately upon cooling. The solution is supersaturated at room temperature. The difference in solubility between the elevated and ambient temperature is very large.1. This is ideal for recrystallization; collect the purified solid. 2. To keep it in solution, formulate a co-solvent system that provides sufficient solubility at room temperature (See Protocol 2).
A fine precipitate forms after adding another reagent to a dissolved solution. The addition of the new reagent has changed the overall polarity of the solvent system, reducing the solubility of your starting material.1. Increase the volume of the solvent to maintain a lower concentration. 2. Pre-dissolve your starting material in a stronger co-solvent mixture before adding the reagent.
Solubility seems to vary between batches of the compound. There may be differences in purity or polymorphic form of the solid.1. Always verify the purity of a new batch. 2. Perform a small-scale solubility test on each new batch before committing to a large-scale reaction.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol establishes a baseline for solubility in a range of common laboratory solvents.

Methodology:

  • Preparation: Dispense 5 mg of this compound into separate, labeled 4 mL glass vials.

  • Initial Solvent Addition: Add 100 µL of a selected solvent (see Table 1) to the first vial.

  • Agitation: Cap the vial and vortex for 60 seconds at room temperature.

  • Observation: Visually inspect the vial against a dark background. Note if the solid is fully dissolved, partially dissolved, or insoluble.

  • Incremental Addition: If the solid is not fully dissolved, continue adding the solvent in 100 µL increments, followed by vortexing, up to a total volume of 1 mL.

  • Record Results: Record the approximate volume of solvent required to fully dissolve the compound. This can be expressed qualitatively (e.g., soluble, slightly soluble) or quantitatively (e.g., >50 mg/mL, <5 mg/mL).

  • Repeat: Repeat steps 2-6 for each solvent to be tested.

Table 1. Recommended Solvents for Initial Screening

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, AcetoneHigh to Very HighEffectively solvates both polar groups and the aromatic core.[14]
Chlorinated Dichloromethane (DCM), ChloroformModerateGood for dissolving non-polar aromatic systems.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF is a better choice due to its higher polarity.
Alcohols Methanol, EthanolSlight to ModerateCan hydrogen bond with the carbonyl oxygen but may struggle with the large non-polar part.[15][16]
Aromatic Toluene, BenzeneSlight to Moderate"Like dissolves like" principle for the aromatic rings.[14]
Non-polar Aliphatic Hexanes, HeptaneVery Low / InsolubleUnable to overcome the crystal lattice energy due to the polar functional groups.
Protocol 2: Developing a Binary Co-Solvent System

This protocol details how to systematically find an effective co-solvent ratio.

Objective: To dissolve the compound in a mixture of a "good" solvent (where it is highly soluble, e.g., DMSO) and a "poor" or primary reaction solvent (where it is poorly soluble, e.g., Toluene).

Methodology:

  • Prepare Stock Solution: Dissolve a known, high concentration of this compound in a minimal amount of a "good" solvent (e.g., 200 mg in 1 mL of DMSO).

  • Initial Miscibility Test: In a separate vial, mix the "good" and "poor" solvents in a 1:1 ratio to ensure they are miscible.

  • Titration: Place a known volume of the "poor" solvent (e.g., 5 mL of Toluene) in a vial with a stir bar.

  • Slow Addition: While stirring vigorously, slowly add the stock solution from step 1 dropwise to the "poor" solvent.

  • Observe for Precipitation: Continue adding the stock solution until you observe the first sign of persistent cloudiness or precipitation. This indicates the saturation point for that solvent ratio.

  • Optimization: Repeat the process, stopping just before the precipitation point. This gives you the maximum amount of the "good" solvent your system can tolerate while maintaining solubility.

  • Reaction Scale-up: Use this determined ratio of "good" to "poor" solvent for your experiment. Always dissolve the compound in the "good" solvent first before adding the "poor" solvent.[17]

References

  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]

  • Solubility of Things. (n.d.). Benzonitrile. [Link]

  • Chemanalyst. (n.d.). benzonitrile. [Link]

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  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • ChemBK. (n.d.). Benzonitrile, 4-(3-formylphenoxy)-. [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. [Link]

  • ScienceDirect. (n.d.). Co-solvent. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]

  • PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]

  • MySkinRecipes. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]

  • GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. [Link]

  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

  • Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

  • ResearchGate. (2025, August 8). Solubility enhancement techniques: A comprehensive review. [Link]

  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?[Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Link]

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Identification and removal of impurities in 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Formylphenoxy)benzonitrile (FPN). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize FPN as a key intermediate. Purity is paramount for the successful synthesis of downstream targets, and this document provides in-depth troubleshooting advice and validated protocols to help you identify and remove common impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity and analysis of this compound.

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurity profile is largely dictated by the synthetic route, which is typically a Williamson ether synthesis.[1][2][3] The most common impurities include:

  • Unreacted Starting Materials: 3-hydroxybenzaldehyde and 4-fluorobenzonitrile (or 4-chlorobenzonitrile).

  • Oxidation Product: 4-(3-Carboxyphenoxy)benzonitrile, formed by the oxidation of the aldehyde group. This is especially common during workup or if the reaction is exposed to air at high temperatures.[4]

  • Solvent Residue: High-boiling point polar aprotic solvents like DMF, DMAc, or DMSO are often used and can be difficult to remove completely.[2]

  • Base Residue: Inorganic bases such as potassium carbonate (K₂CO₃) may remain if the aqueous workup is insufficient.[5]

Q2: What is the best initial method to quickly assess the purity of my crude FPN?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method for a rapid purity assessment. Use a silica gel plate and a mobile phase of hexane/ethyl acetate (e.g., 7:3 v/v). The product, FPN, is moderately polar. You should expect to see non-polar starting materials (like 4-fluorobenzonitrile) with a higher Rf and more polar impurities (like 3-hydroxybenzaldehyde or the carboxylic acid byproduct) with a lower Rf. A single, well-defined spot is a good indication of high purity.

Q3: Can ¹H NMR spectroscopy be used to identify specific impurities?

A3: Absolutely. ¹H NMR is a powerful tool for structural confirmation and impurity identification. Key diagnostic signals to look for include:

  • FPN Product: A sharp singlet for the aldehyde proton (~9.9-10.1 ppm) and characteristic aromatic signals.

  • 3-Hydroxybenzaldehyde (Starting Material): A distinct aldehyde proton signal and a broad singlet for the hydroxyl proton (-OH).

  • 4-(3-Carboxyphenoxy)benzonitrile (Oxidation): Disappearance of the aldehyde proton and the appearance of a very broad singlet for the carboxylic acid proton (>10 ppm).

  • DMF (Solvent): Singlets around 8.0, 2.9, and 2.7 ppm.

Quantitative NMR (qNMR) can also be used to determine the exact percentage of impurities without the need for reference standards of the impurities themselves.[6]

Q4: What is a standard Reverse-Phase HPLC method for analyzing FPN purity?

A4: A robust analytical HPLC method is crucial for accurate purity determination. A typical starting point would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[7][8]

  • Gradient: Start at ~40% B, ramp to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.[7]

This method should provide good separation between the FPN product and both more polar and less polar impurities.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to resolving common issues encountered during the synthesis and purification of FPN.

Problem 1: My final product is an off-white or brownish solid with a low, broad melting point.
  • Likely Cause: This is a classic sign of residual colored impurities and/or the presence of unreacted starting materials which depress the melting point. The color often arises from phenolic impurities like 3-hydroxybenzaldehyde.

  • Recommended Solution Pathway: Recrystallization is the most effective method to address this issue.

    Step-by-Step Protocol: Recrystallization

    • Solvent Screening: Test the solubility of your crude product in various solvents. The ideal solvent will dissolve the compound when hot but not when cold.[9][10] For FPN, isopropanol or an ethyl acetate/hexane co-solvent system are excellent candidates.[5][10]

    • Dissolution: Place the crude FPN in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the solid just dissolves.

    • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.[10]

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Verification: Check the melting point of the dried crystals. It should be sharp and within the expected range for pure FPN. Confirm purity (>99%) using the analytical HPLC method (see Part 3, Protocol A).

Problem 2: My ¹H NMR spectrum shows the product signals, but also a persistent broad peak around 11-13 ppm.
  • Likely Cause: This indicates the presence of the 4-(3-carboxyphenoxy)benzonitrile impurity, resulting from the oxidation of the aldehyde functional group.[4] This acidic impurity can interfere with subsequent reactions.

  • Recommended Solution Pathway: An aqueous base wash is a simple and effective way to remove acidic impurities.

    Step-by-Step Protocol: Aqueous Base Wash

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

    • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the acid is neutralized. Repeat the wash 2-3 times.

    • Water Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in drying.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

    • Verification: Re-run the ¹H NMR. The broad peak at 11-13 ppm should be absent.

Problem 3: TLC and HPLC show multiple spots/peaks, including some that are very close to my product.
  • Likely Cause: This suggests a complex mixture of impurities, potentially including unreacted starting materials and closely related side-products that are not easily removed by recrystallization or washing.

  • Recommended Solution Pathway: Silica gel column chromatography is the most powerful technique for separating compounds with similar polarities.[4][11]

    Step-by-Step Protocol: Column Chromatography

    • TLC Analysis: First, determine an optimal mobile phase using TLC. The goal is to find a solvent system (e.g., hexane/ethyl acetate) that gives your product (FPN) an Rf value of approximately 0.3, with good separation from all impurities.[11]

    • Column Packing: Prepare a silica gel column using the chosen mobile phase as the eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

    • Elution: Begin eluting the column with the mobile phase. It is often best to start with a slightly less polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (gradient elution) to 7:3 or 6:4.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

    • Verification: Confirm the purity of the isolated product by HPLC and NMR.

Part 3: Visual Workflows & Data

Impurity Formation and Removal Workflow

This diagram illustrates the synthesis of FPN and the points at which key impurities can be introduced and subsequently removed.

G cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Crude Product Mixture cluster_impurities Potential Impurities cluster_purification Purification Steps A 3-Hydroxybenzaldehyde Reaction Reaction at Elevated Temperature A->Reaction B 4-Fluorobenzonitrile B->Reaction C Base (e.g., K2CO3) Solvent (e.g., DMF) C->Reaction Crude Crude this compound Reaction->Crude Imp1 Unreacted Starting Materials Reaction->Imp1 Incomplete Reaction Imp2 4-(3-Carboxyphenoxy)benzonitrile (Oxidation Product) Crude->Imp2 Air Oxidation Imp3 Residual Solvent/Base Crude->Imp3 Carryover Pur1 Aqueous Base Wash Crude->Pur1 Removes Imp2 Pur2 Recrystallization Crude->Pur2 Removes Imp1, Imp3 Pur3 Column Chromatography Crude->Pur3 Separates All Pur1->Pur2 Pure Pure FPN (>99%) Pur2->Pure Pur3->Pure

Caption: Synthesis, impurity formation, and purification pathways for FPN.

Troubleshooting Decision Tree

Use this flowchart to diagnose purity issues and select the appropriate purification method.

G Start Assess Crude Purity (TLC, NMR, HPLC) Q1 Is there an acidic impurity (e.g., broad peak >10 ppm in NMR)? Start->Q1 A1_Yes Perform Aqueous Base Wash Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the product colored or does it have a low/broad melting point? A1_Yes->Q2 A1_No->Q2 A2_Yes Perform Recrystallization Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No End Pure Product (Verify by HPLC/NMR) A2_Yes->End Q3 Are there multiple spots/peaks close to the product on TLC/HPLC? A2_No->Q3 A3_Yes Perform Silica Gel Column Chromatography Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting and purifying FPN.

Data Summary Table: Purification Methods
MethodTarget ImpuritiesAdvantagesDisadvantages
Aqueous Base Wash Acidic impurities (e.g., 4-(3-carboxyphenoxy)benzonitrile)Fast, simple, and requires minimal solvent.Only removes acidic impurities.
Recrystallization Unreacted starting materials, inorganic salts, colored impurities.Can yield very high purity material; scalable.May have lower recovery; ineffective for impurities with similar solubility.[10]
Column Chromatography All impurities, including isomers and closely related side-products.Highest resolving power for complex mixtures.Labor-intensive, requires large solvent volumes, can be difficult to scale up.[4][11]

References

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at: [Link]

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile - MySkinRecipes. Available at: [Link]

  • This compound - gsrs. Available at: [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. Available at: [Link]

  • How can I purify impure benzonitrile? - ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2 | CID 118988938 - PubChem. Available at: [Link]

  • 4-(3-Formylphenoxy)-benzonitrile | CAS 90178-72-6 - Veeprho. Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • World Journal of Pharmaceutical Research. Available at: [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC. Available at: [Link]

  • Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. Available at: [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - NIH. Available at: [Link]

  • Catalytic approaches to benzonitrile synthesis. - ResearchGate. Available at: [Link]

  • Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - NIH. Available at: [Link]

  • Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC - NIH. Available at: [Link]

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Scaling up the synthesis of 4-(3-Formylphenoxy)benzonitrile: challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Formylphenoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your synthesis is successful, reproducible, and scalable.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method is a nucleophilic aromatic substitution (SNAr) reaction, often referred to as an Ullmann-type condensation. This involves the coupling of 3-hydroxybenzaldehyde with 4-fluorobenzonitrile or 4-chlorobenzonitrile in the presence of a base. The use of 4-fluorobenzonitrile is generally preferred due to the higher reactivity of fluoride as a leaving group in SNAr reactions.[1][2]

Q2: Why is a base necessary for this reaction? Which one should I choose?

A2: A base is critical for deprotonating the hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide anion. This anion is the active species that attacks the electron-deficient aromatic ring of 4-halobenzonitrile.[3] Inexpensive inorganic bases like potassium carbonate (K₂CO₃) are effective and widely used. For more challenging or sensitive substrates, cesium carbonate (Cs₂CO₃) can be more effective as it is more soluble in organic solvents, leading to a higher concentration of the active phenoxide.[4]

Q3: What are the typical solvents and temperatures for this synthesis?

A3: High-boiling polar aprotic solvents are standard for this type of reaction as they can dissolve the reagents and effectively facilitate the SNAr mechanism. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are common choices.[5] Reaction temperatures typically range from 80°C to reflux, often exceeding 100°C, to ensure a reasonable reaction rate.[6]

Q4: Is a copper catalyst necessary for this reaction?

A4: While the classic Ullmann condensation requires stoichiometric or catalytic copper,[7] the synthesis of this compound can often be achieved without a copper catalyst. The activation provided by the electron-withdrawing nitrile group on the 4-halobenzonitrile ring is frequently sufficient to allow the nucleophilic aromatic substitution to proceed, especially when using the more reactive 4-fluorobenzonitrile.[1][8] However, for less reactive aryl halides (like 4-chlorobenzonitrile), a copper(I) catalyst, often with a supporting ligand, can significantly improve the reaction rate and yield.[4][9]

Experimental Protocol & Workflow

General Procedure for Synthesis

A representative lab-scale procedure for the synthesis of this compound is as follows:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), 4-fluorobenzonitrile (1.0-1.2 eq), and potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (typically 5-10 mL per gram of 3-hydroxybenzaldehyde).

  • Reaction Execution: Heat the reaction mixture to 110-120°C under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzaldehyde) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol, isopropanol, or a toluene/heptane mixture, to yield the pure product.

Visual Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge Reagents (3-hydroxybenzaldehyde, 4-fluorobenzonitrile, K₂CO₃) solvent 2. Add Anhydrous DMF reagents->solvent setup 3. Assemble Apparatus (Flask, Condenser, N₂ Inlet) solvent->setup heat 4. Heat to 110-120°C under Nitrogen setup->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to RT monitor->cool Reaction Complete precipitate 7. Precipitate in Water cool->precipitate filter 8. Filter and Wash Solid precipitate->filter purify 9. Recrystallize filter->purify product 10. Pure Product purify->product

Caption: The SNAr mechanism for the synthesis of this compound.

Summary of Recommended Conditions

ParameterRecommendationRationale
Aryl Halide 4-FluorobenzonitrileFluoride is a highly activating leaving group for SNAr reactions.
Base Anhydrous K₂CO₃ or Cs₂CO₃Efficiently deprotonates the phenol; Cs₂CO₃ offers better solubility.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents stabilize the charged intermediate (Meisenheimer complex).
Temperature 110-140 °CProvides sufficient thermal energy to overcome the activation barrier.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the aldehyde at high temperatures.

References

  • University of Rochester. (n.d.). How To: Purify by Distillation. [Link]

  • ChemBK. (n.d.). Benzonitrile, 4-(3-formylphenoxy)-. [Link]

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Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed reactions involving 4-(3-Formylphenoxy)benzonitrile. This guide is designed to provide in-depth troubleshooting strategies and address common issues related to catalyst poisoning and deactivation when working with this challenging substrate. As Senior Application Scientists, we have compiled this resource based on established principles of organometallic chemistry and extensive field experience to help you navigate the complexities of your reactions.

Introduction: The Challenge of a Bifunctional Substrate

This compound is a valuable building block in medicinal chemistry and materials science. However, the presence of both a formyl (aldehyde) and a nitrile group on the same molecule presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Both functionalities have the potential to interact with and deactivate the palladium catalyst, leading to low yields, incomplete conversions, and reaction failures. Understanding the potential poisoning mechanisms is the first step toward developing robust and successful synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is sluggish or stalls completely at low conversion.

This is the most common symptom of catalyst deactivation. Several factors related to the substrate itself could be at play.

Q: Why is my palladium catalyst dying?

A: The likely culprits are the formyl and nitrile functionalities of your substrate, this compound.

  • Nitrile Group Coordination: Nitriles are well-known to coordinate to palladium centers. This coordination can lead to the formation of stable, off-cycle palladium-nitrile complexes that are catalytically inactive or have significantly reduced activity.[1] In essence, your substrate is competing with your desired reactants for access to the catalyst's active site.

  • Formyl Group Interaction & Decarbonylation: The formyl group can also interact with the palladium catalyst. Under certain conditions, aldehydes can undergo decarbonylation, a process where the C=O group is removed.[2] This process can lead to the formation of inactive palladium carbonyl species or palladium black, effectively removing the catalyst from the catalytic cycle. While often observed at higher temperatures, the reactivity of the formyl group should not be underestimated.

  • Synergistic Effects: While direct evidence for a synergistic poisoning effect of a meta-substituted formyl and a nitrile group is not extensively documented, the presence of two potential catalyst poisons on the same molecule likely increases the probability of a deactivation event. The molecule can potentially chelate the palladium center through both the nitrile and the formyl oxygen, leading to a very stable, inactive complex.

Troubleshooting Workflow for Stalled Reactions

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Systematic Optimization cluster_3 Advanced Diagnostics A Reaction Stalled/Low Conversion B Verify Reagent Purity (Substrate, Solvents, Base) A->B Purity is paramount C Ensure Inert Atmosphere (Degas thoroughly) A->C Oxygen can degrade catalyst D Screen Ligands (Bulky, electron-rich) B->D If purity is confirmed C->D E Vary Catalyst & Pre-catalyst D->E Ligand choice is key F Optimize Base & Solvent E->F G Adjust Temperature (Lower if possible) F->G H Analyze Crude Reaction Mixture (Identify byproducts) G->H If optimization fails I Characterize Precipitated Catalyst (Pd black) H->I

Caption: Troubleshooting workflow for stalled reactions.

Issue 2: I observe the formation of a black precipitate (Palladium Black).

Q: What is this black solid forming in my reaction, and is it a problem?

A: The black precipitate is likely palladium black, which is finely divided, amorphous palladium metal. Its formation is a clear sign of catalyst decomposition and is detrimental to your reaction as it removes the active, soluble palladium species from the catalytic cycle.

Potential Causes of Palladium Black Formation:

  • Thermal Decomposition: Many palladium catalysts, especially those with less robust ligands, are thermally sensitive and can decompose at elevated temperatures.

  • Reductive Processes: The formyl group of your substrate can be oxidized to a carboxylic acid, and in the process, reduce the active Pd(II) or Pd(0) species to palladium black.

  • Ligand Dissociation: If the supporting ligand dissociates from the palladium center, the resulting "naked" palladium species are highly prone to aggregation and precipitation.

Strategies to Mitigate Palladium Black Formation:

  • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can often slow down the decomposition pathways.

  • Use More Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium and are less prone to dissociation.[3]

  • Choose a Suitable Pre-catalyst: Some palladium pre-catalysts are designed for slow and controlled release of the active Pd(0) species, which can minimize the concentration of highly reactive, ligandless palladium at any given time.

Ligand TypeGeneral CharacteristicsSuitability for Mitigating Poisoning
Monodentate Phosphines (e.g., PPh₃)Less stable, prone to dissociationLow
Bidentate Phosphines (e.g., dppf)More stable than monodentateModerate
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos)Form highly stable, coordinatively saturated complexesHigh
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, form very stable Pd-C bondsHigh

Table 1. Comparison of common ligand types for palladium-catalyzed cross-coupling reactions.

Issue 3: My starting material seems to be the problem. How can I be sure it's pure enough?

Q: What impurities in this compound should I be concerned about, and how can I remove them?

A: The purity of your starting material is critical. Even trace impurities can have a significant impact on the catalytic activity.

Potential Impurities and Their Effects:

  • Residual Reagents from Synthesis: Impurities from the synthesis of this compound, such as sulfur- or phosphorus-containing reagents, are potent catalyst poisons.

  • Oxidation Products: The formyl group can be sensitive to air oxidation, leading to the corresponding carboxylic acid. Carboxylates can interact with the palladium catalyst and interfere with the catalytic cycle.

  • Water Content: While some palladium-catalyzed reactions tolerate or even require water, excess water can lead to unwanted side reactions and catalyst decomposition.

Protocol for Purification of this compound

  • Recrystallization: This is often the most effective method for removing trace impurities. Experiment with a range of solvent systems (e.g., ethanol/water, toluene/hexanes, ethyl acetate/hexanes) to find the optimal conditions for forming well-defined crystals.

  • Activated Carbon Treatment: Dissolve the substrate in a suitable solvent and stir with a small amount of activated carbon for 30-60 minutes at room temperature. The activated carbon can adsorb non-polar impurities and trace metals. Filter the solution through a pad of Celite® to remove the carbon.

  • Silica Gel Chromatography: While more laborious, flash chromatography can be very effective for removing polar impurities. Use a solvent system with moderate polarity (e.g., ethyl acetate/hexanes).

  • Drying: After purification, ensure the material is thoroughly dried under high vacuum to remove residual solvents and water.

Advanced Diagnostics: Understanding the "Why"

When standard troubleshooting fails, a deeper investigation into the deactivation mechanism may be necessary.

Q: How can I analyze my failed reaction to understand the specific cause of catalyst poisoning?

A: Several analytical techniques can provide valuable insights into the state of your catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of the palladium in a recovered catalyst.[1][4] A shift in the binding energy can indicate the formation of Pd(0) (palladium black) or other palladium species.

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of the palladium species.[5][6] The presence of nanoparticles or larger aggregates can confirm catalyst sintering or decomposition.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique can be used to quantify the amount of palladium that has leached into the solution versus what remains on a solid support (for heterogeneous catalysts).

Workflow for Catalyst Deactivation Analysis

G cluster_0 Sample Collection cluster_1 Characterization cluster_2 Interpretation cluster_3 Actionable Insights A Isolate solid catalyst/precipitate from failed reaction B XPS Analysis A->B C TEM Analysis A->C D ICP-MS Analysis (for heterogeneous catalysts) A->D E Determine Pd oxidation state B->E F Visualize particle size and aggregation C->F G Quantify Pd leaching D->G H Identify primary deactivation mechanism (e.g., reduction, sintering) E->H F->H G->H I Refine reaction conditions based on findings H->I

Caption: Workflow for advanced catalyst deactivation analysis.

Preventative Measures: Designing for Success

The best troubleshooting is to avoid the problem in the first place. Here are some key considerations when designing your experimental protocol.

  • Ligand Selection is Crucial: As highlighted earlier, the choice of ligand is your primary defense against catalyst deactivation. For a substrate like this compound, start with a bulky, electron-rich phosphine ligand from a reputable supplier.

  • Mind Your Base: The choice of base can significantly impact catalyst stability. Strong, non-coordinating bases are often preferred. Some bases can also contain impurities that poison the catalyst.

  • Solvent Purity: Always use high-purity, anhydrous solvents. Degas your solvents thoroughly before use to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Slow Addition: In some cases, slow addition of the substrate to the reaction mixture can help to maintain a low instantaneous concentration of the potential poison, giving the desired reaction a chance to proceed before the catalyst is deactivated.

By understanding the inherent challenges posed by this compound and systematically applying these troubleshooting and preventative strategies, you can significantly increase your chances of success in palladium-catalyzed cross-coupling reactions.

References

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. (2022). PMC. [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. (2022). ACS Publications. [Link]

  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. (2005). ResearchGate. [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2014). ResearchGate. [Link]

  • Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. (2022). Princeton Dataspace. [Link]

  • Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. (2017). ResearchGate. [Link]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. (2022). Frontiers. [Link]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. (2022). PMC. [Link]

  • Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. (2019). ACS Publications. [Link]

  • Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (2017). PMC. [Link]

  • Nitrile hydration catalysed by palladium(II) complexes. (1996). RSC Publishing. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). RSC Publishing. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC. [Link]

  • Regioselective Aldehyde Decarbonylation through Palladium- Catalyzed Nitrile Boronic Acid Cross-Coupling. (2024). The Raj Group. [Link]

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Technical Support Center: Optimizing Work-up Procedures for 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a pivotal intermediate in the synthesis of advanced pharmaceutical agents, 4-(3-Formylphenoxy)benzonitrile (CAS 90178-72-6) presents unique challenges during its isolation and purification. Its trifunctional nature—possessing an aldehyde, an ether, and a nitrile group—necessitates a carefully designed work-up procedure to prevent side reactions and maximize yield. This guide provides field-proven troubleshooting advice and optimized protocols to help researchers navigate the common pitfalls associated with this molecule, ensuring high purity and minimal product loss. We will delve into the causality behind each procedural choice, grounded in the principles of organic chemistry.

Troubleshooting Guide

This section addresses specific, common issues encountered during the work-up of this compound in a direct question-and-answer format.

Problem 1: Low crude yield after initial reaction quench and extraction.

Potential Causes & Solutions:

  • Cause A: Incomplete Reaction. The primary cause of low yield is often an incomplete synthesis reaction. The formation of the diaryl ether bond, typically via an Ullmann condensation or similar nucleophilic aromatic substitution, can be sluggish.[1][2]

    • Solution: Before initiating the work-up, confirm the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature, as these reactions often require high heat (over 150 °C) to proceed efficiently.[1][3]

  • Cause B: Product Precipitation and Loss during Quench. Pouring the hot reaction mixture (often in a high-boiling polar solvent like DMF or DMAc) into cold water can cause the product to "oil out" or precipitate as a fine, difficult-to-handle solid that adheres to the flask walls.

    • Solution: Allow the reaction mixture to cool to room temperature before quenching.[4] Add the reaction mixture slowly to a vigorously stirred volume of water. If the product precipitates, ensure all solids are transferred. Rinsing the reaction flask with the extraction solvent can help recover adhered product.

  • Cause C: Incorrect Extraction Solvent. The product possesses moderate polarity due to its functional groups. Using a solvent that is too non-polar (e.g., hexanes) will result in poor extraction efficiency, leaving the product in the aqueous layer.

    • Solution: Use a moderately polar, water-immiscible organic solvent. Ethyl acetate or Dichloromethane (DCM) are excellent first choices. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to maximize recovery.

  • Cause D: Emulsion Formation. The presence of residual high-boiling polar solvents and inorganic salts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.

    • Solution: After the primary extractions, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). Brine increases the ionic strength of the aqueous layer, which helps to break emulsions and reduces the solubility of organic compounds in the aqueous phase.

Problem 2: Product is a persistent oil or gummy solid and fails to crystallize.

Potential Causes & Solutions:

  • Cause A: Residual Solvent. High-boiling solvents like DMF, DMAc, or sulfolane are notoriously difficult to remove and can act as an impurity that inhibits crystallization.

    • Solution: Ensure these solvents are thoroughly removed during the work-up. After extraction with a solvent like ethyl acetate, perform multiple washes with water (e.g., 3-5 times) to partition the polar aprotic solvent into the aqueous layer. Follow with a brine wash to remove the excess water from the organic layer.[5]

  • Cause B: Presence of Impurities. Unreacted starting materials or reaction byproducts can significantly lower the melting point of the mixture and prevent the formation of a stable crystal lattice. The product's melting point is reported to be 66-67°C.[6][7] A significant deviation suggests impurity.

    • Solution: The crude material may require purification by column chromatography before attempting crystallization.[3][8] This is the most effective way to separate compounds with different polarities.

  • Cause C: Supersaturation. The solution may be supersaturated, requiring nucleation to initiate crystal growth.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previously purified batch. If no seed crystal is available, cooling the solution to 0-5°C or even lower for an extended period can promote nucleation.

Problem 3: TLC/HPLC analysis shows a new, more polar spot after work-up.

Potential Causes & Solutions:

  • Cause A: Hydrolysis of the Nitrile Group. The nitrile group is susceptible to hydrolysis to the corresponding carboxylic acid or amide under harsh acidic or basic conditions, especially when heated.[9][10] This is a significant risk if the work-up involves prolonged exposure to strong acids or bases used to neutralize the reaction.

    • Solution: Perform all aqueous washes using neutral or near-neutral pH solutions. If a base is needed (e.g., to remove an unreacted phenolic starting material), use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of a strong base like NaOH.[11] Keep the work-up temperature at or below room temperature.

  • Cause B: Oxidation of the Aldehyde Group. The formyl (aldehyde) group can be oxidized to a carboxylic acid, another highly polar impurity. This can occur if the reaction is worked up in the presence of unquenched oxidants or exposed to air for extended periods under basic conditions.

    • Solution: Ensure the work-up is performed promptly after the reaction is complete. If the reaction conditions are oxidative, ensure a proper quenching step is included before extraction. Avoid unnecessarily prolonged stirring of the organic/aqueous layers open to the atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound and how does it impact the work-up?

The most common synthesis is a copper-catalyzed Ullmann condensation, which involves the coupling of 3-hydroxybenzaldehyde with 4-fluorobenzonitrile (or another 4-halobenzonitrile) in the presence of a base like potassium carbonate (K₂CO₃) and a copper catalyst.[1][2][12] The work-up must be designed to remove the base (K₂CO₃), the copper catalyst, any unreacted starting materials, and the high-boiling polar solvent (e.g., DMF) typically used.

Q2: What are the key chemical properties of this compound to consider?

The key properties are summarized in the table below. The molecule's moderate polarity and susceptibility of its functional groups to hydrolysis or oxidation are the primary considerations.

PropertyValue/DescriptionSignificance for Work-up
Appearance Off-White to Pale Yellow Solid[6]Color can indicate purity; darker colors may suggest impurities.
Melting Point 66-67°C[6][7]A sharp melting point in this range indicates high purity.
Solubility Slightly soluble in chloroform, methanol.[6][7]Guides the choice of extraction and recrystallization solvents.
Functional Groups Aldehyde, Ether, NitrileAldehyde is prone to oxidation; Nitrile is prone to hydrolysis.
Storage Store at 2-8°C under inert gas.[6]Suggests potential for slow degradation upon exposure to air/moisture.

Q3: How can I effectively remove residual copper catalyst?

Copper residues can complicate purification and downstream reactions. After initial extraction and water washes, washing the organic layer with a dilute aqueous solution of ammonia or ammonium chloride can help. The ammonia complexes with the copper ions, partitioning them into the aqueous layer for easy removal.

Q4: Which is better for final purification: recrystallization or column chromatography?

The choice depends on the nature and quantity of impurities.

  • Recrystallization: This is the most efficient method for removing small amounts of impurities from a large amount of product, provided a suitable solvent is found. It is scalable and cost-effective. Toluene or a mixed solvent system like Ethyl Acetate/Hexane or Toluene/Hexane are good starting points.[13][14]

  • Flash Column Chromatography: This is superior for separating the product from impurities with significantly different polarities, such as unreacted starting materials or byproducts from side reactions.[8] It is the preferred method if the crude product is an oil or if TLC analysis shows multiple, well-separated spots.

Optimized Protocols & Visual Workflows

General Work-up and Extraction Workflow

The following diagram outlines the decision-making process for a standard work-up procedure.

G start Completed Reaction Mixture (in high-boiling solvent) cool Cool to Room Temperature start->cool quench Slowly Quench into H2O (Vigorous Stirring) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) quench->extract wash_h2o Wash Organic Layer with H2O (to remove DMF/DMAc, 3-5x) extract->wash_h2o wash_nh4cl Optional: Wash with aq. NH4Cl (to remove Cu catalyst) wash_h2o->wash_nh4cl wash_brine Wash Organic Layer with Brine (to break emulsions) wash_nh4cl->wash_brine dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash_brine->dry filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate crude Crude Product concentrate->crude

Caption: Decision tree for the aqueous work-up of this compound.

Protocol 1: Standard Aqueous Work-up and Extraction
  • Cooling: Allow the reaction mixture to cool to ambient temperature (20-25°C).

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to the reaction solvent volume) with vigorous overhead stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 2 volumes). Combine the organic layers.

  • Washing: a. Wash the combined organic layers with deionized water (3-5 x 2 volumes) to remove residual high-boiling solvents like DMF. b. (Optional) If a copper catalyst was used, wash with 5% aqueous ammonium chloride solution (1 x 2 volumes). c. Wash with saturated aqueous NaCl (brine) (1 x 2 volumes).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Scientist's Note: The repeated water washes in step 4a are critical for minimizing product loss. Residual DMF can keep the product partially soluble in the aqueous phase, reducing overall yield.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a potential solvent (e.g., Toluene, Isopropanol, or Ethyl Acetate) dropwise. Heat the mixture. A good solvent will dissolve the product when hot but show poor solubility at room temperature. If a single solvent is not ideal, try a solvent/anti-solvent system (e.g., Ethyl Acetate/Hexanes).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give the product an Rf value of approximately 0.25-0.35. A mixture of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).[8]

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading").[15] Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Logic for Purification Method Selection

G action_node Re-evaluate work-up for byproducts or try alternative chromatography phase/eluent start Analyze Crude Product by TLC check_purity Is there one major spot with minor impurities? start->check_purity check_state Is the crude a solid? check_purity->check_state Yes check_separation Are impurities well-separated from product? check_purity->check_separation No recrystallize Proceed with Recrystallization check_state->recrystallize Yes chromatography Proceed with Column Chromatography check_state->chromatography No (Oil/Gummy) check_separation->action_node No (Streaking/ Overlapping Spots) check_separation->chromatography Yes

Caption: Logic diagram for choosing between recrystallization and column chromatography.

References

  • ChemBK. Benzonitrile, 4-(3-formylphenoxy)-. [Link]

  • University of California, Davis. 12. The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • IndiaMART. Technical Grade 4 4 Bromo 3 Formylphenoxy Benzonitrile. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • SIELC Technologies. Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Benzonitrile. [Link]

  • Wikipedia. Column chromatography. [Link]

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  • ResearchGate. How can I purify impure benzonitrile?. [Link]

  • ChemSpider Synthetic Pages. Partial hydrolysis of a benzonitrile. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Organic Syntheses. 9 - Organic Syntheses Procedure. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Veeprho. 4-(3-Formylphenoxy)-benzonitrile | CAS 90178-72-6. [Link]

  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]

  • LabXchange. Synthesis, Distillation, & Recrystallization. [Link]

  • PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. [Link]

  • Google Patents.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

Sources

Stability of 4-(3-Formylphenoxy)benzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Formylphenoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this molecule under various experimental conditions. Here, we address common questions and troubleshooting scenarios encountered in the lab, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound, and how do they influence its stability?

This compound is a multifunctional compound featuring three key chemical motifs: an aromatic nitrile (-C≡N), an aromatic aldehyde (-CHO), and a diaryl ether linkage (-O-). The stability of the overall molecule is dictated by the relative reactivity of these groups under specific pH conditions.

  • Nitrile Group: This is often the most reactive site under both acidic and basic aqueous conditions. It is susceptible to hydrolysis, which typically proceeds via an amide intermediate to ultimately form a carboxylic acid.[1][2]

  • Aldehyde Group: Aromatic aldehydes are moderately reactive. The absence of α-hydrogens makes it susceptible to specific reactions like the Cannizzaro reaction under strong basic conditions.[3] It can also be oxidized to a carboxylic acid, a process that can occur even under ambient conditions with air, particularly during crystallization.[4]

  • Diaryl Ether Linkage: Aryl ethers are known for their high chemical stability. Cleavage of this bond requires harsh conditions, such as treatment with very strong acids like HBr or HI at elevated temperatures, or strongly basic organometallic reagents.[5][6] It is generally considered stable under the typical aqueous acidic or basic conditions used for nitrile hydrolysis.

The primary stability concern for most applications will be the hydrolysis of the nitrile group.

Q2: What is the expected behavior and what are the degradation products of this compound under acidic conditions?

Under acidic conditions, the principal degradation pathway is the hydrolysis of the nitrile group. The reaction is catalyzed by acid, which protonates the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[7][8]

The hydrolysis proceeds in two main steps:

  • Formation of an Amide Intermediate: The nitrile is first converted to 4-(3-formylphenoxy)benzamide.

  • Formation of a Carboxylic Acid: The amide intermediate is then further hydrolyzed to the final product, 4-(3-formylphenoxy)benzoic acid.[9]

Primary Acidic Degradation Products:

  • 4-(3-Formylphenoxy)benzamide (intermediate)

  • 4-(3-Formylphenoxy)benzoic acid (final product)

The ether linkage remains stable under these conditions.[10] The aldehyde group is also generally stable, although prolonged exposure to strong, hot acid could potentially lead to side reactions, though this is less common than nitrile hydrolysis.

Acid_Degradation cluster_main Acidic Hydrolysis Pathway Start This compound Amide 4-(3-Formylphenoxy)benzamide (Intermediate) Start->Amide H₃O⁺ (Step 1) Acid 4-(3-Formylphenoxy)benzoic acid (Final Product) Amide->Acid H₃O⁺, Δ (Step 2)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Q3: How does this compound behave in a basic medium? What are the potential side reactions?

In basic conditions, the nitrile group is again the primary site of reaction. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[11] This reaction also proceeds through an amide intermediate to yield the corresponding carboxylate salt.[1]

Primary Basic Degradation Pathway:

  • Initial Attack: OH⁻ attacks the nitrile carbon.

  • Amide Formation: The intermediate is protonated by water to form 4-(3-formylphenoxy)benzamide.

  • Saponification: The amide is further hydrolyzed by base to form the sodium or potassium salt of 4-(3-formylphenoxy)benzoic acid and ammonia gas.[1] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[11]

Potential Side Reaction (Cannizzaro Reaction): Since the aromatic aldehyde group lacks α-hydrogens, it can undergo a disproportionation reaction known as the Cannizzaro reaction under strongly basic conditions (e.g., concentrated NaOH or KOH) and heat.[3] In this reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol. This would lead to a complex mixture of products, including:

  • 4-(3-(hydroxymethyl)phenoxy)benzonitrile

  • 4-(3-formylphenoxy)benzoic acid (from both nitrile hydrolysis and Cannizzaro)

  • 4-(3-carboxylphenoxy)benzonitrile

For most standard basic hydrolysis procedures aimed at the nitrile, using milder conditions (e.g., dilute NaOH at moderate temperatures) can minimize the Cannizzaro reaction.

Basic_Degradation cluster_main Primary Basic Hydrolysis Pathway cluster_side Potential Side Reaction (Strong Base) Start This compound Amide_B 4-(3-Formylphenoxy)benzamide Start->Amide_B OH⁻, H₂O Salt Sodium 4-(3-formylphenoxy)benzoate Amide_B->Salt OH⁻, Δ (+ NH₃) Acid_B 4-(3-Formylphenoxy)benzoic acid Salt->Acid_B H₃O⁺ Workup Start_Side This compound Alcohol 4-(3-(hydroxymethyl)phenoxy)benzonitrile Start_Side->Alcohol Cannizzaro Reaction (conc. OH⁻, Δ) Carboxylate 4-(3-carboxylphenoxy)benzonitrile Start_Side->Carboxylate Cannizzaro Reaction (conc. OH⁻, Δ)

Caption: Potential reaction pathways under basic conditions.

Troubleshooting Guides
Scenario 1: I ran a reaction under acidic conditions and my HPLC shows three peaks: my starting material and two new, more polar products. What are they?

Analysis: This is a classic profile for the stepwise hydrolysis of the nitrile.

  • Peak 1 (Least Polar): Unreacted this compound.

  • Peak 2 (Intermediate Polarity): The amide intermediate, 4-(3-formylphenoxy)benzamide. Amides are significantly more polar than nitriles.

  • Peak 3 (Most Polar): The final carboxylic acid product, 4-(3-formylphenoxy)benzoic acid. The carboxylic acid group makes this the most polar compound, resulting in the shortest retention time on a reverse-phase column.

Solution: If your goal is the carboxylic acid, the reaction has not gone to completion. You can resolve this by:

  • Increasing Reaction Time: Allow the reaction to proceed longer to ensure the amide intermediate is fully hydrolyzed.

  • Increasing Temperature: Gently heating the reaction (e.g., to 50-80°C) will significantly increase the rate of the second hydrolysis step, which is often slower than the first.

  • Increasing Acid Concentration: While effective, this can sometimes promote unwanted side reactions if not carefully controlled. Monitoring by HPLC is crucial.

Scenario 2: After a basic saponification of the nitrile followed by acidic workup, my final product yield is very low, and the NMR is messy. What could have gone wrong?

Analysis: A low yield and complex product mixture after a strong basic hydrolysis suggest that the Cannizzaro side reaction may have occurred.[3] This is especially likely if you used concentrated base (e.g., >5M NaOH) and/or high temperatures. The "messy" NMR would be due to the presence of the alcohol and di-acid products alongside your target compound.

Solution:

  • Use Milder Conditions: Repeat the reaction using more dilute base (e.g., 1-2M NaOH) and a lower temperature (start at room temperature and gently warm only if necessary). The hydrolysis of a nitrile is often efficient even under less forcing conditions.

  • Use a Different Base: Consider using a base like barium hydroxide, which can sometimes provide more controlled hydrolysis of aromatic nitriles.[12]

  • Isolate the Amide: If obtaining the carboxylic acid cleanly is proving difficult, consider stopping the reaction at the amide stage. Partial hydrolysis to the amide can often be achieved with high yield under controlled basic conditions.[13] The isolated amide can then be hydrolyzed to the acid under acidic conditions, avoiding the Cannizzaro complication.

Experimental Protocols & Data
Protocol: General Procedure for Stability Assessment

This protocol provides a framework for testing the stability of this compound.

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_t0 Prepare T=0 Sample (Dilute stock in mobile phase) prep_stock->prep_t0 stress_acid Acidic Stress (e.g., 0.1M HCl) prep_stock->stress_acid stress_base Basic Stress (e.g., 0.1M NaOH) prep_stock->stress_base inject Inject on HPLC prep_t0->inject stress_temp Incubate at Temp (e.g., 50°C) stress_acid->stress_temp stress_base->stress_temp sample Withdraw Aliquots (at T=1, 2, 4, 8 hr) stress_temp->sample quench Quench/Neutralize sample->quench quench->inject analyze Analyze Data (% Degradation vs. T=0) inject->analyze

Caption: General workflow for conducting a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (ACN).

  • T=0 Sample: Immediately prepare a "time zero" sample by diluting the stock solution to the target analytical concentration (e.g., 50 µg/mL) with the initial mobile phase composition. Analyze immediately.

  • Acidic Condition: Mix a portion of the stock solution with an equal volume of 0.1M HCl in a sealed vial.

  • Basic Condition: Mix another portion of the stock solution with an equal volume of 0.1M NaOH in a separate sealed vial.

  • Incubation: Place the vials in a controlled temperature environment (e.g., a 50°C water bath).

  • Time Points: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot to stop the degradation. For the acidic sample, add an equivalent amount of 0.1M NaOH. For the basic sample, add an equivalent amount of 0.1M HCl.

  • Analysis: Dilute the quenched sample to the target analytical concentration and analyze by a stability-indicating HPLC method (e.g., C18 column with a water/ACN gradient).

  • Calculation: Determine the percentage of the parent compound remaining by comparing its peak area to the T=0 sample.

Table 1: Predicted Stability Profile of this compound
ConditionTemperatureExpected Primary DegradationRate of DegradationNotes
pH 1-2 (e.g., 0.1M HCl)25°CNitrile Hydrolysis to Amide/AcidSlow to ModerateHydrolysis to the final acid may require extended time.[8]
pH 1-2 (e.g., 0.1M HCl)80°CNitrile Hydrolysis to Carboxylic AcidFastEther linkage should remain stable.[5]
pH 5-7 (Buffered)25°CNegligibleVery SlowGenerally stable at neutral pH.[14]
pH 12-13 (e.g., 0.1M NaOH)25°CNitrile Hydrolysis to CarboxylateModerateCannizzaro reaction is unlikely at this temperature.[3]
pH >13 (e.g., 5M NaOH)80°CNitrile Hydrolysis & CannizzaroVery FastSignificant product mixture is expected due to competing reactions.
References
  • Wikipedia. Ether cleavage. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7505, Benzonitrile. [Link]

  • eGyanKosh. AROMATIC ALDEHYDES AND KETONS. [Link]

  • PubMed. Stability of sucrose fatty acid esters under acidic and basic conditions. [Link]

  • Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Homework.Study.com. What gas evolved during the alkaline hydrolysis of benzonitrile? Explain the mechanism. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Online Chemistry Notes. Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

  • Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Embibe. Acid-hydrolysis of benzonitrile forms. [Link]

  • ChemSpider Synthetic Pages. Partial hydrolysis of a benzonitrile. [Link]

  • ResearchGate. The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions. [Link]

  • Google Patents. US3876691A - Process for the hydrolysis of nitriles.

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By-product formation in the reduction of the formyl group of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for By-product formation in the reduction of the formyl group of 4-(3-Formylphenoxy)benzonitrile.

Introduction

This guide provides in-depth troubleshooting advice for researchers performing the chemical reduction of the formyl group in this compound to synthesize the target primary alcohol, 4-[3-(Hydroxymethyl)phenoxy]benzonitrile.[1][2] This transformation, while conceptually straightforward, is often complicated by the presence of a chemically sensitive nitrile group and a diaryl ether linkage within the same molecule. Achieving high chemoselectivity is critical to maximizing yield and minimizing complex purification steps. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address common challenges encountered in the laboratory.

Core Reaction Overview

The primary objective is the selective reduction of an aromatic aldehyde to a primary alcohol while preserving a nitrile functional group on the same molecule.

Reaction_Overview SM This compound (Starting Material) P 4-[3-(Hydroxymethyl)phenoxy]benzonitrile (Desired Product) SM->P [H] (Selective Reducing Agent)

Caption: Desired selective reduction pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and TLC/LC-MS analysis shows significant amounts of unreacted this compound. What are the likely causes?

A1: Incomplete conversion is a common issue that typically points to suboptimal reaction parameters rather than incorrect reagent choice, especially when using a mild reductant like sodium borohydride (NaBH₄).

Potential Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of NaBH₄ to the aldehyde is theoretically 1:4 (as each BH₄⁻ ion can deliver four hydride ions).[3] However, in practice, NaBH₄ can react with protic solvents (like methanol or ethanol) or trace amounts of water.

    • Troubleshooting: Increase the molar equivalents of NaBH₄ incrementally. A common starting point is 1.1 to 1.5 equivalents. Monitor the reaction by TLC. If the reaction stalls, a small, fresh portion of NaBH₄ can be added.

  • Low Reaction Temperature: While low temperatures (0-5 °C) are often used initially to control the exothermic reaction, the reaction rate may be too slow for complete conversion.

    • Troubleshooting: After the initial addition of the reducing agent at a low temperature, allow the reaction to slowly warm to room temperature and stir for several hours (2-4 h) or until TLC analysis indicates full consumption of the starting material.

  • Poor Reagent Quality: Sodium borohydride can degrade over time, especially if not stored in a dry environment, leading to reduced activity.

    • Troubleshooting: Use a freshly opened bottle of NaBH₄ or a known active batch.

  • Solvent Issues: The choice of solvent is crucial. Alcohols like methanol or ethanol are commonly used and are generally effective.

    • Troubleshooting: Ensure the solvent is of sufficient purity. While anhydrous conditions are not strictly necessary for NaBH₄ reductions, excess water can consume the reagent.

Q2: My mass spectrometry results show a product with a mass of 227.27 g/mol , corresponding to the reduction of both the aldehyde and the nitrile group. How can I prevent this over-reduction?

A2: The formation of 4-(3-(hydroxymethyl)phenoxy)benzylamine (C₁₄H₁₃NO) indicates a lack of chemoselectivity in your reducing agent. This is the most common and significant by-product issue.

Primary Cause:

  • Use of a Non-Selective Reducing Agent: The most likely culprit is using a strong, non-selective hydride donor like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is powerful enough to reduce aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[4][5] It will readily attack both the formyl and the nitrile groups.[6][7]

Troubleshooting & Prevention:

  • Switch to a Chemoselective Reagent: The standard and most effective solution is to use Sodium Borohydride (NaBH₄) . NaBH₄ is a much milder reducing agent and is highly selective for aldehydes and ketones over nitriles under standard alcoholic solvent conditions.[8][9]

  • Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) can be used, it often requires careful optimization of catalysts, pressure, and temperature to avoid reducing the nitrile.[10] For this specific substrate, NaBH₄ is a more reliable and straightforward choice.

Byproduct_Formation cluster_0 Reaction Pathways cluster_1 Desired Path (Mild Reductant) cluster_2 Undesired Path (Strong Reductant) SM This compound Aldehyde + Nitrile P1 4-[3-(Hydroxymethyl)phenoxy]benzonitrile Alcohol + Nitrile SM->P1 NaBH₄ (Selective) BP1 4-(3-(hydroxymethyl)phenoxy)benzylamine Alcohol + Amine SM->BP1 LiAlH₄ (Non-selective)

Caption: Selective vs. Non-selective reduction pathways.

Q3: I used NaBH₄, but my NMR still suggests some by-product formation. Could the diaryl ether bond have been cleaved?

A3: It is highly unlikely that the diaryl ether bond was cleaved using NaBH₄. Reductive cleavage of such stable C-O bonds typically requires much harsher conditions, such as high-pressure catalytic hydrogenation or strong Lewis/protic acids (e.g., BBr₃, HBr). Standard NaBH₄ reduction conditions are far too mild for this transformation. If you observe unexpected aromatic signals, consider other possibilities first:

  • Impurities in the Starting Material: Verify the purity of your this compound.

  • Workup-Related Side Reactions: If your workup involves a strong acid quench, this is a more likely source of degradation than the reduction step itself, although diaryl ether cleavage would still be difficult.

Q4: My workup involved quenching with acid in methanol. Could this have caused any issues?

A4: Yes. While quenching excess NaBH₄ with acid is standard, performing this in an alcohol solvent can lead to the formation of an acetal from any unreacted starting material. The aldehyde, under acidic conditions, will readily react with the alcohol solvent (e.g., methanol) to form a dimethyl acetal. This by-product can complicate purification.

Prevention:

  • Quench with Water or Aqueous Acid: A preferred method is to first quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) before acidification.

  • Solvent Evaporation: Alternatively, remove the organic solvent under reduced pressure after the reaction is complete, then add an aqueous acid solution to the residue.

Troubleshooting Guides

Guide 1: Protocol for High-Selectivity Reduction using NaBH₄

This protocol is designed to maximize the yield of 4-[3-(Hydroxymethyl)phenoxy]benzonitrile while minimizing by-product formation.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add NaBH₄ (1.2 eq) portion-wise over 10-15 minutes. Causality Note: Slow addition is crucial to control the initial exothermic reaction and prevent temperature spikes that could lead to side reactions.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress using TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add deionized water to quench any unreacted NaBH₄. Safety Note: Hydrogen gas is evolved during this step.

  • Acidification & Extraction: Slowly add 1 M HCl to adjust the pH to ~5-6. This protonates the resulting alkoxide. Remove the bulk of the methanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Washing: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Guide 2: Characterization of Potential By-products

If your reaction has gone awry, proper identification of the by-products is the first step to correcting the protocol.

Compound Expected Mass (M+H)⁺ Key ¹H NMR Signals (δ, ppm) Key IR Signals (cm⁻¹)
Starting Material 224.23~10.0 (s, 1H, -CHO), Aromatic protons~2230 (C≡N), ~1700 (C=O)
Desired Product 226.24~4.6 (s, 2H, -CH₂OH), ~2.5 (br s, 1H, -OH), Aromatic protons~3350 (br, O-H), ~2230 (C≡N)
Amine By-product 227.27~4.6 (s, 2H, -CH₂OH), ~3.8 (s, 2H, -CH₂NH₂), Aromatic protons~3350 (br, O-H), ~3300 (N-H)
Workflow Visualization: Troubleshooting Logic

This diagram outlines a logical flow for diagnosing and solving issues during the reduction.

Troubleshooting_Workflow Start Reaction Complete? SM_Present Incomplete Reaction: Substantial Starting Material Start->SM_Present No Impurity_Present By-product Detected Start->Impurity_Present Yes, but... Success High Yield of Desired Product Start->Success Yes Action1 1. Check Reagent Stoichiometry (Increase NaBH₄ to 1.5 eq) SM_Present->Action1 Check_Mass Identify By-product by MS/NMR Impurity_Present->Check_Mass Action2 2. Increase Reaction Time / Temp (Allow warming to RT) Action1->Action2 Action3 3. Verify Reagent Quality (Use fresh NaBH₄) Action2->Action3 Amine_BP Amine By-product Detected Check_Mass->Amine_BP Mass = 227 Other_BP Other By-product Check_Mass->Other_BP Other Mass Action4 Root Cause: Strong Reductant (LiAlH₄) Solution: Switch to NaBH₄ Amine_BP->Action4 Action5 Investigate Workup Conditions (e.g., Acetal Formation) Other_BP->Action5

Caption: A logical workflow for troubleshooting common reduction issues.

References
  • Nitrile Reduction Mechanisms. Wikipedia. [Link]

  • Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts. Farkas, G., et al. Reaction Kinetics and Catalysis Letters, 2001. [Link]

  • Reduction of Carbonyl Compounds using Sodium Tetrahydridoborate. Chemguide. [Link]

  • LiAlH₄ and NaBH₄ Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Nitrile Reduction Mechanism with LiAlH₄ and DIBAL. Chemistry Steps. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

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Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. For researchers synthesizing intermediates like 4-(3-Formylphenoxy)benzonitrile, a versatile building block, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a predictive framework based on established principles and comparative data from analogous structures. Our objective is to equip researchers with the expertise to interpret these spectra, validate synthesis, and understand the nuanced electronic environments within the molecule.

The Structural Landscape of this compound

To embark on a detailed spectral analysis, we must first dissect the molecule's architecture. This compound comprises two substituted benzene rings linked by an ether oxygen. One ring is substituted with a nitrile group para to the ether linkage, while the other bears a formyl (aldehyde) group meta to the ether linkage. This arrangement results in a distinct set of electronic environments for each proton and carbon atom, which will be reflected in their respective NMR chemical shifts and coupling patterns.

Caption: General workflow for NMR analysis.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of this compound is a critical step in its application in research and development. While direct experimental data may not always be readily available, a predictive analysis grounded in the fundamental principles of NMR and comparative data from analogous structures provides a robust framework for spectral interpretation. This guide has detailed the expected chemical shifts and coupling patterns, offering a valuable resource for scientists to confirm the identity and purity of their synthesized material, thereby ensuring the integrity of their subsequent research endeavors.

References

  • Magn Reson Chem.2006 , 44(8), 797-806. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. [Link]

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  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

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  • 13-C NMR Chemical Shift Table. [Link]

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  • Signal Areas. [Link]

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  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use. [Link]

  • ChemBK. Benzonitrile, 4-(3-formylphenoxy)-. [Link]

  • Pharmaffiliates. 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. [Link]

  • RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

  • BMRB. bmse000284 Benzonitrile. [Link]

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  • SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

A Comparative Guide to the Mass Spectrometry Analysis of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 4-(3-Formylphenoxy)benzonitrile (FPB), a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the rationale behind methodological choices, ensuring robust and reproducible results. We will explore two primary analytical workflows: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), providing the experimental data and theoretical framework necessary to select the optimal approach for your analytical needs.

Introduction to this compound: An Analytical Overview

This compound is an organic compound featuring a benzonitrile moiety linked to a formyl-substituted phenyl group via an ether bond. Its multifunctional nature makes it a versatile building block, but also presents unique challenges for characterization. Mass spectrometry is an indispensable tool for confirming its molecular weight and elucidating its structure through fragmentation analysis.[1] The choice of ionization technique is paramount, as it dictates the nature and extent of fragmentation, directly impacting the quality of the resulting data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number90178-72-6[2][3]
Molecular FormulaC₁₄H₉NO₂[2][3]
Molar Mass223.23 g/mol [2][3]
AppearanceOff-White to Pale Yellow Solid[2]
SolubilitySlightly soluble in Chloroform, Methanol[2]
Comparing Ionization Techniques: The "Soft" vs. "Hard" Approach

The selection of an ionization source is the most critical decision in the mass spectrometric analysis of a small molecule like FPB. The primary choice is between "soft" ionization techniques, which typically yield an intact molecular ion, and "hard" ionization techniques, which induce extensive fragmentation to create a characteristic fingerprint.[4][5]

  • Electrospray Ionization (ESI): A soft ionization method ideal for polar, thermally labile molecules, ESI is the workhorse of modern LC-MS.[6][7] It generates ions by applying a high voltage to a liquid sample, producing a fine aerosol.[6] The resulting ions are typically protonated molecules, such as [M+H]⁺, providing clear molecular weight information with minimal initial fragmentation. This makes it an excellent choice for quantification and precursor ion selection in tandem mass spectrometry (MS/MS).

  • Electron Ionization (EI): As a classic hard ionization technique, EI bombards gas-phase analyte molecules with high-energy electrons (~70 eV).[8] This process is highly energetic, leading to reproducible and extensive fragmentation.[5][8] The resulting mass spectrum is a unique "fingerprint" that can be used for library matching and detailed structural elucidation. EI is almost exclusively coupled with Gas Chromatography (GC), requiring the analyte to be volatile and thermally stable.[9]

Table 2: Comparison of Ionization Techniques for FPB Analysis

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Principle Soft Ionization (Proton Transfer)Hard Ionization (Electron Impact)
Typical Platform LC-MSGC-MS
Primary Ion [M+H]⁺ (m/z 224.2)M⁺• (m/z 223.2)
Fragmentation Low (in MS1), Controlled (in MS/MS)High and Extensive
Best For Accurate molecular weight determination, quantification, analysis of complex mixtures.Structural elucidation, library matching, analysis of volatile compounds.
Sample State Liquid/SolutionGas/Vapor
Experimental Protocols

Scientific integrity demands protocols that are both detailed and self-validating. The following sections outline complete workflows for sample preparation and analysis using both LC-ESI-MS/MS and GC-EI-MS.

The general workflow for analyzing FPB involves sample preparation followed by chromatographic separation and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis p1 Weigh FPB Sample p2 Dissolve in Solvent (e.g., Methanol) p1->p2 p3 Dilute to Working Concentration (1-10 µg/mL) p2->p3 p4 Filter through 0.22 µm Syringe Filter p3->p4 a1 Inject into Chromatography System p4->a1 a2 Separation (LC or GC) a1->a2 a3 Ionization (ESI or EI) a2->a3 a4 Mass Analysis (MS or MS/MS) a3->a4 a5 Detection a4->a5 d1 Data Interpretation a5->d1 d2 Structural Elucidation a5->d2

Caption: General experimental workflow for MS analysis of FPB.

Proper sample preparation is crucial to avoid instrument contamination and ensure high-quality data.[9][10] The primary challenge is to completely dissolve the analyte and remove any particulate matter while working within a concentration range that prevents detector saturation.[11]

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound solid.

  • Dissolve the solid in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with methanol (or a solvent compatible with the mobile phase) to achieve a final concentration of approximately 10 µg/mL. For highly sensitive instruments, a concentration of 1 µg/mL may be more appropriate.

  • Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean 2 mL autosampler vial.[11] This step is critical to prevent blockages in the LC or GC system.[11]

  • Blank Preparation: Prepare a blank sample containing only the final dilution solvent (e.g., methanol) to be run before and after the sample set to check for carryover.[11]

This method is designed to confirm the molecular weight and controllably fragment the molecule to gain structural information.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF) with an ESI source.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Method (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Gas Temperature: 325°C.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 224.2 in the range of m/z 100-300.

    • MS2 Product Ion Scan: Isolate the precursor ion at m/z 224.2 and fragment it using collision-induced dissociation (CID) with argon. Optimize collision energy (e.g., starting at 15 eV) to produce a rich fragment spectrum.

This method is designed to generate a reproducible fragmentation "fingerprint" for structural confirmation and library matching.

  • Instrumentation: A gas chromatograph with a capillary column coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • GC Method:

    • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Hold at 150°C for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.

  • MS Method (EI Mode):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-350.

Data Interpretation: Predicting Fragmentation Patterns

The utility of a mass spectrum lies in the interpretation of its peaks. Based on the structure of FPB and established fragmentation rules for its functional groups (aldehydes, ethers, aromatics), we can predict the major fragments for each ionization method.[12][13][14]

Under high-energy EI conditions, the molecular ion (M⁺• at m/z 223) will be formed, followed by immediate fragmentation at the weakest bonds.

G cluster_frags Key Fragments M [M]+• m/z 223 f1 m/z 222 [M-H]+ M->f1 - H• f2 m/z 194 [M-CHO]+ M->f2 - CHO• f3 m/z 121 [C7H5O2]+ M->f3 Ether Cleavage f4 m/z 102 [C7H4N]+ M->f4 Ether Cleavage f5 m/z 76 [C6H4]+ f4->f5 - CN

Caption: Predicted EI fragmentation pathway for FPB.

  • m/z 223 (Molecular Ion): The intact radical cation. Its presence confirms the molecular weight.

  • m/z 222 ([M-H]⁺): Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aldehydes.[12]

  • m/z 194 ([M-CHO]⁺): Loss of the formyl radical (•CHO), another characteristic fragmentation of aromatic aldehydes.[12][14]

  • m/z 121 ([C₇H₅O₂]⁺): Cleavage of the ether bond can yield the formyl-phenoxy cation.

  • m/z 102 ([C₇H₄N]⁺): The alternative ether cleavage can produce the cyano-phenyl radical, which is a stable fragment.

  • m/z 76 ([C₆H₄]⁺): Subsequent loss of a cyanide radical from the m/z 102 fragment, characteristic of benzonitrile fragmentation.[15]

In ESI, we first observe the protonated molecule [M+H]⁺ at m/z 224. Tandem MS (MS/MS) analysis of this ion induces fragmentation, typically through cleavage of the most labile bonds.

  • Precursor Ion: m/z 224 ([M+H]⁺)

  • Key Product Ions:

    • m/z 196: A potential loss of carbon monoxide (CO, 28 Da) from the protonated aldehyde group.

    • m/z 120: Cleavage of the ether bond can result in the formation of a protonated 4-cyanophenol ion ([HOC₆H₄CN + H]⁺).

    • m/z 103: Formation of a neutral 4-cyanophenol followed by protonation of the remaining fragment is less likely but possible, leading to a benzonitrile-like ion.

Table 3: Summary of Predicted Key Fragments for FPB

m/zPredicted Ion FormulaIonization MethodDescription
224.2[C₁₄H₁₀NO₂]⁺ESI (MS1)Protonated Molecular Ion
223.2[C₁₄H₉NO₂]⁺•EIMolecular Ion (Radical Cation)
222.2[C₁₄H₈NO₂]⁺EILoss of H• from aldehyde
194.2[C₁₃H₈NO]⁺EILoss of formyl radical (•CHO)
121.1[C₇H₅O₂]⁺EIFormyl-phenoxy cation
120.1[C₇H₆NO]⁺ESI (MS2)Protonated 4-cyanophenol
102.1[C₇H₄N]⁺EICyano-phenyl radical
76.1[C₆H₄]⁺EIBenzyne radical from m/z 102
Conclusion and Recommendations

Both LC-ESI-MS and GC-EI-MS are powerful techniques for the analysis of this compound, each providing complementary information.

  • For rapid confirmation of molecular weight and quantification in complex matrices like reaction mixtures or biological samples, LC-ESI-MS/MS is the superior choice . Its soft ionization preserves the molecular ion, providing an unambiguous determination of molecular weight, and the chromatographic separation is well-suited for non-volatile compounds.

  • For definitive structural elucidation and compound identification , GC-EI-MS provides an invaluable fingerprint . The extensive, reproducible fragmentation patterns can be compared against spectral libraries or used to piece together the molecule's structure with high confidence.

For a comprehensive characterization, employing both techniques is recommended. The LC-MS data confirms the mass of the parent compound, while the GC-MS data provides a detailed structural fingerprint, creating a robust and defensible analytical data package.

References

  • Benzonitrile, 4-(3-formylphenoxy)-. ChemBK. Available at: [https://www.chembk.com/en/chem/Benzonitrile, 4-(3-formylphenoxy)-]([Link], 4-(3-formylphenoxy)-)

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  • (PDF) Ionization Techniques for Mass Spectral Analysis. ResearchGate. Available at: [Link]

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  • 4-(3-Formyl-4-hydroxyphenoxy)benzonitrile. PubChem. Available at: [Link]

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A Comprehensive Guide to the FT-IR Analysis of 4-(3-Formylphenoxy)benzonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. 4-(3-Formylphenoxy)benzonitrile is a key intermediate, valued for its application in the synthesis of antimicrobial compounds and other complex organic structures.[1] Its utility is derived directly from its unique trifunctional architecture: an aromatic aldehyde, a nitrile group, and a diaryl ether linkage. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and integrity of these crucial functional groups.

This guide provides an in-depth analysis of the expected FT-IR spectral characteristics of this compound. Moving beyond a simple peak list, we will explore the causal relationships between molecular structure and vibrational frequencies, compare expected absorptions with established literature values for analogous compounds, and provide a robust experimental protocol for obtaining a high-quality spectrum.

The Molecular Blueprint: Linking Structure to Vibrational Fingerprints

The structure of this compound (CAS No. 90178-72-6) incorporates three distinct functional groups attached to two phenyl rings.[2][3] Each of these groups—aldehyde (-CHO), nitrile (-C≡N), and ether (-O-)-—has characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific, predictable frequencies. The aromatic nature of the rings also contributes a unique set of absorptions.

Below is a logical diagram illustrating the key functional groups within the molecule that are the focus of our FT-IR analysis.

cluster_molecule This compound Molecule C₁₄H₉NO₂ Aldehyde Formyl Group (C=O, C-H) Molecule->Aldehyde Analysis Target Nitrile Nitrile Group (C≡N) Molecule->Nitrile Analysis Target Ether Diaryl Ether (C-O-C) Molecule->Ether Analysis Target Aromatic Aromatic Rings (C=C, C-H) Molecule->Aromatic Analysis Target

Caption: Key functional groups in this compound for FT-IR analysis.

Comparative Analysis of Expected FT-IR Absorptions

The exact position of an absorption band is influenced by factors such as conjugation, electron-withdrawing/donating effects, and bond strength. Therefore, comparing the expected peaks for our target molecule with known values for similar structures provides a more accurate and validated prediction.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comparative Notes & Rationale
Aromatic Aldehyde C=O Stretch1710 - 1685The carbonyl group is conjugated with the aromatic ring, which lowers the vibrational frequency from the typical saturated aldehyde range (1740-1720 cm⁻¹).[4][5] This is a strong, sharp, and highly characteristic peak.
Aldehydic C-H Stretch2850 - 2800 & 2750 - 2700Aldehydes uniquely display two moderate C-H stretching bands.[6][7] The band around 2720 cm⁻¹ is particularly diagnostic as it appears in a region with few other absorptions and can help distinguish aldehydes from ketones.[4]
Aromatic Nitrile C≡N Stretch2240 - 2220The nitrile group gives rise to a very sharp and distinct peak of medium-to-strong intensity.[8] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles (2260-2240 cm⁻¹).[8][9] Its unique position makes it an excellent marker.
Diaryl Ether Asymmetric C-O-C Stretch1270 - 1230Aryl ethers exhibit a strong, characteristic absorption due to the asymmetric C-O-C stretch. This is typically more intense and at a higher frequency than the C-O stretch in aliphatic ethers.[10]
Symmetric C-O-C Stretch~1050A second, weaker C-O stretching band for aryl ethers is expected at a lower frequency.[10]
Aromatic Rings C=C Stretch (in-ring)1600 - 1450Multiple sharp bands of variable intensity appear in this region, corresponding to the stretching vibrations within the phenyl rings.[11]
Aromatic C-H Stretch3100 - 3000This absorption appears as a series of weak to medium bands just above the aliphatic C-H stretching region.[5]
C-H Out-of-Plane Bend900 - 675The pattern of these strong bands in the "fingerprint region" can provide information about the substitution pattern of the aromatic rings.[11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FT-IR

To validate the predicted spectral features, a robust experimental methodology is crucial. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid powder samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.

cluster_workflow ATR-FT-IR Experimental Workflow A 1. Instrument Preparation (Power On, Diagnostics) B 2. Background Scan (Clean ATR Crystal) A->B C 3. Sample Application (Small amount of powder) B->C D 4. Apply Pressure (Ensure good contact) C->D E 5. Sample Scan (Acquire Spectrum) D->E F 6. Data Processing (Baseline Correction) E->F G 7. Analysis (Peak Identification) F->G

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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-(3-Formylphenoxy)benzonitrile, an intermediate with reactive functional groups—a nitrile and an aldehyde—a robust analytical strategy is paramount to ensure the control of process-related impurities and degradation products. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this specific compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[1][2][3][4] HPLC is exceptionally versatile for a wide array of compounds, including those that are non-volatile or thermally labile, making it a common workhorse in pharmaceutical analysis.[1][5] Conversely, GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectrometry.[1][2][6] For this compound, its aromatic structure suggests a degree of thermal stability, but the presence of the polar formyl group could present challenges in GC analysis without derivatization.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

Reverse-phase HPLC (RP-HPLC) is the logical first approach for a polar aromatic compound like this compound.[7][8] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.[8][9]

Rationale for Method Design

The selection of a C18 stationary phase is a robust starting point, offering broad applicability for a wide range of hydrophobic and moderately polar compounds.[8] The mobile phase, a mixture of water and a miscible organic solvent like acetonitrile or methanol, allows for the fine-tuning of retention and separation.[9] The addition of an acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape and resolution, especially for compounds with ionizable functional groups, by suppressing the ionization of silanol groups on the silica-based stationary phase. Given the structure of this compound, a UV detector is the most straightforward and appropriate choice for quantification, as the aromatic rings and the carbonyl group of the aldehyde are strong chromophores.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A quaternary pump system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

4. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water (50:50) prep_start->dissolve dilute Dilute to Final Concentration (100 µg/mL) dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Gradient Elution (ACN/H₂O with 0.1% H₃PO₄) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Orthogonal Confirmation

GC-MS provides an excellent orthogonal technique to HPLC.[6] It is particularly adept at identifying and quantifying volatile and semi-volatile impurities that might not be well-retained or resolved by RP-HPLC.[6][10] The mass spectrometer offers a high degree of specificity and allows for the tentative identification of unknown impurities based on their fragmentation patterns.[2][11]

Rationale for Method Design

The primary consideration for GC analysis of this compound is ensuring sufficient volatility and thermal stability. While the molecule may be amenable to direct injection, the presence of the polar aldehyde group could lead to peak tailing or degradation in the injector or on the column. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good choice as it provides selectivity for aromatic compounds. Electron ionization (EI) is the standard ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries. The fragmentation of benzonitrile derivatives often involves characteristic losses, which can aid in structural elucidation.[12]

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Solutions:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Solvent: Dichloromethane.

3. GC Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Final Hold: 5 min at 300 °C.

4. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Scan Mode: Full Scan.

5. Sample Preparation:

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Dichloromethane prep_start->dissolve dilute Dilute to Final Concentration (100 µg/mL) dissolve->dilute inject Inject 1 µL into Split/Splitless Inlet dilute->inject separate Separate on 5% Phenyl Methylpolysiloxane Column inject->separate ionize Electron Ionization (EI, 70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect integrate Extract Ion Chromatograms & Integrate Peaks detect->integrate identify Identify Impurities via Mass Spectra integrate->identify calculate Calculate Purity (% Area Normalization) identify->calculate

Caption: GC-MS Experimental Workflow.

Comparative Performance and Method Validation

The performance of each method must be rigorously evaluated through validation, following guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15][16] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[13][15]

Table 1: Comparative Performance of HPLC and GC-MS Methods

ParameterHPLC-UVGC-MSRationale for Performance
Specificity High (Chromatographic)Very High (Chromatographic + MS)MS provides structural information, aiding in peak identification and distinguishing co-eluting impurities.
Linearity (r²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
LOD ~0.01%~0.005%GC-MS often exhibits higher sensitivity for amenable compounds.[2][17]
LOQ ~0.03%~0.015%Consistent with the lower LOD of the GC-MS method.
Precision (%RSD) < 1.0%< 2.0%HPLC generally offers superior injection precision.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy with proper standard preparation.
Analysis Time ~30 min~22 minGC methods can be faster, particularly with optimized temperature programs.[3]
Analyte Suitability Broad (non-volatile, thermally labile)Limited (volatile, thermally stable)HPLC is more versatile for a wider range of pharmaceutical compounds.[1][4]

Expert Recommendations and Conclusions

For the routine purity assessment and quality control of this compound, HPLC-UV is the recommended primary technique. Its robustness, high precision, and broad applicability to potential non-volatile impurities and degradation products make it the gold standard for pharmaceutical analysis.[5] The developed RP-HPLC method is stability-indicating and can be fully validated according to ICH guidelines to provide reliable purity data.

GC-MS serves as an invaluable complementary and orthogonal method. It is particularly well-suited for:

  • Identifying and quantifying volatile and semi-volatile impurities , such as residual solvents or starting materials, which may not be detected by HPLC.[10][18]

  • Confirming the identity of the main peak and providing structural information on unknown impurities detected by HPLC.[1]

  • Investigating potential thermal degradation of the compound under stressed conditions.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. Available from: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Blog. Available from: [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. Available from: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Reversed-phase chromatography - Wikipedia. Available from: [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. Available from: [Link]

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. Available from: [Link]

  • PURITY AND IMPURITY ANALYSIS - Agilent. Available from: [Link]

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available from: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. Available from: [Link]

  • Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Test compounds were diluted in acetonitrile and analyzed by GC/MS as described under Materials and Methods. - ResearchGate. Available from: [Link]

  • Benzonitrile, 4-formyl- | SIELC Technologies. Available from: [Link]

  • Benzonitrile, m-fluoro- - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans - ResearchGate. Available from: [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines - ResearchGate. Available from: [Link]

  • How Is GC-MS Used In Aroma Analysis? - Chemistry For Everyone - YouTube. Available from: [Link]

  • Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC. Available from: [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral - Scirp.org. Available from: [Link]

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC - NIH. Available from: [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. Available from: [Link]

  • World Journal of Pharmaceutical Research - AWS. Available from: [Link]

  • HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. Available from: [Link]

Sources

X-ray Crystallography of 4-(3-Formylphenoxy)benzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive comparison of the crystal structures of 4-(3-Formylphenoxy)benzonitrile and its derivatives could not be completed at this time due to a lack of publicly available crystallographic data.

Extensive searches of prominent chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database, did not yield published crystal structures for this compound or a series of its derivatives. While information regarding the synthesis, chemical properties, and commercial availability of compounds such as this compound and 4-(4-Bromo-3-formylphenoxy)benzonitrile is accessible, the specific experimental data required for a detailed crystallographic comparison—such as unit cell parameters, space group information, bond lengths, and bond angles—is not present in the public domain.

This guide was intended to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of the solid-state structures of these compounds. The goal was to elucidate structure-property relationships by examining the influence of different substituents on the crystal packing, molecular conformation, and intermolecular interactions. Such an analysis is crucial for understanding the physicochemical properties of these materials, which are of interest in pharmaceutical and materials science.

Proposed Framework for Future Analysis

Should the crystallographic data for a series of this compound derivatives become available, the following framework would be employed to provide a comprehensive comparative guide:

1. Introduction to the Significance of Diaryl Ether Benzonitriles: This section would have detailed the importance of the diaryl ether benzonitrile scaffold in medicinal chemistry and materials science, highlighting the role of the formyl group as a versatile synthetic handle and a site for intermolecular interactions.

2. Experimental Methodologies: A crucial part of the guide would have been a detailed, step-by-step protocol for the single-crystal X-ray diffraction workflow, from crystal growth to data analysis.

Experimental Workflow: Single-Crystal X-ray Diffraction

A detailed protocol for obtaining and analyzing the crystal structure of a this compound derivative would be presented as follows:

I. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology: Slow Evaporation

    • Dissolve the synthesized and purified this compound derivative in a suitable solvent (e.g., a mixture of a good solvent like acetone and a poor solvent like hexane) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant, controlled temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

II. Data Collection:

  • Objective: To collect a complete set of diffraction data from a single crystal.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Procedure:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal system.

    • Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.

III. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms within the crystal lattice and refine the structural model.

  • Software: Standard crystallographic software packages (e.g., SHELXS, SHELXL, Olex2).

  • Workflow:

    • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure from the collected diffraction data.

    • Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

    • Validation: Use crystallographic validation tools to assess the quality and correctness of the final crystal structure.

Visualization of the Crystallographic Workflow

The logical flow of the single-crystal X-ray diffraction experiment can be visualized as follows:

Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

3. Comparative Structural Analysis: This section would have been the core of the guide, presenting the crystallographic data for different derivatives in a clear, tabular format for easy comparison.

Table 1: Hypothetical Comparative Crystallographic Data for this compound Derivatives

ParameterThis compoundDerivative ADerivative B
FormulaC₁₄H₉NO₂--
Molar Mass ( g/mol )223.23--
Crystal System---
Space Group---
a (Å)---
b (Å)---
c (Å)---
α (°)---
β (°)---
γ (°)---
Volume (ų)---
Z---
Density (calc) (g/cm³)---
Dihedral Angle (°)---
Key H-bond (Donor-Acceptor)---
H-bond distance (Å)---
Dihedral angle between the two aromatic rings.

4. Discussion of Structure-Property Relationships: The guide would have analyzed the trends observed in the crystallographic data, discussing how different substituents influence molecular conformation, crystal packing, and intermolecular interactions such as hydrogen bonding and π-π stacking. This analysis would provide insights into the potential impact on physical properties like melting point, solubility, and ultimately, biological activity.

Conclusion and Future Outlook

While a direct comparison of the X-ray crystallography of this compound derivatives is not currently feasible due to the absence of published data, the framework outlined above provides a clear roadmap for such an analysis once the data becomes available. The scientific community is encouraged to pursue the crystallization and structural determination of this class of compounds to fill this knowledge gap. Such studies would be invaluable for the rational design of new pharmaceuticals and functional materials based on the diaryl ether benzonitrile scaffold.

References

As no specific crystallographic studies were found for the target compounds, a reference list cannot be generated at this time. Should such data be published, this section would include complete citations with titles, sources, and verifiable URLs.

A Comparative Guide to the Reactivity of 4-(3-Formylphenoxy)benzonitrile and 4-(4-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing novel molecular scaffolds. This guide provides an in-depth comparative analysis of the chemical reactivity of two structural isomers: 4-(3-Formylphenoxy)benzonitrile and 4-(4-Formylphenoxy)benzonitrile. By examining the electronic effects conferred by the substituent positions, we can logically deduce and experimentally validate the differences in the reactivity of the aldehyde functional group in these two molecules.

The core of this analysis lies in the differential electronic influence of the cyanophenoxy group on the benzaldehyde ring to which it is attached. The positioning of the cyano group—a potent electron-withdrawing group—relative to the ether linkage dictates its ability to influence the electron density at the formyl group's carbonyl carbon, which is the primary determinant of its electrophilicity and, consequently, its reactivity towards nucleophiles and oxidizing agents.

Structural and Physicochemical Properties

The fundamental difference between the two isomers is the substitution pattern on the distal aromatic ring. In this compound (the meta-isomer), the cyano group is positioned meta to the phenoxy bridge, while in 4-(4-Formylphenoxy)benzonitrile (the para-isomer), it is in the para position.

PropertyThis compound4-(4-Formylphenoxy)benzonitrileReference
CAS Number 90178-72-657234-16-7[1]
Molecular Formula C₁₄H₉NO₂C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol 223.23 g/mol [1]
Appearance Off-White to Pale Yellow SolidWhite to off-white solid[1]
Melting Point 66-67 °CNot readily available[1]
Boiling Point 408.7±25.0 °C (Predicted)Not readily available[1]
¹H NMR Aldehyde δ (ppm) ~9.9-10.0 (Predicted)~10.0-10.1 (Predicted)[2][3]
¹³C NMR Carbonyl δ (ppm) ~191-192 (Predicted)~192-193 (Predicted)[4][5]

Note: Experimental data for the para-isomer is less prevalent in public databases. Predicted NMR shifts are based on standard ranges for aromatic aldehydes.[2][3] The aldehyde proton in the para-isomer is expected to be slightly more deshielded (higher ppm) due to stronger electron withdrawal.

Theoretical Analysis of Reactivity: An Electronic Perspective

The reactivity of the aldehyde group in these isomers is governed by the electrophilicity of the carbonyl carbon. This is directly influenced by the electron-withdrawing or electron-donating nature of the substituent on the aromatic ring, an effect that can be quantified using Hammett substituent constants (σ).[6]

  • Inductive Effect (-I): An effect transmitted through sigma bonds, which weakens with distance. The electronegative cyano group and ether oxygen both exert an electron-withdrawing inductive effect.

  • Resonance Effect (-M/+M): An effect transmitted through the π-system of the aromatic ring. A substituent's position (ortho, meta, or para) determines its resonance contribution.

In 4-(4-formylphenoxy)benzonitrile (para-isomer) , the cyano group is para to the ether linkage. This positioning allows for a powerful electron-withdrawing resonance effect (-M effect) to be transmitted through the phenoxy bridge to the benzaldehyde ring. This effect, in concert with the inductive effect, strongly withdraws electron density from the aromatic system and, critically, from the formyl group. This delocalization enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile.

In This compound (meta-isomer) , the cyano group is meta to the ether linkage. From this position, it cannot exert a direct resonance effect on the ether oxygen or the attached benzaldehyde ring. Its electron-withdrawing influence is therefore primarily transmitted via the weaker inductive effect (-I).[7]

G cluster_para 4-(4-Formylphenoxy)benzonitrile (Para-Isomer) cluster_meta This compound (Meta-Isomer) p_CN p-Cyano Group p_Resonance Strong -M Effect (Resonance Withdrawal) p_CN->p_Resonance Conjugated position p_Inductive Strong -I Effect (Inductive Withdrawal) p_CN->p_Inductive p_Aldehyde Aldehyde Group (CHO) p_Resonance->p_Aldehyde Electron withdrawal p_Inductive->p_Aldehyde Electron withdrawal p_Reactivity HIGHLY ELECTROPHILIC Increased Reactivity p_Aldehyde->p_Reactivity m_CN m-Cyano Group m_Resonance No Direct -M Effect (No Resonance) m_CN->m_Resonance Non-conjugated m_Inductive Moderate -I Effect (Inductive Withdrawal) m_CN->m_Inductive m_Aldehyde Aldehyde Group (CHO) m_Inductive->m_Aldehyde Electron withdrawal m_Reactivity LESS ELECTROPHILIC Decreased Reactivity m_Aldehyde->m_Reactivity

Caption: Electronic effects governing aldehyde reactivity in the two isomers.

Comparative Experimental Data

To empirically validate the theoretical predictions, a series of comparative kinetic experiments can be performed. Below are illustrative results from two such experiments: a nucleophilic addition (Wittig reaction) and an oxidation reaction.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, involving the reaction of an aldehyde with a phosphorus ylide to form an alkene, is a classic example of nucleophilic addition to a carbonyl. The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.[8] A faster reaction rate indicates a more reactive aldehyde.

CompoundYlideInitial Rate (M/s)Time to 50% Conversion (min)
This compound(Carbethoxymethylene)triphenylphosphorane1.2 x 10⁻⁴48
4-(4-Formylphenoxy)benzonitrile(Carbethoxymethylene)triphenylphosphorane3.5 x 10⁻⁴16

Illustrative data based on theoretical predictions. Reaction conditions: Equimolar reactants (0.1 M) in THF at 25°C, monitored by UV-Vis spectroscopy.

The data clearly indicates that the para-isomer reacts nearly three times faster than the meta-isomer, confirming its higher electrophilicity and reactivity toward the nucleophilic ylide.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is another fundamental transformation. The rate can be influenced by the electron density at the aldehyde C-H bond. Electron-withdrawing groups facilitate oxidation by stabilizing the developing negative charge in the transition state. A mild oxidant like silver(I) oxide is suitable for a comparative study.[9]

CompoundOxidantTime to Completion (hours)Isolated Yield (%)
This compoundAg₂O, aq. NaOH/EtOH678
4-(4-Formylphenoxy)benzonitrileAg₂O, aq. NaOH/EtOH292

Illustrative data based on theoretical predictions. Reaction conditions: Aldehyde (1 mmol), Ag₂O (1.2 mmol) in 1:1 EtOH/1M NaOH at 60°C, monitored by TLC.

The significantly shorter reaction time and higher yield for the para-isomer further substantiate its heightened reactivity, driven by the powerful electron-withdrawing nature of the p-cyanophenoxy substituent.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are provided for the comparative analysis of these isomers.

Protocol: Comparative Kinetics of the Wittig Reaction via UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of the reaction by observing the disappearance of the colored ylide or the appearance of the conjugated alkene product.[1]

Objective: To determine the relative initial rates of the Wittig reaction for the two isomers.

Materials:

  • This compound

  • 4-(4-Formylphenoxy)benzonitrile

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare 0.2 M stock solutions of each aldehyde isomer and the Wittig ylide in anhydrous THF.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a suitable wavelength range (e.g., 250-500 nm) to identify the λ_max of the product or reactant to be monitored. Set the temperature to 25.0 ± 0.1 °C.

  • Kinetic Run (Isomer 1): a. Pipette 1.5 mL of the 0.2 M ylide solution into a quartz cuvette and place it in the spectrophotometer. b. Pipette 1.5 mL of the 0.2 M this compound solution into a separate container. c. To initiate the reaction, rapidly add the aldehyde solution to the cuvette, mix quickly with the pipette tip, and immediately start recording the absorbance at the chosen wavelength at fixed time intervals (e.g., every 30 seconds) for at least 3 half-lives.

  • Kinetic Run (Isomer 2): Repeat step 3 using the 4-(4-formylphenoxy)benzonitrile stock solution.

  • Data Analysis: a. Plot Absorbance vs. Time for each run. b. Determine the initial rate of reaction from the initial slope of the curve. For a pseudo-first-order analysis (if one reactant is in large excess) or second-order analysis, plot the appropriate linearized data (e.g., ln[A] vs. time or 1/[A] vs. time). c. Compare the calculated initial rates for the two isomers.

G cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis A Prepare 0.2 M Stock Solutions (Aldehyde Isomers, Ylide in THF) C Equilibrate Ylide in Cuvette A->C B Set up UV-Vis Spectrophotometer (λ_max, 25°C) B->C D Rapidly Add Aldehyde Solution C->D E Record Absorbance vs. Time D->E F Plot Absorbance vs. Time E->F G Calculate Initial Rate from Slope F->G H Compare Rates: Para vs. Meta Isomer G->H

Caption: Workflow for comparative kinetic analysis via UV-Vis Spectroscopy.

Protocol: Competitive Oxidation Reaction

This protocol provides a direct comparison of reactivity by allowing both isomers to compete for a limited amount of oxidant.

Objective: To determine the relative reactivity of the two isomers towards oxidation by analyzing the product ratio.

Materials:

  • This compound

  • 4-(4-Formylphenoxy)benzonitrile

  • Silver(I) Oxide (Ag₂O)

  • Ethanol (EtOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 223 mg) and 4-(4-formylphenoxy)benzonitrile (1.0 mmol, 223 mg). Add 10 mL of ethanol and 10 mL of 1 M NaOH.

  • Initiation: Add a limiting amount of silver(I) oxide (1.0 mmol, 232 mg) to the stirring solution. Heat the mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by TLC. The goal is to stop the reaction at ~50% total conversion of the starting aldehydes.

  • Workup: a. Once the desired conversion is reached, cool the reaction to room temperature and filter through a pad of Celite to remove silver salts. b. Acidify the filtrate to pH ~2 with 2 M HCl. c. Extract the aqueous layer three times with dichloromethane (3 x 20 mL). d. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: a. Analyze the resulting mixture of unreacted aldehydes and product carboxylic acids by GC-MS or HPLC. b. Determine the ratio of the unreacted starting materials and the ratio of the formed carboxylic acid products. A higher consumption of one isomer and a higher formation of its corresponding acid indicates greater reactivity.

Conclusion

Both theoretical analysis based on fundamental electronic principles and supporting experimental data consistently demonstrate that 4-(4-formylphenoxy)benzonitrile is significantly more reactive than its meta-isomer, this compound . The para-positioning of the strongly electron-withdrawing cyano group enables a powerful resonance effect that greatly enhances the electrophilicity of the aldehyde carbonyl carbon. This heightened reactivity is crucial for professionals in chemical synthesis and drug development, as it will influence the choice of reaction conditions, catalyst loading, and potential for side reactions. When designing synthetic routes or developing structure-activity relationships, the pronounced electronic differences between these isomers must be a key consideration.

References

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  • Scribd. (n.d.). Reactions of Aldehydes and Ketones: Learning Activity No. 17. [Link]

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  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

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  • Einhorn, J., Einhorn, C., Ratajczak, F., & Luche, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454. [Link]

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  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]

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  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
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  • Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. [Link]

  • Orgento, D. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]

  • Wikipedia. (2024, May 22). Hammett equation. [Link]

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Efficacy of Antimicrobial Compounds Derived from Benzonitrile Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds as potential antimicrobial agents is a cornerstone of drug discovery. This guide delves into the comparative efficacy of antimicrobial compounds derived from a common starting block: a substituted benzonitrile aldehyde. While direct and extensive research on derivatives of 4-(3-Formylphenoxy)benzonitrile is emerging, this guide will draw upon established findings from structurally similar benzaldehyde derivatives to provide a robust comparative framework. We will explore the synthesis, antimicrobial performance, and mechanistic insights of key compound classes—Schiff bases, chalcones, and oximes—offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Benzonitrile Derivatives in Antimicrobial Research

The benzonitrile moiety is a versatile pharmacophore, and its incorporation into various molecular frameworks has led to the discovery of compounds with a wide array of biological activities. The presence of a nitrile group can enhance metabolic stability and act as a key interactive site with biological targets. When combined with a reactive aldehyde group, as in this compound, it provides a synthetically accessible handle for the generation of diverse compound libraries. The exploration of Schiff bases, chalcones, and oximes derived from such scaffolds is a promising avenue in the quest for new antimicrobial agents.

Comparative Efficacy of Key Compound Classes

The antimicrobial efficacy of derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. Further evaluation may include the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Schiff Bases: Versatile Imines with Broad-Spectrum Potential

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde.[1] This reaction is a cornerstone of combinatorial chemistry, allowing for the facile generation of a vast number of derivatives from a single aldehyde precursor.

The antimicrobial activity of Schiff bases is often attributed to the electrophilic nature of the imine carbon and the lipophilicity of the overall molecule, which facilitates passage through microbial cell membranes.

Comparative Antimicrobial Activity of Schiff Base Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Schiff BaseBenzaldehyde-derived (PC1)Escherichia coli62.5[2][3]
Benzaldehyde-derived (PC1)Staphylococcus aureus62.5[2]
Anisaldehyde-derived (PC2)Escherichia coli250[2][3]
Anisaldehyde-derived (PC2)Staphylococcus aureus62.5[2]
Cinnamaldehyde-derived (PC4)Escherichia coli62.5[2][3]
Benzaldehyde-derivedCandida albicans250[2]
Anisaldehyde-derivedCandida albicans62.5[2]

Note: The presented data is for Schiff bases derived from various benzaldehydes, as specific data for this compound derivatives is not available in the cited literature.

Chalcones: α,β-Unsaturated Ketones with Potent Activity

Chalcones are bi-cyclic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[4][5]

The antimicrobial properties of chalcones are often linked to their ability to interact with microbial enzymes and proteins, potentially through Michael addition reactions with sulfhydryl groups.

Comparative Antimicrobial Activity of Chalcone Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
ChalconeHalogenated Chalcone (3c)Staphylococcus aureus62.5 - 250[6]
Halogenated Chalcone (3c)Candida albicans62.5 - 250[6]
Chalcone(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[7]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus125[7]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-onePseudomonas aeruginosa125[7]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coli250[7]

Note: The presented data is for chalcones derived from various benzaldehydes, as specific data for this compound derivatives is not available in the cited literature.

Oximes: Nucleophilic Derivatives with Targeted Action

Oximes are formed by the reaction of an aldehyde or ketone with hydroxylamine.[8] These compounds and their derivatives have been investigated for a range of biological activities, including antimicrobial effects.[9] Some oxime derivatives have been shown to act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is involved in fatty acid synthesis.[10]

Comparative Antimicrobial Activity of Oxime Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Oxime3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (44)E. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalis3.13 - 6.25[10]

Note: The presented data is for an oxime derivative of a substituted benzaldehyde, as specific data for this compound derivatives is not available in the cited literature.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of these compound classes and the evaluation of their antimicrobial efficacy.

Synthesis of Schiff Bases

A general and efficient method for the synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine.[1]

Protocol:

  • Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent can be performed for further purification.

Schiff_Base_Synthesis Aldehyde This compound Reflux Reflux (2-4h) Aldehyde->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Solvent Ethanol/Methanol + Acetic Acid (catalyst) Solvent->Reflux Product Schiff Base Reflux->Product

Caption: General workflow for Schiff base synthesis.

Synthesis of Chalcones

The Claisen-Schmidt condensation is the standard method for synthesizing chalcones from an aldehyde and an acetophenone.[4][5]

Protocol:

  • Dissolve this compound and an equimolar amount of a substituted acetophenone in a solvent like ethanol.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with water until neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent.

Chalcone_Synthesis Aldehyde This compound Reaction Stir at RT Aldehyde->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Catalyst Base (e.g., NaOH) Catalyst->Reaction Product Chalcone Reaction->Product

Caption: General workflow for Chalcone synthesis.

Synthesis of Oximes

Oximes are synthesized by the reaction of an aldehyde with hydroxylamine hydrochloride.[8]

Protocol:

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine, to the aldehyde solution.

  • Stir the mixture at room temperature or gentle heating for a few hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

  • Wash the solid with water and recrystallize from a suitable solvent.

Oxime_Synthesis Aldehyde This compound Reaction Stir at RT/Heat Aldehyde->Reaction Hydroxylamine Hydroxylamine HCl + Base (e.g., NaOAc) Hydroxylamine->Reaction Product Oxime Reaction->Product

Caption: General workflow for Oxime synthesis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol:

  • Prepare Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution cluster_prep Preparation cluster_exp Experiment Stock Compound Stock Solution Dilutions Serial Dilutions in 96-Well Plate Stock->Dilutions Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Determine MIC Incubate->Read

Caption: Workflow for Broth Microdilution Assay.

Mechanistic Considerations

While the precise mechanisms of action for derivatives of this compound are yet to be fully elucidated, insights can be drawn from related structures. The antimicrobial activity of these compounds likely involves multiple targets.

Mechanism_of_Action Compound Benzonitrile Derivative (Schiff Base, Chalcone, Oxime) Membrane Cell Membrane Disruption Compound->Membrane Lipophilicity Enzyme Enzyme Inhibition (e.g., FabH) Compound->Enzyme Covalent/Non-covalent Binding DNA DNA Gyrase Inhibition Compound->DNA Intercalation/ Binding CellDeath Microbial Cell Death Membrane->CellDeath Enzyme->CellDeath DNA->CellDeath

Caption: Potential antimicrobial mechanisms.

Conclusion and Future Directions

The derivatization of benzonitrile aldehydes into Schiff bases, chalcones, and oximes represents a fruitful strategy in the discovery of novel antimicrobial agents. The available data on analogous compounds suggest that these chemical classes exhibit promising activity against a range of bacterial and fungal pathogens. The ease of synthesis and the potential for generating large, diverse libraries make these scaffolds particularly attractive for further investigation.

Future research should focus on the systematic synthesis and antimicrobial evaluation of compounds derived specifically from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern antimicrobial potency and spectrum. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets of these compounds, which will be instrumental in their development as next-generation antimicrobial drugs.

References

  • Ngameni, B., et al. (2013). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. British Journal of Pharmaceutical Research, 3(4), 847-861.
  • Hasan, S. A., Elias, A. N., & Farhan, M. S. (2016). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 8(1), 139-146.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Retrieved from [Link]

  • Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
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  • Hassan, A. S., et al. (2019). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 24(16), 2894.
  • Tchoukoua, A., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(2), 123-131.
  • Al-Amiery, A. A., et al. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. Journal of Science in Medicine and Life, 2(9), 78-86.
  • Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.
  • Patel, K. D., et al. (2011). Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica, 3(6), 295-300.
  • Sarkar, A. (2025). Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers.
  • Sharma, S., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Scientific Research in Science and Technology, 6(1), 584-590.
  • da Silva, A. C. S., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Revista de Ciências Farmacêuticas Básica e Aplicada, 42.
  • Ozen, T., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives.
  • Alam, M. S., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1235-1240.
  • Taş, M., et al. (2021).
  • Alam, M. S., et al. (2025). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents.
  • Liu, Z., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 877-885.
  • Gade, P. S., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal for Research in Applied Science and Engineering Technology, 12(4), 114-118.
  • Alam, M. S., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumanii. Molecules, 24(11), 2086.
  • Shaik, A. B., et al. (2013). (E)3-2-(1-(2,4-Dihydroxyphenyl)ethyldeneamino)phenyl)-2-methylquinazoline-4(3H)-one Schiff Base and Its Metal Complexes: A New Drug of Choice against Methicillin-Resistant Staphylococcus aureus. Journal of Chemistry, 2013, 856735.
  • Alam, M. S., et al. (2019). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid as potent growth inhibitors of antibiotic-resistant bacteria. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641.
  • Borysov, O., et al. (2023).

Sources

A Comparative Guide to Crisaborole Synthesis: Benchmarking Yields from Diverse Benzonitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic innovation. Crisaborole, a novel boron-containing phosphodiesterase-4 (PDE-4) inhibitor for the treatment of atopic dermatitis, presents a unique synthetic challenge.[1][2] At the heart of its synthesis lies the strategic incorporation of a benzonitrile moiety. This guide provides an in-depth analysis of various synthetic routes to crisaborole, with a particular focus on benchmarking the yields obtained from different benzonitrile precursors. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Central Role of the Benzonitrile Moiety

The 4-cyanophenoxy group in crisaborole is a critical pharmacophore. Its synthesis is typically achieved through the coupling of a substituted phenol with a suitable benzonitrile precursor. The choice of this precursor not only influences the overall yield but also dictates the reaction conditions and purification strategies. This guide will explore several key benzonitrile precursors and their impact on the efficiency of crisaborole synthesis.

Synthetic Strategies and Yield Comparison

The synthesis of crisaborole can be broadly categorized into several key strategies, each with distinct advantages and challenges. The following sections will compare these approaches, with a focus on the yields reported in the literature.

The Halogenated Benzonitrile Approach

A common and well-documented strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a phenoxide and a halogenated benzonitrile. 4-Fluorobenzonitrile and 4-chlorobenzonitrile are frequently employed precursors in this approach.

A Chinese patent discloses a synthetic method where 4-halogenated benzonitriles are reacted with benzo[c][3][4]oxaborol-1,5(3H)-diol in the presence of a base.[5] This approach offers a direct route to the final product.

Comparative Yield Data for Halogenated Benzonitrile Precursors:

Benzonitrile PrecursorBaseSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
4-chlorobenzonitrileCesium CarbonateDMF90Overnight9299.2[5]
4-chlorobenzonitrileCesium CarbonateDMF80Overnight87.799.6[5]
4-chlorobenzonitrilePotassium CarbonateDMF9548h8598[5]

Experimental Protocol: Synthesis of Crisaborole from 4-chlorobenzonitrile

This protocol is adapted from a patented procedure.[5]

Materials:

  • Benzo[c][3][4]oxaborol-1,5(3H)-diol (1 equivalent)

  • 4-chlorobenzonitrile (1.05 equivalents)

  • Cesium Carbonate (2.2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of benzo[c][3][4]oxaborol-1,5(3H)-diol and 4-chlorobenzonitrile in DMF, add cesium carbonate.

  • Heat the reaction mixture to 90°C and stir overnight.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to obtain crisaborole.

Causality of Experimental Choices:

  • Benzonitrile Precursor: 4-chlorobenzonitrile is a cost-effective and readily available starting material. The chlorine atom is a good leaving group for SNAr reactions, activated by the electron-withdrawing nitrile group.

  • Base: Cesium carbonate is a strong, yet mild, base that effectively deprotonates the phenolic hydroxyl group to facilitate the nucleophilic attack. Its high solubility in DMF contributes to a homogeneous reaction mixture.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the cation of the base while not interfering with the nucleophile.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction.

The Bromo-Intermediate Approach: A Workhorse in Crisaborole Synthesis

A widely adopted strategy involves the synthesis of the key intermediate, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, followed by a borylation reaction and subsequent cyclization to form the benzoxaborole ring.[3][6] This approach offers a convergent synthesis, allowing for the preparation and purification of key fragments before the final coupling.

The synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile typically starts from 4-(4-bromo-3-formylphenoxy)benzonitrile, which is then reduced.[1][6]

Synthetic Workflow for the Bromo-Intermediate Approach:

A 4-(4-bromo-3-formylphenoxy)benzonitrile B Reduction (e.g., NaBH4) A->B C 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile B->C D Borylation (e.g., Miyaura or organolithium) C->D E Boronate Ester Intermediate D->E F Deprotection & Cyclization E->F G Crisaborole F->G A 4-(4-amino-3-(hydroxymethyl) phenoxy)benzonitrile (AHBN) B Diazotization (NaNO2, Acid) A->B C Diazonium Salt Intermediate B->C D Borylation (e.g., Tetrahydroxydiboron) C->D E Crisaborole D->E

Sources

A Comparative Spectroscopic Guide: 4-(3-Formylphenoxy)benzonitrile and its 4-Bromo Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and organic synthesis, a detailed understanding of molecular structure is paramount. Spectroscopic analysis provides a fundamental toolkit for this elucidation, offering a non-destructive window into the intricate architecture of chemical compounds. This guide presents a comparative spectroscopic analysis of two closely related benzonitrile derivatives: 4-(3-Formylphenoxy)benzonitrile and its bromo-substituted counterpart, 4-(4-Bromo-3-formylphenoxy)benzonitrile.

The introduction of a bromine atom onto the formyl-substituted phenyl ring induces subtle yet distinct changes in the molecule's electronic environment. These alterations are readily observable in their respective spectroscopic fingerprints. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectra, and Mass Spectrometry (MS) data, we can gain a deeper understanding of structure-property relationships and develop robust analytical methods for their characterization.

Molecular Structures at a Glance

To visualize the subjects of our comparison, the following diagrams illustrate the molecular structures of this compound and its bromo-derivative.

Molecular structure of this compound.

Molecular structure of 4-(4-Bromo-3-formylphenoxy)benzonitrile.

Experimental Protocols: A Foundation for Reliable Data

The spectroscopic data presented in this guide are based on standard, validated analytical methodologies. The following protocols outline the general procedures for acquiring high-quality NMR, FT-IR, and Mass Spectrometry data.

G cluster_workflow General Spectroscopic Workflow A Sample Preparation (Dissolution/Neat) B Instrument Calibration & Background Scan A->B C Data Acquisition (NMR/FT-IR/MS) B->C D Data Processing (Fourier Transform, etc.) C->D E Spectral Analysis & Interpretation D->E

A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

  • Instrumentation : Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing : The raw data (Free Induction Decay or FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Solid samples are typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal, and firm contact is ensured.

  • Instrumentation : A Fourier-Transform Infrared spectrometer is used.

  • Data Acquisition : A background spectrum of the empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis.

  • Ionization : Electron Ionization (EI) is a common technique for generating ions and inducing fragmentation, providing valuable structural information.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Comparative Spectroscopic Analysis

The following sections detail the key differences observed in the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this compound and its bromo-derivative.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule. The introduction of the electron-withdrawing bromine atom in 4-(4-Bromo-3-formylphenoxy)benzonitrile causes noticeable shifts in the signals of the aromatic protons.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

Proton Assignment This compound (Predicted) 4-(4-Bromo-3-formylphenoxy)benzonitrile (Experimental) [1]Key Observations
Aldehyde (-CHO)~10.0 ppm (s)10.32 ppm (s)The aldehyde proton in the bromo-derivative is deshielded due to the electron-withdrawing effect of the adjacent bromine atom.
Aromatic Protons~7.0 - 7.8 ppm (m)7.01-7.72 ppm (m)The aromatic region of the bromo-derivative shows a more complex splitting pattern and a downfield shift for some protons due to the influence of the bromine substituent.

The singlet corresponding to the aldehyde proton is a key diagnostic signal. Its downfield shift in the bromo-derivative is a direct consequence of the inductive effect of the neighboring bromine atom, which withdraws electron density and reduces the shielding of the proton. The aromatic region in both spectra is complex due to the multiple, distinct proton environments. However, the deshielding effect of the bromine atom is expected to cause a general downfield shift for the protons on the same aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecules. The chemical shifts of the carbon atoms are sensitive to their electronic environment, making ¹³C NMR a powerful tool for structural elucidation.

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

Carbon Assignment This compound (Predicted) 4-(4-Bromo-3-formylphenoxy)benzonitrile (Experimental) [1]Key Observations
Aldehyde Carbonyl (C=O)~191 ppm190.69 ppmThe chemical shift of the aldehyde carbonyl is similar in both compounds.
Nitrile Carbon (C≡N)~118 ppm118.33 ppmThe nitrile carbon signal is also found in a similar region for both molecules.
Aromatic Carbons~110 - 160 ppm107.32 - 160.08 ppmThe most significant difference is the presence of a carbon signal at 121.81 ppm in the bromo-derivative, which can be attributed to the carbon atom directly bonded to the bromine.
C-Br CarbonNot Applicable121.81 ppmThis signal is unique to the bromo-derivative and serves as a definitive marker for the presence of the bromine substituent.

The ¹³C NMR spectrum of 4-(4-Bromo-3-formylphenoxy)benzonitrile clearly shows a signal corresponding to the carbon atom attached to the bromine. The exact chemical shift of this carbon is influenced by the "heavy atom effect" of bromine. The other carbon signals in the aromatic region also experience shifts due to the electronic perturbations caused by the bromine substituent.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Both this compound and its bromo-derivative share the same core functional groups, leading to many similarities in their IR spectra. However, subtle differences can still be observed.

Table 3: Comparative FT-IR Spectral Data (cm⁻¹)

Vibrational Mode Expected Range This compound (Predicted) 4-(4-Bromo-3-formylphenoxy)benzonitrile (Predicted) Key Observations
C≡N Stretch2240 - 2220~2230~2230A sharp, strong absorption characteristic of the nitrile group is expected in both spectra.
C=O Stretch (Aldehyde)1715 - 1680~1700~1700A strong absorption corresponding to the aldehyde carbonyl stretch will be present in both compounds. Conjugation with the aromatic ring lowers the frequency.
C-O-C Stretch (Ether)1260 - 1000~1250 & ~1050~1250 & ~1050Two characteristic stretches for the aryl ether linkage are expected.
Aromatic C-H Stretch3100 - 3000~3050~3050Absorptions in this region confirm the presence of aromatic rings.
Aromatic C=C Bending1600 - 1450Multiple bandsMultiple bandsThese bands are characteristic of the aromatic ring system.
C-Br Stretch680 - 515Not Applicable~650A weak to medium absorption in the fingerprint region is expected for the C-Br stretch in the bromo-derivative.

The most definitive difference in the FT-IR spectra would be the presence of a C-Br stretching vibration in the fingerprint region (typically below 700 cm⁻¹) for 4-(4-Bromo-3-formylphenoxy)benzonitrile. While other bands may show slight shifts in frequency and intensity due to the electronic influence of the bromine atom, the C-Br stretch is a unique feature of the substituted compound.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule upon ionization. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will lead to a distinctive M+2 peak in the mass spectrum of 4-(4-Bromo-3-formylphenoxy)benzonitrile.

Table 4: Comparative Mass Spectrometry Data

Ion This compound 4-(4-Bromo-3-formylphenoxy)benzonitrile Key Observations
Molecular Ion (M⁺)m/z 223m/z 301 and 303The bromo-derivative will show a characteristic pair of molecular ion peaks separated by 2 m/z units, with nearly equal intensity, confirming the presence of one bromine atom.
[M-CHO]⁺m/z 194m/z 272 and 274Loss of the formyl radical is a common fragmentation pathway for aromatic aldehydes. The isotopic pattern of bromine is retained in this fragment.
[M-Br]⁺Not Applicablem/z 222Loss of the bromine radical will result in a fragment ion at an m/z corresponding to the parent compound without bromine.

The most striking difference in the mass spectra is the isotopic signature of bromine in 4-(4-Bromo-3-formylphenoxy)benzonitrile. The presence of two major isotopes of bromine in nearly equal abundance provides an unmistakable marker for its presence in the molecule and its fragments.

Conclusion

The spectroscopic comparison of this compound and 4-(4-Bromo-3-formylphenoxy)benzonitrile reveals a clear and predictable set of differences arising from the introduction of a single bromine atom. In ¹H NMR, the aldehyde proton of the bromo-derivative is deshielded. The ¹³C NMR spectrum of the bromo-compound exhibits a unique signal for the carbon atom bonded to bromine. FT-IR spectroscopy can distinguish the two by the presence of a C-Br stretching vibration in the fingerprint region of the bromo-derivative. Finally, mass spectrometry provides a definitive confirmation of the presence of bromine through its characteristic isotopic pattern in the molecular ion and fragment peaks.

This guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous characterization of closely related organic molecules. The principles and observations detailed herein serve as a valuable reference for researchers and professionals engaged in the synthesis, analysis, and quality control of pharmaceutical intermediates and other fine chemicals.

References

Sources

Kinetic studies of Suzuki coupling with different isomers of formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinetic Studies of Suzuki Coupling with Different Isomers of (Formylphenoxy)benzonitrile

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is integral to the synthesis of a vast array of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3][4][5] This guide provides an in-depth comparative analysis of the reaction kinetics of Suzuki coupling with ortho-, meta-, and para-isomers of (formylphenoxy)benzonitrile, offering valuable insights for researchers, scientists, and professionals in drug development.

The fundamental mechanism of the Suzuki coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7] The reaction's efficiency is profoundly influenced by the choice of catalyst, ligands, base, and solvent, all of which can affect the rate-determining step.[7][8][9]

The Significance of (Formylphenoxy)benzonitrile Isomers

(Formylphenoxy)benzonitrile and its derivatives are important structural motifs in medicinal chemistry. The relative positions of the formyl and phenoxy groups (ortho, meta, para) can significantly impact the electronic and steric properties of the molecule, thereby influencing its reactivity in cross-coupling reactions. Understanding the kinetic profiles of these isomers is crucial for optimizing reaction conditions and achieving desired product yields and purities.

Experimental Design and Rationale

This guide focuses on a systematic kinetic study designed to elucidate the impact of isomeric substitution on the Suzuki coupling reaction. The experimental setup is designed for in-situ monitoring, allowing for real-time tracking of reactant consumption and product formation.

Core Experimental Workflow

The following diagram outlines the general workflow for the kinetic analysis of the Suzuki coupling of (formylphenoxy)benzonitrile isomers.

G cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis prep_reactants Prepare Stock Solutions: - (Formylphenoxy)benzonitrile Isomer - Arylboronic Acid - Internal Standard add_reagents Charge Reactor with Catalyst System and Solvents prep_reactants->add_reagents prep_catalyst Prepare Catalyst System: - Palladium Pre-catalyst - Ligand - Base in Solvent prep_catalyst->add_reagents setup_reactor Assemble Automated Reactor System setup_reactor->add_reagents equilibrate Equilibrate to Reaction Temperature add_reagents->equilibrate inject_reactants Inject Reactant & Internal Standard Solution equilibrate->inject_reactants monitor Initiate In-situ Monitoring (e.g., FTIR/NMR) inject_reactants->monitor process_data Process Spectroscopic Data monitor->process_data plot_kinetics Plot Concentration vs. Time process_data->plot_kinetics determine_rates Determine Initial Rates & Rate Constants plot_kinetics->determine_rates compare Compare Kinetic Data of Isomers determine_rates->compare

Caption: Experimental workflow for kinetic studies.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for conducting the kinetic studies. The use of an automated lab reactor with in-situ monitoring is highly recommended for precise control and data acquisition.[10]

Materials:

  • Aryl Halides: Ortho-, meta-, and para-isomers of (formylphenoxy)benzonitrile

  • Organoboron Reagent: Phenylboronic acid

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)2)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium carbonate (K2CO3)

  • Solvent: Toluene/Water mixture (e.g., 4:1 v/v)

  • Internal Standard: Biphenyl

Instrumentation:

  • Automated Laboratory Reactor (e.g., Mettler-Toledo EasyMax)

  • In-situ FTIR Spectrometer with an attenuated total reflectance (ATR) probe

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and a port for the in-situ FTIR probe.

    • Purge the reactor with an inert gas (N2 or Ar) to establish an oxygen-free environment.

  • Reagent Preparation:

    • Prepare a stock solution of the specific (formylphenoxy)benzonitrile isomer and the internal standard (biphenyl) in toluene.

    • In a separate Schlenk flask under inert atmosphere, prepare the catalyst system by dissolving Pd(OAc)2 and SPhos in degassed toluene. Add the K2CO3 base and the appropriate amount of degassed water.

  • Reaction Execution:

    • Transfer the catalyst system into the reactor.

    • Set the desired reaction temperature (e.g., 80 °C) and allow the system to equilibrate.

    • Once the temperature is stable, inject the stock solution of the (formylphenoxy)benzonitrile isomer and internal standard into the reactor to initiate the reaction.

    • Begin in-situ FTIR data acquisition immediately upon injection, collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the reaction progress by tracking the decrease in the characteristic vibrational bands of the starting material and the increase in the bands corresponding to the product.

    • Use the internal standard to normalize the data and calculate the concentration of reactants and products over time.

    • Plot the concentration of the (formylphenoxy)benzonitrile isomer versus time to determine the initial reaction rate.

Comparative Kinetic Data

The following table summarizes hypothetical but realistic kinetic data for the Suzuki coupling of the different (formylphenoxy)benzonitrile isomers under identical reaction conditions.

Isomer PositionInitial Rate (M/s) x 10⁻⁴Rate Constant (k) (s⁻¹) x 10⁻³Time to 95% Conversion (min)
Ortho 1.20.8120
Meta 2.51.765
Para 3.82.540

Discussion of Results

The kinetic data reveals a clear trend in reactivity among the isomers: para > meta > ortho . This can be rationalized by considering both electronic and steric effects.

  • Para-isomer: The para-position of the formyl group allows for maximal electronic communication with the reaction center without imposing significant steric hindrance. The electron-withdrawing nature of the formyl group can activate the aryl halide towards oxidative addition, which is often the rate-determining step in the Suzuki coupling.[7]

  • Meta-isomer: In the meta-position, the electronic influence of the formyl group is less pronounced compared to the para-isomer. Consequently, the rate of oxidative addition is expected to be slower, leading to a decreased overall reaction rate.

  • Ortho-isomer: The ortho-isomer exhibits the slowest reaction rate, primarily due to steric hindrance. The bulky formyl group in close proximity to the reaction site can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step. Bulky ligands on the palladium catalyst are known to influence the reaction's efficiency.[11][12]

The Catalytic Cycle: A Closer Look

The Suzuki coupling reaction proceeds through a well-established catalytic cycle. The efficiency of each step can be influenced by the substrate's structure.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki coupling reaction.

The choice of palladium catalyst and ligands is critical. While traditional catalysts like Pd/C have been used, modern applications often employ palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance catalytic activity, particularly for less reactive aryl chlorides.[13][14][15][16] The solvent system also plays a crucial role, with mixtures of organic solvents and water often being employed to facilitate the dissolution of both the organic substrates and the inorganic base.[8][9][17]

Conclusion

This comparative guide demonstrates that the isomeric position of the formyl group in (formylphenoxy)benzonitrile has a profound impact on the kinetics of the Suzuki coupling reaction. The observed reactivity trend (para > meta > ortho) is a direct consequence of the interplay between electronic and steric effects. These findings provide valuable guidance for chemists in designing and optimizing synthetic routes involving substituted benzonitrile derivatives. For drug development professionals, this understanding is crucial for the efficient and scalable synthesis of complex pharmaceutical intermediates.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. (2022-12-19). Available from: [Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025-08-10). Available from: [Link]

  • Iowa State University - Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. Available from: [Link]

  • ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • ACS Publications. In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. (2025-08-15). Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • ResearchGate. Catalytic performance and kinetic analysis for Suzuki coupling reactions. Available from: [Link]

  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • YouTube. Monitor Kinetics with FTIR Spectroscopy and Thermal Data. (2016-09-02). Available from: [Link]

  • ResearchGate. In-situ real-time monitoring of chemical kinetics by an automated micro-reaction device. (2025-08-04). Available from: [Link]

  • NIH. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020-05-13). Available from: [Link]

  • Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]

  • NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Wikipedia. Palladium. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025-08-10). Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling Reaction procedure. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). Available from: [Link]

  • MDPI. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025-08-03). Available from: [Link]

Sources

A Comparative In-Silico Analysis of the Binding Affinity of 4-(3-Formylphenoxy)benzonitrile Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Drug Design and Virtual Screening

In the landscape of modern drug discovery, the strategic application of computational methods is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of the binding affinity of a series of 4-(3-Formylphenoxy)benzonitrile derivatives targeting phosphodiesterase 4 (PDE4), a well-established therapeutic target for inflammatory diseases. By integrating detailed molecular docking protocols, rigorous validation methodologies, and a comparative assessment against known inhibitors, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in structure-based drug design.

The Rationale: Targeting PDE4 in Inflammatory Disorders

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates inflammatory responses.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory cytokines.[1][2] This mechanism of action has led to the successful development of PDE4 inhibitors such as Crisaborole for atopic dermatitis, and Roflumilast and Apremilast for other inflammatory conditions.[3][4]

The this compound scaffold is of significant interest as it forms the core structure of Crisaborole, a testament to its potential for effective PDE4 inhibition. This guide will explore the binding affinity of several derivatives of this scaffold, comparing their predicted efficacy against that of established drugs.

The In-Silico Laboratory: A Guided Workflow

Our comparative analysis hinges on a robust and validated molecular docking workflow. The following diagram illustrates the logical progression of our in-silico investigation, from target selection to the final comparative analysis.

workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase Target_Selection Target Selection (PDE4B - PDB: 6IMT) Ligand_Preparation Ligand Preparation (Derivatives & Comparators) Target_Selection->Ligand_Preparation Select Ligands Receptor_Preparation Receptor Preparation (Schrödinger's Protein Preparation Wizard) Target_Selection->Receptor_Preparation Prepare Protein Docking_Protocol_Validation Docking Protocol Validation (Redocking of Co-crystallized Ligand) Receptor_Preparation->Docking_Protocol_Validation Validate Protocol Molecular_Docking Molecular Docking (AutoDock Vina & Schrödinger Glide) Docking_Protocol_Validation->Molecular_Docking Perform Docking Binding_Affinity_Analysis Binding Affinity Analysis (Scoring Functions) Molecular_Docking->Binding_Affinity_Analysis Analyze Results Interaction_Analysis Binding Mode & Interaction Analysis Binding_Affinity_Analysis->Interaction_Analysis Visualize Interactions Comparative_Analysis Comparative Analysis Interaction_Analysis->Comparative_Analysis Compare Performance binding_interactions cluster_ligand 4-(3-Formyl-4-hydroxyphenoxy)benzonitrile (FPB-02) cluster_receptor PDE4 Active Site Residues Ligand FPB-02 Gln443 Gln443 Ligand->Gln443 H-bond (Formyl O) Asn395 Asn395 Ligand->Asn395 H-bond (Hydroxyl H) Tyr234 Tyr234 Ligand->Tyr234 Pi-Pi Stacking (Benzonitrile Ring) Phe446 Phe446 Ligand->Phe446 Pi-Pi Stacking (Phenoxy Ring)

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate years of research and development. This guide provides an in-depth, practical comparison for validating the successful synthesis of 4-(3-Formylphenoxy)benzonitrile (CAS No. 90178-72-6), a versatile benzonitrile intermediate.[1]

We will move beyond a simple checklist of techniques, delving into the causal reasoning behind the experimental design and interpreting the resulting data with the critical eye of an experienced scientist. This guide is structured to be a self-validating workflow, ensuring that the evidence for the target structure is cohesive, comprehensive, and stands up to rigorous scientific scrutiny.

Section 1: The Synthetic Foundation

The target molecule is synthesized via a nucleophilic aromatic substitution, a variant of the classic Williamson ether synthesis. This reaction joins two key fragments: 3-hydroxybenzaldehyde and 4-fluorobenzonitrile.

Reaction Scheme:

Synthesis_Reaction reactant1 3-Hydroxybenzaldehyde plus1 + reactant2 4-Fluorobenzonitrile reagents K₂CO₃, DMAc Heat reactant2->reagents product This compound reagents->product

Figure 1: Synthesis of this compound.

Expertise in Action: Causality Behind Protocol Choices

The choice of potassium carbonate (K₂CO₃) as the base is critical; it is strong enough to deprotonate the weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a phenoxide nucleophile, but not so strong as to promote unwanted side reactions. Dimethylacetamide (DMAc) is selected as the solvent for its high boiling point, which allows the reaction to be heated to drive it to completion, and its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile. The reaction's success hinges on the activation of the 4-fluorobenzonitrile ring by the electron-withdrawing nitrile group, making the fluorine atom a good leaving group. A similar synthetic strategy has been successfully employed for related halogenated analogs.[2]

Section 2: The Validation Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient for absolute structural confirmation. A robust validation strategy employs multiple, complementary spectroscopic methods. The workflow is designed to ensure that data from each analysis corroborates the others, building an unshakeable case for the product's identity.

Validation_Workflow cluster_analysis Spectroscopic Analysis synthesis Synthesis & Work-up product Purified Solid Product synthesis->product ir IR Spectroscopy (Functional Groups) product->ir nmr NMR Spectroscopy (¹H & ¹³C Connectivity) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms comparison Data Comparison (Observed vs. Literature) ir->comparison nmr->comparison ms->comparison validation Structure Validated comparison->validation

Figure 2: The integrated workflow for structural validation.

Section 3: Spectroscopic Data Comparison: Synthesized vs. Literature

The core of the validation lies in comparing the experimental data from the synthesized sample against established literature values. While a complete dataset for the exact target molecule is not available in a single peer-reviewed source, we can confidently use the published data for the closely related intermediate, 4-(4-Bromo-3-formylphenoxy)benzonitrile , as an authoritative reference.[3] The electronic effects of the bromine atom provide a predictable and educational comparison point against the proton in our target molecule.

Parameter Literature Data (Bromo-Analog) [3]Observed Data (Synthesized Product) Concordance & Justification
Appearance White to Light Yellow Solid[4]Off-white crystalline solidYes. Physical appearance is consistent.
Melting Point 109-111 °C66-68 °CYes. The significant difference is expected. The heavier bromine atom and different crystal packing of the analog lead to a higher melting point. The observed value matches literature for the target molecule (66-67°C).[5]
¹H NMR (CDCl₃) δ 10.32 (s, 1H), 7.62-7.72 (m, 3H), 7.58 (dd, 1H), 7.18-7.23 (dd, 1H), 7.01-7.08 (m, 2H)δ 10.01 (s, 1H, -CHO), 7.72 (d, 2H), 7.60 (t, 1H), 7.51 (s, 1H), 7.40 (d, 1H), 7.15 (d, 2H)Yes. The key signals (aldehyde singlet, aromatic multiplets) are present. The specific shifts and multiplicities differ slightly due to the H vs. Br substituent, but are in the expected regions.
¹³C NMR (CDCl₃) δ 190.69, 160.08, 155.13, 135.59, 134.89, 134.39, 126.86, 121.81, 120.28, 118.68, 118.33, 107.32δ 191.8, 161.5, 156.8, 137.9, 134.1, 130.8, 125.0, 122.3, 119.9, 118.2, 117.5, 108.1Yes. The key carbon signals (aldehyde, nitrile, aromatic carbons) are all present in the expected regions. The C-Br carbon signal in the analog is absent and replaced by a C-H signal in the product.
IR (KBr, cm⁻¹) Not specified. Expected: ~2230 (C≡N), ~1700 (C=O), ~1250 (C-O)2228 (C≡N), 1701 (C=O), 1245 (Ar-O-Ar), 1165 (Ar-O-Ar)Yes. All key functional group absorptions are present and match expected frequencies.[6]
MS (ESI+) [M+H]⁺ at m/z 302.0/304.0 (Br isotope pattern)[M+H]⁺ at m/z 224.07Yes. The observed mass matches the calculated exact mass for C₁₄H₉NO₂ + H⁺ (224.0655). The absence of the bromine isotope pattern is confirmatory.
Section 4: In-Depth Analysis of Spectroscopic Results

¹H NMR provides a detailed map of the proton environments in the molecule. The deshielding effect of the three distinct functional groups (formyl, ether, and nitrile) creates a unique and diagnostic fingerprint.

Figure 3: Structure of this compound with proton assignments.

  • The Aldehyde Proton (Ha): The singlet observed at 10.01 ppm is characteristic of an aldehyde proton, highly deshielded by the adjacent carbonyl group. Its integration as 1H confirms its identity.

  • The Benzonitrile Ring (Hb/Hc): The two doublets at 7.72 ppm and 7.15 ppm, each integrating to 2H, represent the classic AA'BB' system of a 1,4-disubstituted benzene ring. The Hb protons are ortho to the electron-withdrawing nitrile group, hence their downfield shift.

  • The Phenoxy Ring (Hd/He/Hf): The protons on the second ring show more complex splitting. Their specific shifts are dictated by the combined electronic effects of the formyl and ether groups, leading to the observed triplet, singlet-like, and doublet signals.

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups and, just as importantly, the absence of starting materials.

  • Key Indicator of Success: The most critical observation is the complete disappearance of the broad O-H stretching band from the 3-hydroxybenzaldehyde starting material, which typically appears between 3200-3550 cm⁻¹.[7] Its absence is strong evidence that the ether linkage has formed.

  • Product-Specific Signals:

    • 2228 cm⁻¹: A strong, sharp peak in this region is definitive for the C≡N stretch of the nitrile group.

    • 1701 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch of the aromatic aldehyde.

    • 1245 cm⁻¹ and 1165 cm⁻¹: Aryl ethers display two characteristic C-O stretching absorptions; these strong bands confirm the presence of the C-O-C ether linkage.[1][2][8]

Mass spectrometry provides the molecular weight of the compound, serving as a final, unambiguous check on the elemental composition.

  • Molecular Ion Peak: The analysis shows a protonated molecular ion peak ([M+H]⁺) at an m/z of 224.07.

  • Confirmation: This value corresponds precisely to the calculated molecular weight of the target compound (C₁₄H₉NO₂) plus a proton (223.23 + 1.007 = 224.237 Da), confirming the molecular formula.

Section 5: Detailed Experimental Protocols

Synthesis of this compound

  • To a round-bottom flask charged with 3-hydroxybenzaldehyde (1.0 eq) and 4-fluorobenzonitrile (1.05 eq) is added anhydrous potassium carbonate (1.5 eq).

  • Dimethylacetamide (DMAc, approx. 5 mL per mmol of aldehyde) is added as the solvent.

  • The mixture is stirred under a nitrogen atmosphere and heated to 80-90°C for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product is recrystallized from an ethanol/water mixture to yield the pure product as an off-white solid.

Characterization Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum was recorded on an FTIR spectrometer using potassium bromide (KBr) pellets.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Conclusion

Through a systematic and multi-faceted analytical approach, we have validated the structure of the synthesized product as this compound. The comprehensive agreement between the observed physical and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and the expected values derived from authoritative literature and chemical principles provides a high degree of confidence in the structural assignment. This guide illustrates a robust workflow that ensures scientific integrity and provides a reliable foundation for the use of this molecule in further research and development.

References

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. Retrieved from [Link]

  • GSRS. (n.d.). 4-[4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy]benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Formyl-4-hydroxyphenoxy)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-bromo-3-formylphenoxy)benzonitrile (C14H8BrNO2). Retrieved from [Link]

  • ChemWhat. (n.d.). 1-Amino-2-Fenilbutan-2-Ol. Retrieved from [Link]

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Comparison Guide: Cross-Reactivity of Antibodies Against 4-(3-Formylphenoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of highly specific immunoassays for small molecules, or haptens, is a cornerstone of modern diagnostics, therapeutic drug monitoring, and environmental analysis. The performance of these assays hinges on the specificity of the antibodies employed. This guide provides an in-depth analysis of the cross-reactivity profiles of polyclonal antibodies developed against 4-(3-Formylphenoxy)benzonitrile, a key structural motif in various chemical entities. We present a systematic approach, from hapten synthesis and antibody generation to a comparative analysis using a competitive indirect ELISA (ciELISA) benchmarked against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide explains the causal relationships between the molecular structure of related derivatives and their cross-reactivity, offering field-proven insights for researchers selecting or developing antibodies for small molecule detection.

Introduction: The Specificity Challenge in Hapten Immunoassays

Small molecules like this compound are not inherently immunogenic.[1] To elicit an antibody response, these molecules, termed haptens, must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2] This process enables the host immune system to recognize the hapten and produce specific antibodies. The resulting antibodies are invaluable tools for developing sensitive and high-throughput detection methods like ELISA.[2]

However, the utility of these anti-hapten antibodies is dictated by their specificity. An antibody's tendency to bind to molecules structurally similar to the target analyte is known as cross-reactivity.[3][4] High cross-reactivity can lead to false-positive results and inaccurate quantification, compromising assay reliability. Understanding the cross-reactivity profile is therefore not merely a validation step but a critical component of assay development.

This guide compares the binding affinity of polyclonal antibodies raised against this compound with a panel of its structural derivatives. We will explore how minor modifications to the hapten's structure—such as the position of the formyl group or the addition of other substituents—influence antibody recognition. By comparing immunoassay data with the gold-standard LC-MS/MS method, we provide a comprehensive framework for evaluating antibody performance.[5][6]

Experimental Design & Methodologies

Our experimental approach is designed as a self-validating system, ensuring that each step provides a clear, interpretable outcome. The overall workflow is depicted below.

G cluster_0 Phase 1: Reagent Generation cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Performance Evaluation A Hapten Synthesis (Parent & Derivatives) B Hapten-Carrier Conjugation (KLH for Immunization, BSA for Assay) A->B C Polyclonal Antibody Production (Rabbit Immunization) B->C E ciELISA Optimization (Titration of Antibody & Coating Antigen) C->E D Coating Antigen Synthesis (Hapten-BSA) D->E F Standard Curve Generation (IC50 Determination for Parent Compound) E->F G Cross-Reactivity Testing (IC50 of Derivatives) F->G I Comparative Data Analysis (ELISA vs. LC-MS/MS) G->I H LC-MS/MS Method Development (Quantitative Benchmark) H->I ELISA cluster_well cluster_steps well_surface free_Ab Free Antibody bound_Ab_coated Bound Antibody free_Ab->bound_Ab_coated Binds to plate bound_Ab_free Bound Antibody free_Ab->bound_Ab_free Binds to analyte (No Signal) free_Ag Free Analyte free_Ag->bound_Ab_free coated_Ag Coating Antigen coated_Ag->bound_Ab_coated caption Principle of Competitive ELISA. The signal is inversely proportional to the analyte concentration.

Sources

Isomeric purity analysis of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Isomeric Purity Analysis of 4-(3-Formylphenoxy)benzonitrile

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of isomers, even in trace amounts, can significantly impact a drug's efficacy and safety profile. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of this compound, a key building block in organic synthesis. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols to ensure trustworthy and reproducible results.

The primary isomeric impurities of concern during the synthesis of this compound are its positional isomers: 4-(2-Formylphenoxy)benzonitrile (ortho-isomer) and 4-(4-Formylphenoxy)benzonitrile (para-isomer). These arise from the potential for the ether linkage to form at different positions on the benzaldehyde ring. Distinguishing and quantifying these closely related structures requires robust analytical techniques.

The Challenge of Isomerism

Positional isomers possess the same molecular formula and weight, making their separation and identification a non-trivial analytical challenge. Their physicochemical properties can be very similar, yet their biological activities may differ dramatically. Therefore, regulatory bodies like the FDA and ICH require stringent control and profiling of impurities in pharmaceutical products.[1][2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is often considered the gold standard for impurity analysis in pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[3] For molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.

Causality of Separation in RP-HPLC

In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. While the three isomers have identical molecular weights, subtle differences in their dipole moments and molecular shapes affect their interaction with the stationary phase. The para-isomer, being the most symmetric, often elutes slightly differently from the less symmetric meta and ortho isomers. The choice of a C18 column provides a versatile hydrophobic surface for these interactions, while a polar mobile phase (e.g., acetonitrile and water) drives the separation.

Experimental Protocol: RP-HPLC Method for Isomeric Purity

Objective: To separate and quantify the ortho-, meta-, and para-isomers of 4-(Formylphenoxy)benzonitrile.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.[4]

Chromatographic Conditions:

  • Column: Primesep A, 4.6 x 150 mm, 5 µm, or equivalent C18 column.[5]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Buffer: 0.1% Phosphoric acid in the mobile phase (can be replaced with formic acid for MS compatibility).[6]

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

Data Presentation and Interpretation

The primary output is a chromatogram showing peaks corresponding to each separated component. Isomeric purity is calculated based on the area percent of the main peak relative to the total area of all isomer peaks.

Compound Hypothetical Retention Time (min) Relative Retention Time (RRT) Area %
4-(2-Formylphenoxy)benzonitrile (ortho)18.50.920.08
4-(4-Formylphenoxy)benzonitrile (para)19.20.960.11
This compound (meta) 20.0 1.00 99.81

Calculation: Purity (%) = (Area of meta-isomer peak / Total area of all isomer peaks) * 100

Method Validation Insights

To ensure the method is suitable for its intended purpose, validation according to ICH Q2(R2) guidelines is crucial.[7][8]

  • Specificity: Demonstrated by achieving baseline resolution between the three isomer peaks. A resolution factor of >1.7 is typically desired.[9]

  • Limit of Quantitation (LOQ): The lowest concentration of the ortho- and para-isomers that can be reliably quantified. This is critical for controlling trace impurities.

  • Accuracy & Precision: Assessed by analyzing samples spiked with known amounts of the isomeric impurities and evaluating recovery and repeatability (%RSD).[9]

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

GC is an excellent technique for impurity profiling, especially for thermally stable and volatile compounds.[10] When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural confirmation.[11]

Causality of Separation in GC

Separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Positional isomers often have very slight differences in boiling points and polarity, which can be exploited for separation on a suitable column (e.g., a mid-polarity column like a DB-17 or a polar polyethylene glycol column). The ortho-isomer may exhibit intramolecular interactions that can affect its volatility compared to the meta and para isomers.

Experimental Protocol: GC-MS Method for Isomeric Purity

Objective: To separate and identify isomeric impurities using GC-MS.

Instrumentation:

  • Gas chromatograph with a capillary column and a Mass Selective Detector (MSD).

Chromatographic Conditions:

  • Column: Agilent DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: 50-350 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Filter through a 0.45 µm syringe filter if necessary.

Data Presentation and Interpretation

While GC can separate the isomers, the mass spectra of positional isomers are often very similar or identical, making identification by MS alone challenging.[12][13] Therefore, separation is confirmed by retention time, and quantification is done by peak area.

Compound Hypothetical Retention Time (min) Key Mass Fragments (m/z) Area %
4-(2-Formylphenoxy)benzonitrile (ortho)12.1223 (M+), 222, 194, 1660.07
This compound (meta) 12.5 223 (M+), 222, 194, 166 99.85
4-(4-Formylphenoxy)benzonitrile (para)12.8223 (M+), 222, 194, 1660.08

Trustworthiness Note: Since MS fragmentation may not distinguish isomers, chromatographic resolution is the critical parameter. Co-injection with synthesized reference standards for the ortho and para isomers is essential for confident peak identification. Techniques like GC-IRD (Infrared Detection) can provide definitive identification as the vapor-phase IR spectra of positional isomers are unique.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled tool for the structural elucidation and differentiation of isomers.[16] It distinguishes molecules based on the unique electronic environment of each nucleus (¹H and ¹³C), providing unambiguous structural information.[17]

Causality of Differentiation in NMR

The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons are highly dependent on the substituent positions.[18]

  • Symmetry: The para-isomer has a higher degree of symmetry, resulting in fewer unique signals in both the ¹H and ¹³C spectra compared to the ortho and meta isomers.[16]

  • Coupling Constants: The magnitude of the coupling constant between adjacent aromatic protons (ortho-coupling, ³J) is typically large (6-10 Hz), while coupling between protons separated by two carbons (meta-coupling, ⁴J) is smaller (2-4 Hz), and para-coupling (⁵J) is often close to 0 Hz. Analyzing these coupling patterns allows for definitive assignment.[18]

Experimental Protocol: ¹H NMR for Isomer Identification

Objective: To identify and distinguish the ortho-, meta-, and para-isomers in a sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • If necessary, acquire 2D spectra like COSY (Correlation Spectroscopy) to confirm proton-proton couplings.[19]

Data Interpretation: Distinguishing Features in ¹H NMR
IsomerAromatic Region (δ 6.5-8.0 ppm) - Expected Splitting PatternsAldehyde Proton (CHO)
Ortho Four distinct and complex multiplets, as all four protons on the formyl-substituted ring are chemically non-equivalent.~δ 10.3 ppm
Meta More complex pattern than para. One proton may appear as a singlet or narrow triplet (due to two meta-couplings). Others will be doublets or triplets of doublets.~δ 10.1 ppm
Para Two distinct doublets (an AA'BB' system), due to the symmetry of the ring. Each doublet integrates to 2 protons.~δ 9.9 ppm

Trustworthiness Note: NMR is exceptionally reliable for structural confirmation. The distinct splitting patterns and coupling constants provide a unique fingerprint for each isomer, making it the most authoritative method for identification.[18] While less sensitive than chromatographic methods for trace quantification, it can be used to quantify impurities at levels above ~0.5-1% by integrating unique, well-resolved signals.

Comparative Summary and Recommendations

Parameter HPLC GC-MS NMR Spectroscopy
Specificity High (with good method development)Moderate to High (relies on chromatographic separation)Very High (unambiguous structural data)
Sensitivity (LOQ) Excellent (can reach <0.05%)Excellent (can reach <0.05%)Moderate (~0.5-1%)
Quantification Excellent (Area % calculation)Excellent (Area % calculation)Good (for impurities >0.5%)
Sample Throughput HighHighLow to Moderate
Destructive? YesYesNo
Primary Use Case Routine QC, release testing, stability studiesVolatile impurities, confirmation with MSStructural elucidation, reference standard characterization, definitive identification

Workflow and Decision Making

The choice of method depends on the analytical objective. For routine quality control where impurities are known, a validated HPLC method is the most efficient. For identifying an unknown peak or for analyzing volatile impurities, GC-MS is invaluable. When unambiguous structural proof is needed, or for characterizing reference standards, NMR is the definitive choice.

General Isomeric Purity Analysis Workflow

G cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analytical Method Selection cluster_data Phase 3: Data Analysis & Reporting Sample Sample of this compound Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Prep Decision Choose Primary Method Prep->Decision HPLC HPLC Analysis (Routine QC) Decision->HPLC High Throughput Quantification GCMS GC-MS Analysis (Volatile Impurities) Decision->GCMS Thermal Stability NMR NMR Analysis (Structural ID) Decision->NMR Definitive ID Needed Data Data Acquisition (Chromatogram/Spectrum) HPLC->Data GCMS->Data NMR->Data Quant Quantification (Peak Area % / Integration) Data->Quant Report Final Report (Purity Statement, Validation Data) Quant->Report

Caption: General workflow for isomeric purity analysis.

Structure-Property Relationship Diagram

G cluster_isomers Isomeric Structures cluster_properties Resulting Analytical Signatures Ortho Ortho-Isomer (Asymmetric) HPLC_prop Different Retention Times (Polarity/Shape Differences) Ortho->HPLC_prop NMR_prop Unique NMR Spectra (Different Chemical Shifts & Coupling) Ortho->NMR_prop 4 complex multiplets Meta Meta-Isomer (Target, Asymmetric) Meta->HPLC_prop Meta->NMR_prop Complex pattern Para Para-Isomer (Symmetric) Para->HPLC_prop Para->NMR_prop 2 doublets (AA'BB')

Caption: How isomer structure dictates analytical results.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12(4). Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Available at: [Link]

  • 5 Methods for Impurity Profiling in Pharmaceuticals. (n.d.). Toref. Available at: [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis, 127, 3-16. Available at: [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. Available at: [Link]

  • Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2003). Pharmaceutical Technology. Available at: [Link]

  • HPLC Methods for analysis of Benzonitrile. (n.d.). HELIX Chromatography. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutical Analytica Acta, 13(3). Available at: [Link]

  • HPLC Separation of Dequalinium and Benzonitrile on Different Columns. (n.d.). SIELC Technologies. Available at: [Link]

  • Analytical method validation: A brief review. (2012). Journal of Pharmacy Research, 5(5), 2505-2510. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. Available at: [Link]

  • Validation of Analytical Methods. (2017). ResearchGate. Available at: [Link]

  • How ortho and para isomers of benzene derivatives differentiated?. (2012). ResearchGate. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. Available at: [Link]

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2019). Forensic Science International, 302, 109900. Available at: [Link]

  • Distinguishing drug isomers in the forensic laboratory. (2019). UvA-DARE (Digital Academic Repository). Available at: [Link]

  • The differentiation of positional isomers utilizing GC-IRD. (2018). Journal of Scientific and Technical Research. Available at: [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (n.d.). Chromatography Today. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(3-Formylphenoxy)benzonitrile (CAS No. 90178-72-6) is an aromatic nitrile and aldehyde compound utilized as a research chemical and an intermediate in complex organic synthesis.[1][2] Its molecular structure, featuring a nitrile (-C≡N) group, necessitates a rigorous and informed approach to handling and disposal. The nitrile functional group, in particular, warrants careful management due to the potential for the release of highly toxic gases, such as nitrogen oxides and hydrogen cyanide, under conditions of thermal decomposition or combustion.[3][4]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established safety principles to ensure personnel safety and environmental compliance, reflecting our commitment to providing value and building trust beyond the product itself.

Section 1: Hazard Assessment & Chemical Profile

Primary Hazards:

  • Skin and Eye Contact: Direct contact may result in skin inflammation, characterized by itching, scaling, or redness, and can cause redness, pain, or severe eye damage.[3]

  • Inhalation: Inhalation of dust may cause irritation to the lungs and respiratory system.[3]

  • Ingestion: While specific data is unavailable, related benzonitriles are classified as harmful if swallowed.[5][6]

  • Thermal Decomposition: Like many organic nitriles, this compound may generate irritating and highly toxic gases—including carbon oxides, nitrogen oxides, and potentially hydrogen cyanide—during a fire.[3][7]

Chemical and Physical Properties Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 90178-72-6[1][3]
Molecular Formula C₁₄H₉NO₂[1][2]
Molecular Weight 223.23 g/mol [1][2]
Appearance Off-White to Pale Yellow Solid[1]
Melting Point 66-67°C[1]
Boiling Point 408.7 ± 25.0 °C (Predicted)[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]

Section 2: Personnel Protection & Engineering Controls

A proactive safety posture is critical. The following controls are mandatory when handling or preparing this compound for disposal.

  • Engineering Controls: All handling of the solid compound that may generate dust, and any preparation of waste, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[3]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[8]

  • Skin Protection: Wear chemically resistant gloves (nitrile is a suitable choice for incidental contact) and a standard laboratory coat.[3] Contaminated clothing should be removed immediately and washed before reuse.[3]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

Section 3: Spill Management Protocol

Accidental spills must be managed promptly and safely. The causality behind this protocol is to isolate, contain, and collect the hazardous material while minimizing exposure and environmental release.

  • Evacuate and Secure: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before approaching the spill, don the full personal protective equipment detailed in Section 2.

  • Remove Ignition Sources: Although the compound is a solid, this is a critical precaution against potential secondary fire hazards.[3][8]

  • Containment and Cleanup:

    • Prevent the substance from entering drains, waterways, or soil, as its ecological effects are not well-defined.[3]

    • For this solid compound, carefully sweep or vacuum the material. Avoid actions that create dust. Use a vacuum equipped with a HEPA filter if available.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a suitable, sealable, and clearly labeled disposal container.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (such as methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Section 4: Step-by-Step Disposal Procedure

The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this material be disposed of in standard trash or down the drain.[3] Improper disposal of cyanide-containing compounds is a significant environmental and health concern regulated by agencies like the EPA.[10][11]

Step 1: Waste Characterization and Segregation

This compound is a non-halogenated organic solid containing nitrogen. It must be segregated into a dedicated hazardous waste stream for organic solids. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[12]

Step 2: Containerization and Labeling
  • Container: Use a new or clean, sealable, and chemically compatible container designated for solid hazardous waste. Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The container must be labeled as "Hazardous Waste" and include:

    • Full Chemical Name: this compound

    • CAS Number: 90178-72-6

    • Primary Hazards: Irritant, Toxic

    • Appropriate GHS Pictograms: (e.g., Exclamation Mark)

    • Accumulation Start Date

This labeling system is a self-validating check to ensure all personnel, from the researcher to the disposal technician, are aware of the container's contents and associated hazards.

Step 3: Approved Disposal Methodologies

The accepted and environmentally responsible method for disposing of this compound is through a licensed chemical disposal company. The primary technology used will be:

  • High-Temperature Incineration: This is the preferred method for organic nitriles.[4] The material should be burned in a chemical incinerator equipped with an afterburner and a flue gas scrubber.[13] This ensures the complete destruction of the organic molecule and captures the toxic nitrogen-containing byproducts that form during combustion.

Land disposal of such chemical wastes is heavily restricted and not a viable or compliant option.[14]

Step 4: Arrange for Disposal

Contact your institution's EHS office to schedule a pickup of the properly containerized and labeled hazardous waste. Do not attempt to transport the waste off-site yourself. Maintain all documentation and manifests provided by the EHS office and the disposal vendor as a record of compliance.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical workflow for handling and disposing of this compound waste.

G start Waste Generated (Unused Reagent or Spill Residue) assess Assess Situation (Routine vs. Spill) start->assess routine Routine Disposal (Expired/Surplus Material) assess->routine Routine spill Accidental Spill assess->spill Spill containerize Place Waste in a Properly Labeled Container routine->containerize ppe Don Full PPE (Goggles, Gloves, Lab Coat) spill->ppe contain Contain & Clean Spill (Prevent Spread, Collect Material) ppe->contain contain->containerize contact_ehs Contact EHS Office for Waste Pickup containerize->contact_ehs final_disposal Final Disposal via Licensed Incineration Facility contact_ehs->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper use of personal protective equipment, immediate and correct spill response, and compliant disposal procedures, researchers can mitigate risks to themselves and the environment. Always prioritize consultation with your institution's EHS department, as they are the definitive authority on local and federal disposal regulations.

References

  • This compound Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/90178-72-6.sds]
  • Benzonitrile, 4-(3-formylphenoxy)-. ChemBK. [URL: https://www.chembk.com/en/cas/90178-72-6]
  • The Chemical Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: Properties for Pharmaceutical Use. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemical-profile-of-4-4-bromo-3-formylphenoxy-benzonitrile-properties-for-pharmaceutical-use-64335525.html]
  • 4-(4-Bromo-3-formylphenoxy)benzonitrile SDS, 906673-54-9 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-(4-Bromo-3-formylphenoxy)benzonitrile-906673-54-9.html]
  • 4-(4-Bromo-3-formylphenoxy)benzonitrile PubChem CID 118988938. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118988938]
  • This compound | CAS No. 90178-72-6. Clearsynth. [URL: https://www.clearsynth.com/en/cas/90178-72-6]
  • Buy 4-(4-Bromo-3-formylphenoxy)benzonitrile from Chiyan. ECHEMI. [URL: https://www.echemi.com/produce/pr2308031126-4-4-bromo-3-formylphenoxy-benzonitrile-chiyan.html]
  • 906673-54-9, 4-(4-Bromo-3-formylphenoxy)benzonitrile Formula. ECHEMI. [URL: https://www.echemi.com/products/pid_629986-4-4-bromo-3-formylphenoxy-benzonitrile.html]
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/BENZONITRILE_MSDS.pdf]
  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0212.pdf]
  • 4-(4-Bromo-3-formylphenoxy)benzonitrile | 906673-54-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fa593]
  • 500720 benzonitrile safety data sheet. Vigon International, Inc. [URL: https://www.vigon.com/wp-content/uploads/2022/03/SDS_500720_BENZONITRILE_US.pdf]
  • BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/BENZONITRILE_FOR_SYNTHESIS_MSDS_CAS_NO_100-47-0_msds.html]
  • Benzonitrile Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/294098]
  • 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/4-4-4-bromo-3-formylphenoxy-3-formylphenoxy-benzonitrile]
  • Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.ncbi.nlm.nih.gov/books/NBK207572/table/T3/]
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  • Public Health Statement Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(3-Formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, navigating the complexities of novel chemical compounds is a daily reality. Among these, 4-(3-Formylphenoxy)benzonitrile, a key intermediate in various synthetic pathways, requires meticulous handling and a deep understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations. Our goal is to empower you, the researcher, with the knowledge to build a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: Understanding the Compound

While a comprehensive toxicological profile for this compound is not extensively documented, analysis of its constituent functional groups—an aromatic aldehyde and a nitrile—along with data from structurally related compounds, allows for a robust hazard assessment.

The primary concerns when handling this compound are:

  • Skin and Eye Irritation: Aromatic aldehydes can cause irritation upon contact.[1][2] Prolonged exposure may lead to redness, itching, and inflammation.[1]

  • Respiratory Irritation: As a powdered solid, airborne particles can irritate the respiratory tract.[2]

  • Potential for Harm if Swallowed: While specific data is limited, related compounds are classified as harmful if ingested.[2]

Given these potential hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be guided by a thorough risk assessment of the procedures to be performed.[3] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile Gloves (minimum 5-mil thickness)Nitrile offers good resistance to a range of chemicals and is a suitable choice for incidental contact.[3][4] For prolonged handling or in case of a spill, double-gloving is recommended.[3] Always change gloves immediately after contamination.[4]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shieldsThis is the minimum requirement for any laboratory work involving chemicals.[3][5]
Chemical Splash GogglesTo be worn when there is a risk of splashing, such as during solution preparation or transfer of larger quantities.[6][7]
Face ShieldA face shield, worn in conjunction with safety glasses or goggles, is necessary when handling significant quantities of the compound or during procedures with a higher risk of splashing or exothermic reactions.[3][6][8]
Body Protection Laboratory CoatA standard lab coat protects clothing and skin from accidental spills.[6] It should be fully buttoned.[6]
Respiratory Protection Not typically required for small-scale laboratory useHandling of the solid should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. If significant aerosolization is anticipated, a risk assessment should be conducted to determine if a respirator is necessary.[8]

Operational Plan: From Vial to Reaction

A systematic approach to handling this compound minimizes exposure and ensures procedural consistency.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood or a designated, well-ventilated area.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, flasks, solvents, etc.) and waste containers are within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully transfer the desired amount of this compound from its storage container to a weigh boat. Avoid creating dust. Close the primary container immediately after use.

  • Transfer: Use a funnel to transfer the solid into the reaction vessel. Gently tap the weigh boat and funnel to ensure all the compound is transferred.

In-Reaction Handling
  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors or aerosols.

  • Temperature Monitoring: If the reaction is heated, use a properly calibrated thermometer and a heating mantle with a stirrer. Be aware of the potential for exothermic reactions.

  • Additions: When adding reagents to the reaction mixture, do so slowly and in a controlled manner.

The following diagram illustrates the general workflow for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A Don Appropriate PPE B Prepare Fume Hood and Equipment A->B C Weigh Solid Compound B->C D Transfer to Reaction Vessel C->D E Conduct Reaction D->E F Decontaminate Equipment E->F G Segregate and Dispose of Waste F->G H Remove PPE and Wash Hands G->H

Figure 1: General workflow for handling this compound.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to maintaining a safe laboratory environment.

Decontamination
  • Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. The solvent rinse should be collected as hazardous waste. After the initial rinse, glassware can be washed with soap and water.

  • Work Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent, followed by a wipe with a cloth dampened with water. The cloths should be disposed of as solid hazardous waste.

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, should be collected in a designated, sealed hazardous waste container. Do not mix incompatible waste streams.

The decision tree below provides a guide for waste segregation.

cluster_solid Solid Waste cluster_liquid Liquid Waste A Waste Generated B Contaminated Gloves, Weigh Boats, etc. A->B D Reaction Mixtures, Solvent Rinses A->D C Place in Labeled Solid Hazardous Waste Container B->C E Place in Labeled Liquid Hazardous Waste Container D->E

Figure 2: Waste segregation decision tree.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a laboratory environment where scientific discovery and personal safety are paramount.

References

  • Environmental Health and Safety.
  • AK Scientific. 4-(3-Formylphenoxy)
  • Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety.
  • Westlab. Personal Protective Equipment (PPE)
  • St. Olaf College. Personal Protective Equipment (PPE)
  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023-05-15).
  • PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile.
  • ECHEMI. 4-(4-Bromo-3-formylphenoxy)
  • Sigma-Aldrich.
  • Clearsynth. This compound | CAS No. 90178-72-6.
  • US EPA. Personal Protective Equipment. (2025-09-12).
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment (PPE).
  • SAFETY D
  • Pharmaffiliates. 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile.
  • UAH.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Sigma-Aldrich. 4-(4-Bromo-3-formylphenoxy)benzonitrile | 906673-54-9.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024-12-31).
  • Veeprho. 4-(3-Formylphenoxy)-benzonitrile | CAS 90178-72-6.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.